Substance P TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O13S.C2HF3O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;3-2(4,5)1(6)7/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUBUMANGKVTGH-HDKZLILXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H99F3N18O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Substance P TFA and its function in neuroscience
An In-Depth Technical Guide to Substance P TFA and its Function in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
Substance P (SP) is an undecapeptide neuropeptide, belonging to the tachykinin family, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is a key mediator in the transmission of pain signals and is involved in neurogenic inflammation.[2] In the central nervous system (CNS), Substance P acts as a neurotransmitter and a neuromodulator, playing a significant role in mood, anxiety, stress, and nausea.[1][3]
This compound refers to the trifluoroacetate salt of Substance P. Peptides are often isolated and purified using high-performance liquid chromatography (HPLC) with solvents containing trifluoroacetic acid. The resulting peptide is a salt with the trifluoroacetate counterion, which enhances the stability and solubility of the peptide, making it suitable for research applications.[4] For experimental purposes, this compound is typically a lyophilized powder that should be stored at -20°C.[5]
Core Functions in Neuroscience
Substance P exerts its diverse effects primarily through its high-affinity G protein-coupled receptor, the neurokinin-1 receptor (NK1R).[6][7] It also shows lower affinity for NK2 and NK3 receptors.[7] The functions of Substance P in neuroscience are widespread and include:
-
Nociception (Pain Transmission): Substance P is a primary neurotransmitter in the afferent pathways that transmit pain signals from the periphery to the spinal cord and brain.[2][8] It is released from the terminals of sensory nerves in response to noxious stimuli and excites neurons in the dorsal horn of the spinal cord.[2][9]
-
Neurogenic Inflammation: Upon release from sensory nerve endings in peripheral tissues, Substance P can induce vasodilation, increase vascular permeability, and attract immune cells, contributing to local inflammatory responses.[2]
-
Mood and Anxiety Disorders: The Substance P/NK1R system is implicated in the regulation of stress, anxiety, and depression. High concentrations of Substance P and NK1R are found in brain regions associated with emotional processing.
-
Emesis (Vomiting): The NK1R is a key target in the chemoreceptor trigger zone of the brainstem, and NK1R antagonists are effective antiemetic agents, particularly for chemotherapy-induced nausea and vomiting.[6]
Quantitative Data: Receptor Binding and Functional Potency
The interaction of Substance P with its receptors and its functional effects have been quantified in various experimental systems.
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Kd) | |||
| [3H]Substance P to NK1R | 0.33 ± 0.13 nM | Transfected CHO cells expressing rat NK1R | [10] |
| Functional Potency (EC50) | |||
| Ca2+ Mobilization | ~0.5 nM (5 x 10⁻¹⁰ M) | Transfected rat KNRK cells | [11] |
| cAMP Accumulation | ~0.5 nM (5 x 10⁻¹⁰ M) | Transfected rat KNRK cells | [11] |
| Ca2+ Mobilization | 18.8 µM | Rat spiral ganglion neurons | [12][13] |
| Ca2+ Mobilization (-log EC50) | 8.5 ± 0.3 M | NK1R-expressing HEK293 cells | [14] |
| cAMP Accumulation (-log EC50) | 7.8 ± 0.1 M | NK1R-expressing HEK293 cells | [14] |
Signaling Pathways of Substance P
Substance P binding to the NK1R activates multiple intracellular signaling pathways through the coupling of different G proteins, primarily Gq/11 and Gs.[3][6]
Gq/11-Mediated Pathway (Phospholipase C)
The canonical signaling pathway for Substance P involves the activation of the Gq/11 family of G proteins.[4][15]
This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][15] This cascade results in a variety of cellular responses, including neuronal depolarization and changes in gene expression.[15]
Gs-Mediated Pathway (Adenylate Cyclase)
Substance P can also activate the Gs family of G proteins, leading to the stimulation of adenylate cyclase and the production of cyclic AMP (cAMP).[3][11]
The subsequent activation of Protein Kinase A (PKA) can modulate the activity of various downstream targets, including ion channels and transcription factors.[16]
Experimental Protocols
The following are representative protocols for studying the effects of this compound in both in vitro and in vivo settings.
In Vitro: Calcium Imaging in Cultured Neurons
This protocol describes how to measure changes in intracellular calcium in response to Substance P in cultured dorsal root ganglion (DRG) neurons.
Materials:
-
Primary DRG neuron culture
-
Glass coverslips
-
Recording buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.45)[17]
-
Fura-2/AM calcium indicator[17]
-
This compound stock solution
-
Fluorescence microscope with ratiometric imaging capabilities[17]
Procedure:
-
Cell Culture: Culture DRG neurons on poly-L-lysine coated glass coverslips.
-
Dye Loading: Incubate the cultured neurons in recording buffer containing 4 µM Fura-2/AM for 30 minutes at 37°C.[17]
-
Washing: Gently wash the cells with fresh recording buffer to remove excess dye.
-
Imaging Setup: Mount the coverslip onto an imaging chamber on a fluorescence microscope.
-
Baseline Recording: Acquire baseline ratiometric images of calcium signals by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Stimulation: Perfuse the cells with a known concentration of this compound (e.g., 1-10 µM).[13]
-
Data Acquisition: Continuously record the ratiometric images to capture the change in intracellular calcium concentration following Substance P application.
-
Data Analysis: Analyze the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium.
In Vivo: Acetic Acid-Induced Writhing Test in Mice
This protocol is a common behavioral assay to assess the pro-nociceptive effects of Substance P or the analgesic potential of NK1R antagonists.
Materials:
-
Male mice (e.g., C57BL/6J)
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
0.6% acetic acid solution[18]
-
Observation chambers
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, Substance P).
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intrathecal injection). Dosing will vary based on the study design.
-
Waiting Period: After administration, place the mice in individual observation chambers and wait for a specific period (e.g., 15-30 minutes) for the compound to take effect.
-
Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (typically 10 µl/g body weight).[18]
-
Observation: Immediately after the acetic acid injection, start a timer and count the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) over a defined period (e.g., 20 minutes).[18]
-
Data Analysis: Compare the mean number of writhes in the Substance P-treated group to the vehicle control group. An increase in writhing indicates a pro-nociceptive effect.
Conclusion
This compound is a critical tool for investigating the multifaceted roles of this neuropeptide in neuroscience. Its functions in pain, inflammation, and mood are mediated through complex signaling pathways, primarily involving the NK1R and the activation of Gq/11 and Gs proteins. The experimental protocols outlined provide a framework for researchers to explore the cellular and behavioral effects of Substance P, contributing to a deeper understanding of its physiological and pathological significance and aiding in the development of novel therapeutics targeting the Substance P/NK1R system.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. NK1 (substance P) receptor [escholarship.org]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple intracellular signaling pathways of the neuropeptide substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 16. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pain persists in mice lacking both Substance P and CGRPα signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Substance P TFA in Nociceptive Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a member of the tachykinin family of neuropeptides, is a critical mediator in the transmission of pain signals (nociception) within the central and peripheral nervous systems.[1][2] Its interaction with the neurokinin-1 (NK1) receptor on dorsal horn neurons of the spinal cord initiates a cascade of intracellular events, leading to neuronal sensitization and enhanced pain perception.[3] This technical guide provides an in-depth exploration of the mechanism of action of Substance P, with a focus on Substance P trifluoroacetate (TFA), the common salt form used in research. It includes a summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows.
Introduction to Substance P and the NK1 Receptor
Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[2] In the context of pain, it is released from the central terminals of primary afferent nociceptors in the dorsal horn of the spinal cord in response to noxious stimuli.[4][5] The biological effects of Substance P are primarily mediated through its high-affinity binding to the NK1 receptor, a G-protein coupled receptor (GPCR).[6][7]
Substance P TFA: In research settings, Substance P is often supplied as a trifluoroacetate (TFA) salt. TFA is a counterion used in the purification of synthetic peptides and helps to improve their stability and solubility. It is generally accepted that the TFA salt does not interfere with the biological activity of the peptide in in-vitro and in-vivo experimental models.[8]
Mechanism of Action in Pain Pathways
The binding of Substance P to the NK1 receptor on postsynaptic dorsal horn neurons triggers a signaling cascade that leads to increased neuronal excitability and the phenomenon of central sensitization, a key component of chronic pain states.[5]
NK1 Receptor Activation and Downstream Signaling
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G-protein.[9] This initiates the following key signaling events:
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[10] This increase in intracellular calcium is a critical event in neuronal activation.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[9]
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation: The increase in intracellular calcium also leads to the activation of CaMKII.
Modulation of Neuronal Excitability
The activation of PKC and CaMKII has several downstream effects that collectively increase the excitability of the dorsal horn neuron:
-
Phosphorylation of NMDA Receptors: PKC and CaMKII can phosphorylate the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity. This phosphorylation enhances the receptor's activity, leading to increased calcium influx and a more robust response to glutamate.[4]
-
Increased Neuronal Firing Rate: The overall effect of this signaling cascade is a reduction in the threshold for neuronal activation and an increase in the frequency of action potential firing in response to subsequent stimuli.[11] This hyperexcitability is a hallmark of central sensitization.
Quantitative Data on Substance P and NK1 Receptor Interaction
The following table summarizes key quantitative data related to the interaction of Substance P with the NK1 receptor.
| Parameter | Value | Species/System | Reference |
| EC50 for NK1 Receptor Internalization (in vivo) | 171 µM | Rat | [12] |
| EC50 for NK1 Receptor Internalization (in vitro) | 14.28 nM | Rat Spinal Cord Cultures | [12] |
| EC50 for Calcium Mobilization (in vitro) | 15.7 nM | Rat Spinal Cord Cultures | [12] |
| Substance P Concentration in Dorsal Horn (Noxious Stimulation) | Graded release with stimulus intensity | Rat | [4] |
| Increase in C-fiber-evoked response (Windup) | 187 ± 21% | Rat | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Substance P on pain pathways.
In Vitro Calcium Imaging
This protocol allows for the visualization of changes in intracellular calcium concentration in cultured dorsal horn neurons in response to Substance P application.
Materials:
-
Primary dorsal horn neuron culture
-
Fluo-4 AM calcium indicator dye
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Culture dorsal horn neurons on glass-bottom dishes.
-
Prepare a loading solution of 5 µM Fluo-4 AM in HBSS.
-
Remove the culture medium and wash the cells twice with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence reading.
-
Prepare a stock solution of this compound and dilute to the desired final concentration in HBSS.
-
Add the Substance P solution to the cells and immediately begin recording the change in fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence change relative to the baseline.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to record the electrical activity of individual dorsal horn neurons and assess the effect of Substance P on their excitability.
Materials:
-
Spinal cord slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare acute spinal cord slices (300-400 µm thick) from a rodent.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize a neuron in the dorsal horn (laminae I-V) using differential interference contrast (DIC) microscopy.
-
Fabricate a patch pipette with a resistance of 3-6 MΩ and fill it with an appropriate internal solution.
-
Approach the selected neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline spontaneous and evoked synaptic activity in current-clamp or voltage-clamp mode.
-
Bath apply this compound at a known concentration to the aCSF.
-
Record the changes in membrane potential, firing frequency, and synaptic currents.
-
Analyze the data to determine the effect of Substance P on neuronal excitability.[13]
In Vivo Behavioral Pain Assays
These protocols assess the pain-related behaviors in rodents following the administration of Substance P.
4.3.1. Formalin Test: This test measures the response to a persistent chemical noxious stimulus.
Materials:
-
Rodents (rats or mice)
-
This compound
-
5% Formalin solution
-
Intrathecal injection setup
Procedure:
-
Administer this compound via intrathecal injection to the lumbar spinal cord.
-
After a predetermined time, inject 50 µl of 5% formalin into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw over a 60-minute period.
-
The response is typically biphasic: an early phase (0-5 min) representing direct nociceptor activation and a late phase (15-60 min) reflecting inflammatory pain and central sensitization.[14]
-
Compare the behavioral responses between Substance P-treated and control animals.[15]
4.3.2. Hot Plate Test: This test measures the latency to a thermal noxious stimulus.
Materials:
-
Rodents (rats or mice)
-
This compound
-
Hot plate apparatus set to a constant temperature (e.g., 55°C)
-
Intrathecal injection setup
Procedure:
-
Administer this compound via intrathecal injection.
-
At a specific time point after injection, place the animal on the hot plate.
-
Measure the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a paw, jumping).
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compare the response latencies between Substance P-treated and control groups.[16][17]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.
Caption: Substance P Signaling Pathway in a Dorsal Horn Neuron.
Caption: Experimental Workflow for In Vitro Calcium Imaging.
Caption: General Workflow for In Vivo Behavioral Pain Assays.
Conclusion
Substance P, acting through the NK1 receptor, plays a pivotal role in the central mechanisms of pain transmission and sensitization. Understanding its intricate signaling pathway is crucial for the development of novel analgesic therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the function of Substance P in nociception and to evaluate the potential of NK1 receptor antagonists as therapeutic agents for the management of chronic pain.
References
- 1. ovid.com [ovid.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noxious Cutaneous Thermal Stimuli Induce a Graded Release of Endogenous Substance P in the Spinal Cord: Imaging Peptide ActionIn Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. jneurology.com [jneurology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 11. Effects of substance P on neurones in the dorsal horn of the spinal cord of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrathecal co-administration of substance P and NMDA augments nociceptive responses in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of Substance P Trifluoroacetate in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation describes the inflammatory response initiated by the release of neuropeptides from sensory nerve endings. Substance P (SP), an undecapeptide of the tachykinin family, is a principal mediator of this process. This technical guide provides an in-depth examination of the role of Substance P trifluoroacetate (TFA), a common and stable salt form used in research, in driving neurogenic inflammation. We will explore its mechanism of action, key signaling pathways, and the experimental methodologies used to investigate its effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.
Introduction to Substance P and Neurogenic Inflammation
Substance P (SP) is a neuropeptide that functions as a neurotransmitter and neuromodulator.[1] It is widely distributed throughout the central and peripheral nervous systems and is also expressed by various non-neuronal cells, including immune cells.[1] SP exerts its biological effects by binding to neurokinin (NK) receptors, with the highest affinity for the neurokinin-1 receptor (NK1R).[2] The activation of NK1R by SP is a critical event in the initiation and propagation of neurogenic inflammation.
Neurogenic inflammation is characterized by the classic signs of inflammation—redness, swelling, heat, and pain—but is triggered by the release of neuropeptides from sensory neurons rather than by exogenous pathogens.[3] This process involves vasodilation, increased vascular permeability (plasma extravasation), and the recruitment and activation of immune cells, such as mast cells and leukocytes.[3][4]
Substance P Trifluoroacetate (TFA): In experimental settings, Substance P is frequently used as its trifluoroacetate (TFA) salt. TFA is a counter-ion introduced during the purification of synthetic peptides by high-performance liquid chromatography (HPLC).[5] While generally considered inert, it is crucial for researchers to be aware that TFA itself can potentially influence cellular responses in some experimental systems.[6][7] However, for the purposes of this guide, "Substance P TFA" will be considered as the standard active form of Substance P used in the cited research.
Mechanism of Action: Substance P and the NK1 Receptor
The pro-inflammatory effects of Substance P are primarily mediated through its high-affinity binding to the NK1 receptor, a G-protein coupled receptor (GPCR).[2] The binding of SP to NK1R initiates a cascade of intracellular signaling events that vary depending on the cell type.
Key Signaling Pathways
Upon activation by Substance P, the NK1 receptor couples to G proteins, leading to the activation of several downstream signaling pathways:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Substance P signaling activates multiple MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These pathways are crucial for the transcriptional regulation of pro-inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: SP can induce the activation of the transcription factor NF-κB, a master regulator of inflammatory responses. This leads to the increased expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]
Cellular Targets and Effects
Substance P exerts its effects on a variety of cell types involved in the inflammatory response:
-
Endothelial Cells: SP induces vasodilation and increases vascular permeability, leading to plasma extravasation and edema.[3]
-
Mast Cells: SP is a potent activator of mast cells, causing their degranulation and the release of histamine, proteases, and pro-inflammatory cytokines like TNF-alpha.[9][10]
-
Immune Cells: SP can modulate the function of various immune cells, including lymphocytes and macrophages, and promote the recruitment of leukocytes to the site of inflammation.[11]
-
Keratinocytes: In the skin, SP can activate keratinocytes to produce inflammatory mediators.[12]
Quantitative Data on this compound-Induced Neurogenic Inflammation
The following tables summarize quantitative data from various studies investigating the effects of Substance P. It is important to note that experimental conditions, such as cell type, species, and assay methods, can influence the observed values.
Table 1: In Vitro Effects of Substance P on Inflammatory Mediator Release
| Cell Type | Substance P Concentration | Mediator Measured | Fold/Percent Change | Reference |
| Murine Mast Cell Line (CFTL12) | 10 µM | TNF-alpha | Dose-dependent increase | [9] |
| Human Keratinocytes | 10⁻⁵ M | IL-1alpha | Significant transient increase | [12] |
| Human Keratinocytes | 10⁻⁵ M | IL-1beta | Significant transient increase | [12] |
| Human Keratinocytes | 10⁻⁵ M | IL-8 | Significant transient increase | [12] |
| Human Keratinocytes | 10⁻⁵ M | TNF-alpha | Detected after 48h | [12] |
| Human Mesenteric Preadipocytes (from UC patients) | Not Specified | IL-2, IL-17A, RANTES, PDGF-BB, MIP-1β, CSF-2 | Increased release | [13] |
Table 2: In Vitro Effects of Substance P on Cell Surface Marker Expression
| Cell Type | Substance P Concentration | Marker Measured | Fold/Percent Change | Duration | Reference |
| Human Keratinocytes | 10⁻⁷ M and 10⁻⁵ M | ICAM-1 | Slight but significant increase | 24h and 48h | [12] |
Table 3: In Vivo Effects of Substance P in Animal Models
| Animal Model | Substance P Dose | Effect Measured | Observation | Reference |
| Rat | Intraplantar injection (25µg/50µl) | Mast cell degranulation | Extensive degranulation at 1, 3, and 6 hours | [14] |
| Rat | Intradermal injection | Cutaneous plasma extravasation | Dose-dependent increase | [15] |
| Rat | Intramuscular injection | Edema formation | Significant swelling | [16] |
Experimental Protocols
This section provides an overview of common experimental protocols used to study the role of Substance P in neurogenic inflammation.
In Vitro Cell Culture Experiments
Objective: To investigate the direct effects of Substance P on specific cell types.
General Protocol:
-
Cell Culture: Culture the target cells (e.g., mast cells, keratinocytes, endothelial cells) in appropriate media and conditions until they reach the desired confluency.
-
Starvation (Optional): In some cases, cells are serum-starved for a period (e.g., 24 hours) to reduce basal signaling activity.
-
This compound Treatment: Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile water or buffer). Add this compound to the cell cultures at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).[17] Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., from minutes to 48 hours), depending on the endpoint being measured.
-
Endpoint Analysis:
-
Cytokine/Chemokine Release: Collect the cell culture supernatant and measure the concentration of inflammatory mediators using ELISA or multiplex bead arrays.[12]
-
Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes.
-
Protein Expression/Signaling Pathway Activation: Lyse the cells and perform Western blotting to detect the expression and phosphorylation status of key signaling proteins (e.g., p-ERK, p-p38).
-
Cell Surface Marker Expression: Use flow cytometry to quantify the expression of cell surface markers like ICAM-1.[12]
-
Mast Cell Degranulation: Measure the release of beta-hexosaminidase or histamine into the supernatant.
-
In Vivo Animal Models
Objective: To study the integrated physiological response to Substance P in a living organism.
4.2.1. Induction of Neurogenic Inflammation
-
Direct Injection: Intradermal, subcutaneous, or intramuscular injection of this compound to a specific site (e.g., paw, ear, or specific muscle).[15][16]
-
Capsaicin Model: Capsaicin, the pungent component of chili peppers, can be used to stimulate the release of endogenous Substance P from sensory nerve endings.[16]
4.2.2. Measurement of Inflammatory Parameters
-
Plasma Extravasation (Evans Blue Assay):
-
Anesthetize the animal.
-
Inject Evans blue dye intravenously. The dye binds to albumin in the blood.
-
Inject this compound or another inflammatory stimulus into the tissue of interest.
-
After a set time, perfuse the animal to remove intravascular dye.
-
Excise the tissue, and extract the extravasated Evans blue dye using a solvent (e.g., formamide).
-
Quantify the amount of dye spectrophotometrically. The amount of dye is proportional to the degree of plasma extravasation.[18]
-
-
Edema Measurement: Measure the thickness or volume of the inflamed tissue (e.g., paw) using calipers or a plethysmometer at various time points after this compound injection.[16]
-
Leukocyte Infiltration: Perfuse the animal and excise the inflamed tissue. Process the tissue for histology and perform immunohistochemistry or immunofluorescence to identify and quantify infiltrated immune cells (e.g., neutrophils, mast cells).[19]
-
Mast Cell Degranulation: Process tissue sections with toluidine blue stain to visualize mast cells and assess their degranulation state.[14]
Visualizing Substance P Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling through the NK1 receptor.
Caption: In vitro experimental workflow for studying this compound effects.
Caption: In vivo experimental workflow for neurogenic inflammation.
Conclusion and Future Directions
This compound is an indispensable tool for investigating the mechanisms of neurogenic inflammation. Its ability to potently activate the NK1 receptor and trigger a cascade of pro-inflammatory events in various cell types makes it a cornerstone of research in this field. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the complex role of Substance P in both physiological and pathological inflammatory processes.
Future research should continue to explore the intricate signaling networks activated by Substance P in different cellular contexts. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting neurogenic inflammation in a range of diseases, including chronic pain, asthma, and inflammatory bowel disease. Furthermore, the development of more specific NK1R antagonists and a clearer understanding of the potential off-target effects of TFA will enhance the precision of these investigations. This will ultimately pave the way for more effective treatments for conditions driven by neurogenic inflammation.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P induces degranulation of mast cells and leukocyte adhesion to venular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Substance P selectively activates TNF-alpha gene expression in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P signaling controls mast cell activation, degranulation, and nociceptive sensitization in a rat fracture model of complex regional pain syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P and keratinocyte activation markers: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substance P Mediates Proinflammatory Cytokine Release From Mesenteric Adipocytes in Inflammatory Bowel Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substance P Signaling Controls Mast Cell Activation, Degranulation, and Nociceptive Sensitization in a Rat Fracture Model of Complex Regional Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substance P does not play a critical role in neurogenic inflammation in the rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of substance P on growth of fibroblast-like cells derived from bile duct: an in vitro cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pain persists in mice lacking both Substance P and CGRPα signaling [elifesciences.org]
- 19. Substance P induces granulocyte infiltration through degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Substance P TFA in Mood and Anxiety Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family, has emerged as a significant modulator of affective behaviors, playing a crucial role in the pathophysiology of mood and anxiety disorders.[1] This technical guide provides an in-depth overview of the involvement of Substance P, particularly its trifluoroacetate (TFA) salt, in this area of research. It details the underlying neurobiology, summarizes key experimental findings, and provides protocols for relevant preclinical models.
Substance P exerts its biological effects primarily through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) widely distributed in brain regions implicated in stress and emotion, such as the amygdala, hypothalamus, and periaqueductal gray.[2][3] The activation of the SP-NK1R system has been linked to anxiogenic and depressive-like behaviors, while the antagonism of this system has shown therapeutic potential.[4][5]
This guide is intended for researchers and professionals in drug development, offering a comprehensive resource on the mechanisms of SP, methodologies for its study, and quantitative data from key experiments.
The Substance P-NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. As a GPCR, the NK1R is coupled to Gq/11 and Gs proteins.[6][7] Activation of these G-proteins leads to the stimulation of downstream effector enzymes and the generation of second messengers.
The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[7] Concurrently, activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[8]
These kinases, PKA and PKC, phosphorylate a variety of intracellular proteins, including ion channels and transcription factors, ultimately leading to changes in neuronal excitability and gene expression that underpin the behavioral effects of Substance P.[9][10]
The Role of Trifluoroacetate (TFA) Salt
Substance P is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the peptide purification process using reverse-phase high-performance liquid chromatography (HPLC). It is crucial for researchers to be aware that the TFA counter-ion itself can have biological effects. Studies have shown that TFA can modulate the function of certain receptors, such as the glycine receptor, and in some contexts, affect cell proliferation.[11] While direct comparative studies of Substance P TFA versus other salt forms in mood and anxiety models are limited, the potential for confounding effects exists. Therefore, it is recommended to use the lowest effective concentration of the peptide and to include appropriate vehicle controls that account for the presence of TFA. For in vivo studies, this compound is typically dissolved in a sterile, physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).[12]
Experimental Protocols in Mood and Anxiety Research
A variety of behavioral paradigms in rodents are utilized to investigate the role of Substance P in mood and anxiety.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiogenic compounds typically decrease the time spent and the number of entries into the open arms.
Detailed Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).
-
Animals: Adult male rats or mice are commonly used.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intracerebroventricularly, or directly into a specific brain region like the amygdala).
-
After a predetermined pretreatment time (e.g., 5-15 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by a trained observer blind to the treatment groups.
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of arm entries. A decrease in these parameters is indicative of an anxiogenic-like effect. The total number of arm entries can be used as a measure of general locomotor activity.
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.
Detailed Protocol:
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals: Adult male mice or rats.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the entire session. Immobility is typically scored during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water.
-
-
Data Analysis: The primary measure is the duration of immobility. An increase in immobility time is interpreted as a depressive-like behavior.
Fear-Potentiated Startle (FPS)
The FPS paradigm is a model of conditioned fear. An acoustic startle reflex is potentiated in the presence of a conditioned stimulus (e.g., a light) that has been previously paired with an aversive unconditioned stimulus (e.g., a footshock).
Detailed Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a grid floor for footshock delivery. A load cell or accelerometer detects the animal's startle response.
-
Animals: Adult male rats.
-
Procedure:
-
Training Phase: The animal is placed in the chamber and presented with multiple pairings of a conditioned stimulus (CS; e.g., a light) and an unconditioned stimulus (US; e.g., a mild footshock).
-
Testing Phase: After a delay (e.g., 24 hours), the animal is returned to the chamber. This compound or vehicle is administered. The acoustic startle stimulus is presented alone or preceded by the CS.
-
-
Data Analysis: The startle amplitude is measured. Fear-potentiated startle is calculated as the difference in startle amplitude between trials with the CS and trials without the CS. An increase in this difference suggests an anxiogenic-like effect.[13][14][15][16][17]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key studies investigating the effects of Substance P in rodent models of anxiety.
Table 1: Effects of Intra-Amygdala Microinjection of Substance P in the Elevated Plus-Maze in Rats [4][18][19]
| Treatment Group | Dose (pmol) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle (aCSF) | - | 35 ± 5 | 40 ± 6 |
| Substance P | 0.1 | 18 ± 3 | 25 ± 4 |
| Substance P | 1.0 | 15 ± 4 | 22 ± 5 |
| Substance P | 10 | 32 ± 7 | 38 ± 8 |
| SP (1 pmol) + NK1 Antagonist (100 pmol) | - | 33 ± 6# | 37 ± 7# |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. Substance P (1 pmol)
Table 2: Effects of Intracerebroventricular (i.c.v.) Injection of Substance P Analogs in the Elevated Plus-Maze in Rats [5]
| Treatment Group | Dose (pmol) | % Time in Open Arms | % Open Arm Entries |
| Vehicle | - | ~40% | ~45% |
| Substance P (1-11) | 10 | Decreased | Decreased |
| Substance P fragment (6-11) | 10 | Decreased | Decreased |
| Substance P fragment (1-7) | 10 | No significant change | No significant change |
| Substance P free acid (SPfa) | 1 | Decreased | Decreased |
| Substance P free acid (SPfa) | 10 | Decreased | Decreased |
Table 3: Effects of Substance P on the Acoustic Startle Response in Rats [3]
| Treatment | Dose (nmol, into PnC) | % Change in Startle Amplitude |
| Substance P | 0.0005 | ~ +20% |
| Substance P | 0.005 | ~ +50% |
| Substance P | 0.05 | ~ +80% |
| Substance P | 1 | ~ +120% |
Conclusion
Substance P and its interaction with the NK1 receptor represent a critical pathway in the neurobiology of mood and anxiety disorders. The experimental models and data presented in this guide provide a framework for researchers to investigate this system further. The anxiogenic and depressive-like effects of Substance P administration in preclinical models are well-documented, and the development of NK1 receptor antagonists continues to be an area of interest for novel therapeutic strategies. Careful consideration of experimental design, including the potential influence of the TFA salt and appropriate vehicle controls, is essential for obtaining robust and reproducible data in this promising field of research.
References
- 1. Exploring GPCR signaling pathway networks as cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolife-publisher.it [biolife-publisher.it]
- 3. Substance P is involved in the sensitization of the acoustic startle response by footshocks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionotropic and Metabotropic Receptors, Protein Kinase A, Protein Kinase C, and Src Contribute to C-Fiber-Induced ERK Activation and cAMP Response Element-Binding Protein Phosphorylation in Dorsal Horn Neurons, Leading to Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Substance P in the Amygdala, Ventromedial Hypothalamus and Periaqueductal Gray on Fear Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substance P excites GABAergic neurons in the mouse central amygdala through neurokinin 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on the pharmacology of fluoroacetate; effects on the central nervous systems of dogs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological analysis of fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med-associates.com [med-associates.com]
- 18. Substance P in the medial amygdala: emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Substance P in the Peripheral Nervous System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a critical neurotransmitter and neuromodulator in the peripheral nervous system (PNS).[1][2] Released from the terminals of primary afferent sensory neurons, SP plays a fundamental role in nociception and is a key driver of neurogenic inflammation. Its high-affinity interaction with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor, initiates a cascade of intracellular signaling events that mediate its diverse physiological and pathological effects.[1][3] This document provides an in-depth examination of the function of Substance P in the PNS, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its core signaling pathways and mechanisms of action.
Core Functions of Substance P in the Periphery
Substance P is synthesized in the cell bodies of dorsal root ganglia (DRG) neurons and transported to both central and peripheral nerve terminals.[4] While its role in the central nervous system is well-documented, its functions in the periphery are equally crucial, particularly in pain and inflammation.
Nociception and Pain Transmission
Substance P is a key molecule in the transmission of pain signals.[2][5] It is co-released with other neurotransmitters, like glutamate, from C-fiber sensory nerves in response to intense noxious stimuli.[2][6] In the periphery, SP acts to sensitize nociceptors, lowering their activation threshold and thereby contributing to hyperalgesia (an increased sensitivity to pain).[7][8] This sensitization occurs through the modulation of various ion channels on sensory neurons, leading to increased neuronal excitability.[8] The intensity of the noxious stimulus often correlates with the firing rate of nociceptors and the amount of Substance P released.[9]
Neurogenic Inflammation
Neurogenic inflammation is a localized inflammatory response triggered by the release of neuropeptides from sensory nerve endings, with Substance P being a primary mediator.[2][10] This process is independent of the classical immune response, although it extensively interacts with it. Upon release in peripheral tissues like the skin, joints, and viscera, SP exerts powerful effects on local blood vessels and immune cells.[2][11]
Key effects include:
-
Vasodilation: SP is a potent vasodilator, an effect dependent on nitric oxide release from the endothelium via NK1R activation.[2]
-
Increased Vascular Permeability: It increases the permeability of post-capillary venules, leading to plasma extravasation and edema.
-
Immune Cell Modulation: SP acts as a chemoattractant for immune cells and stimulates the release of pro-inflammatory mediators. For example, it can trigger histamine release from mast cells and cytokine expression from various immune cells, creating a positive feedback loop that amplifies the inflammatory cascade.[10][12][13]
Substance P Signaling Pathways
Substance P exerts its effects by binding to the NK1 receptor, which can couple to multiple G proteins to initiate distinct downstream signaling cascades.[1][14][15] The primary pathway involves Gαq, with a secondary pathway involving Gαs.
Gαq/11-PLC Pathway
The canonical and most prominent signaling pathway for SP-NK1R is mediated by the Gαq/11 protein.[16][17]
-
Activation: Binding of SP to the NK1R induces a conformational change, leading to the activation of the associated Gαq protein.
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC).
-
PKC proceeds to phosphorylate numerous downstream targets, including ion channels and transcription factors, leading to neuronal sensitization and pro-inflammatory gene expression.[18]
-
Gαs-Adenylate Cyclase Pathway
In addition to Gq coupling, the SP-NK1R complex can also signal through Gαs proteins.[15][16]
-
Activation: SP binding to NK1R activates the Gαs protein.
-
Adenylate Cyclase Activation: Gαs stimulates the enzyme Adenylate Cyclase.
-
cAMP Production: Adenylate Cyclase converts ATP into cyclic adenosine monophosphate (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA), which phosphorylates various cellular substrates to modulate cellular function. Interactions between SP and the extracellular loops of the NK1R are reportedly required for potent Gs signaling.[16][17]
References
- 1. Distribution of neuropeptides in dorsal root ganglia of the rat; substance P, somatostatin and calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P: does it produce analgesia or hyperalgesia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time Course of Substance P Expression in Dorsal Root Ganglia Following Complete Spinal Nerve Transection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substance P in nociceptive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P and peripheral inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception [mdpi.com]
- 9. Substance P release and neurokinin 1 receptor activation in the rat spinal cord increases with the firing frequency of C-fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substance P - Wikipedia [en.wikipedia.org]
- 12. unibiotech.in [unibiotech.in]
- 13. mdpi.com [mdpi.com]
- 14. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Substance P TFA: A Technical Guide on its Role as a Neurotransmitter and Neuromodulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a pivotal neurotransmitter and neuromodulator in both the central and peripheral nervous systems. This technical guide provides an in-depth exploration of Substance P, with a specific focus on the trifluoroacetate (TFA) salt form commonly used in research. It details its mechanism of action through the neurokinin-1 receptor (NK1R), downstream signaling cascades, and its multifaceted roles in pain, inflammation, and mood regulation. This document also addresses the critical technical considerations of using SP TFA in experimental settings, including potential artifacts introduced by the TFA counter-ion and protocols for its removal. Detailed experimental methodologies and quantitative data are presented to support researchers in the accurate design and interpretation of their studies.
Introduction to Substance P
Substance P is an 11-amino acid neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. It is widely distributed throughout the central and peripheral nervous systems and is implicated in a vast array of physiological and pathological processes. As a neurotransmitter, SP is released from the terminals of specific sensory nerves and transmits information between neurons. In its neuromodulatory role, it can alter the excitability of neurons and the efficacy of synaptic transmission, often in concert with other neurotransmitters like glutamate and serotonin.
The Significance of the Trifluoroacetate (TFA) Salt
Synthetic peptides, including Substance P, are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized product is often a TFA salt. It is crucial for researchers to be aware that the TFA counter-ion can have its own biological effects. Studies have shown that TFA can be cytotoxic at certain concentrations and may alter the secondary structure, solubility, and overall biological activity of the peptide. For sensitive in vitro and in vivo experiments, it is often recommended to exchange the TFA salt for a more biologically compatible one, such as hydrochloride or acetate.
The Neurokinin-1 Receptor (NK1R): The Primary Target of Substance P
Substance P exerts most of its biological effects through high-affinity binding to the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. There are two isoforms of the NK1R: a full-length form (407 amino acids) and a truncated form (311 amino acids). The full-length receptor is predominantly expressed in the central nervous system, while the truncated form is more common in peripheral tissues and exhibits a lower binding affinity for Substance P.
Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling pathways. The receptor-ligand complex is then internalized, which is a key step in signal termination and receptor recycling.
Signaling Pathways of Substance P / NK1R
The activation of NK1R by Substance P initiates a cascade of intracellular events, primarily through the coupling to Gq and Gs proteins.
Gq-Protein Coupled Pathway
The predominant signaling pathway activated by the SP-NK1R interaction is through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
The increase in intracellular calcium and the activation of PKC lead to a variety of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.
Gs-Protein Coupled Pathway
In addition to Gq coupling, the SP-NK1R complex can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, influencing gene transcription and other cellular processes.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The activation of NK1R can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The activation of the MAPK pathway by Substance P is thought to be mediated by both Gq/PKC and Gs/PKA signaling.
Signaling Pathway Diagrams
Quantitative Data
The following tables summarize key quantitative parameters for Substance P and its interaction with the NK1R.
Table 1: Binding Affinities of Substance P and Related Ligands for NK1R
| Ligand | Receptor Source | Kd (nM) | Ki (nM) | Reference |
| [3H]Substance P | Rat brain NK1R expressed in CHO cells | 0.33 ± 0.13 | ||
| Substance P | Human NK1R | 0.1 - 1 | ||
| Aprepitant (NK1R antagonist) | Human NK1R | ~1 | ||
| [Sar9,Met(O2)11]-SP (agonist) | Human NK1R | ~0.1 |
Table 2: Functional Potency of Substance P
| Assay | Cell/Tissue Type | EC50 (nM) | Measured Effect | Reference |
| IP3 Accumulation | HEK293 cells expressing NK1R | ~1 | Stimulation of phosphoinositide hydrolysis | |
| Cation Permeability | Neuroblastoma x glioma hybrid cells | ~10 (in presence of serotonin) | Increased [14C]guanidinium uptake | |
| Neuronal Depolarization | Mouse central amygdala neurons | ~300 | Membrane depolarization | |
| Inhibition of NK cell cytotoxicity | YTS NK cell line | 1000 (1µM) | ~20% inhibition of cytotoxicity |
Detailed Experimental Protocols
Protocol for TFA Removal from Substance P (HCl Exchange)
This protocol is adapted from standard peptide handling procedures to minimize potential interference from TFA in biological assays.
-
Dissolution: Dissolve the this compound peptide in sterile, distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Allow the solution to stand at room temperature for a minimum of 1 minute to facilitate counter-ion exchange.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.
-
Repetition: For optimal TFA removal, re-dissolve the lyophilized peptide in the same volume of 2-10 mM HCl, freeze, and lyophilize again. Repeat this cycle at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired experimental buffer.
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of Substance P or its analogs to the NK1R.
-
Membrane Preparation: Homogenize cells or tissues expressing NK1R in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membranes several times by resuspension and centrifugation.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Incubation: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]Substance P), and varying concentrations of the unlabeled competitor (Substance P or other test compounds).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps to measure the effects of Substance P on neuronal excitability.
-
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., amygdala, spinal cord) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Chamber: Transfer a slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with an intracellular solution containing, for example, K-gluconate, KCl, HEPES, EGTA, Mg-ATP, and Na-GTP, adjusted to the appropriate pH and osmolarity.
-
Cell Targeting and Sealing: Under visual guidance, approach a neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Recording:
-
Current-Clamp: Record the resting membrane potential and firing properties of the neuron in response to current injections. Bath-apply Substance P at various concentrations and record any changes in membrane potential, input resistance, and action potential firing frequency.
-
Voltage-Clamp: Clamp the neuron at a specific holding potential (e.g., -70 mV) and record postsynaptic currents. Apply Substance P and observe any induced inward or outward currents.
-
-
Data Analysis: Analyze the recorded traces to quantify changes in neuronal properties before, during, and after the application of Substance P.
Conclusion
This compound is a powerful tool for investigating the intricate roles of this neuropeptide in the nervous system and beyond. Its function as a neurotransmitter and neuromodulator, primarily through the NK1R, activates complex signaling cascades that are fundamental to processes such as pain perception, neurogenic inflammation, and the regulation of mood and anxiety. For professionals in research and drug development, a thorough understanding of its mechanisms of action, coupled with meticulous experimental design that accounts for the potential influence of the TFA counter-ion, is paramount for generating reliable and translatable data. The protocols and quantitative data provided in this guide serve as a comprehensive resource to facilitate further discoveries in the field of tachykinin research and the development of novel therapeutics targeting the Substance P/NK1R system.
The Role of Substance P TFA in Epithelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a neuropeptide of the tachykinin family, has emerged as a significant modulator of various physiological and pathological processes, including inflammation, wound healing, and cell proliferation. This technical guide provides an in-depth exploration of the role of Substance P trifluoroacetate (TFA), a common salt form of SP used in research, in stimulating the proliferation of epithelial cells. This document outlines the key signaling pathways, presents quantitative data from various studies, and offers detailed experimental protocols for investigating the proliferative effects of Substance P TFA.
Core Mechanism of Action: NK-1 Receptor-Mediated Signaling
Substance P exerts its biological effects primarily through binding to its high-affinity receptor, the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR). The interaction between Substance P and NK-1R on epithelial cells initiates a cascade of intracellular signaling events that ultimately drive cell proliferation. The primary signaling pathways implicated in this process are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, both of which can lead to the activation of the transcription factor NF-κB.
Quantitative Effects of Substance P on Epithelial Cell Proliferation
The proliferative effect of Substance P on epithelial cells is dose- and time-dependent, and can be influenced by the presence of other growth factors. The following tables summarize quantitative data from various studies.
| Cell Type | Substance P Concentration | Duration of Treatment | Observed Effect on Proliferation | Citation |
| Corneal & Lens Epithelial Cells | 1 pM | 5 days | Stimulation of DNA synthesis | [1] |
| Lens Epithelial Cells | 1-2 pM | Not Specified | Stimulation of cell growth (synergistic with insulin) | [1] |
| Corneal & Lens Epithelial Cells | ~10 µM | 40 hours | No significant stimulation of DNA synthesis | [1] |
| Pancreatic Ductal Cells | 10⁻¹ µM | 72 hours | Increased number of Ki67 positive cells (21.34 ± 1.89% vs. 16.17 ± 1.04% in control) | [2] |
| Rat Intestinal Epithelial Cells (IEC-6) | 10⁻⁹ mol/L | 6 hours | Increased cell migration from 50 to 73 cells/mm | [3] |
| Co-treatment | Cell Type | Substance P Concentration | Co-treatment Agent & Concentration | Observed Synergistic Effect | Citation |
| Insulin | Lens Epithelial Cells | 1-2 pM | Not Specified | Synergistic stimulation of cell growth | [1] |
| Calcitonin Gene-Related Peptide (CGRP) | Corneal & Lens Epithelial Cells | Not Specified | 0.025 µM | Synergistic stimulation of DNA synthesis | [1] |
| Insulin-like Growth Factor-1 (IGF-1) | Rabbit Corneal Epithelium | Not Specified | Not Specified | Synergistic stimulation of epithelial migration | [4] |
Signaling Pathways in Detail
The binding of Substance P to the NK-1R activates downstream signaling cascades that are crucial for cell proliferation.
PI3K/Akt Signaling Pathway
Activation of the PI3K/Akt pathway is a key event in SP-induced epithelial cell proliferation. Upon SP binding, the G-protein-coupled NK-1R activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and proliferation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling route activated by Substance P. The activation of NK-1R can lead to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK (extracellular signal-regulated kinase) translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell proliferation.
Crosstalk and NF-κB Activation
There is significant crosstalk between the PI3K/Akt and MAPK/ERK pathways. Both pathways can converge on the activation of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in cell proliferation and survival.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Substance P's role in epithelial cell proliferation are provided below.
Experimental Workflow Overview
The general workflow for investigating the proliferative effects of Substance P on epithelial cells involves cell culture, treatment with Substance P, and subsequent analysis of cell proliferation using various assays.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Epithelial cells
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed epithelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without SP).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: BrdU Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
Materials:
-
Epithelial cells cultured on coverslips or in microplates
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization solution (e.g., 0.1 M sodium borate buffer, pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound as described in the MTT assay protocol.
-
Two to four hours before the end of the treatment period, add BrdU labeling solution to the culture medium and incubate.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Denature the DNA by incubating the cells in denaturation solution for 30 minutes at room temperature.
-
Neutralize the acid by incubating with neutralization solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells can be quantified.[5][6]
Protocol 3: Ki-67 Immunocytochemistry
Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0). It is a widely used marker for cell proliferation.
Materials:
-
Epithelial cells cultured on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS)
-
Anti-Ki-67 primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound.
-
Wash the cells with PBS and fix with the chosen fixation solution.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with anti-Ki-67 primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope. The percentage of Ki-67 positive cells can be determined.
Conclusion
This compound is a potent stimulator of epithelial cell proliferation, acting primarily through the NK-1R and activating downstream PI3K/Akt and MAPK/ERK signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of modulating Substance P signaling in tissue repair and regeneration. Further research into the intricate crosstalk between these signaling pathways will continue to elucidate the precise mechanisms by which Substance P governs epithelial cell fate.
References
- 1. Stimulation of epithelial cell growth by the neuropeptide substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Neuropeptide Substance P on Proliferation and β-Cell Differentiation of Adult Pancreatic Ductal Cells [frontiersin.org]
- 3. Substance P Regulates Migration in Rat Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activity of Substance P (SP) on the Corneal Epithelium [mdpi.com]
- 5. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
The Core Structure of Substance P: A Technical Guide for Researchers
Substance P, an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation. A thorough understanding of its structure is paramount for the development of novel therapeutics targeting its signaling pathways. This technical guide provides an in-depth analysis of the structural facets of Substance P, tailored for researchers, scientists, and drug development professionals.
Primary Structure and Physicochemical Properties
Substance P is a single-chain polypeptide composed of 11 amino acid residues with the following sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 .[1] The C-terminus is amidated, a crucial feature for its biological activity. The peptide has a net positive charge at physiological pH due to the basic residues Arginine (Arg) and Lysine (Lys).
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | [1] |
| Molecular Formula | C63H98N18O13S | |
| Molecular Weight | 1347.62 g/mol | |
| Isoelectric Point (pI) | ~11 | Calculated |
Three-Dimensional Conformation: A Flexible Peptide
The three-dimensional structure of Substance P is not fixed but rather exists as an ensemble of conformations in solution. Its flexibility is a key determinant of its ability to bind to its primary receptor, the neurokinin-1 receptor (NK1R). The conformation of Substance P is highly dependent on its environment.
In aqueous solution , Substance P is largely unstructured, adopting a random coil conformation.[2] However, in less polar environments, such as in the presence of micelles or in solvents like methanol, it can adopt more ordered secondary structures.
NMR spectroscopy studies have been instrumental in elucidating the conformational preferences of Substance P in different environments:
-
In dimethyl sulfoxide (DMSO) , the peptide exists as a mixture of conformers that are primarily in an extended conformation.[3]
-
In trifluoroethanol (TFE)/water mixtures , which mimic the hydrophobic environment of a cell membrane, Substance P exhibits a tendency to form an α-helical structure in its central and C-terminal regions.[3]
-
In the presence of sodium dodecyl sulfate (SDS) micelles , the mid-region of the peptide (Pro4-Phe8) exists in a conformational equilibrium between an α-helix and a 3(10)-helix, while the C-terminus is in an extended conformation.[4]
These studies collectively indicate that the C-terminal region, which is crucial for receptor binding and activation, can adopt a helical conformation upon approaching the cell membrane, facilitating its interaction with the NK1R.
Receptor Binding and Activation
Substance P exerts its biological effects primarily through the activation of the G protein-coupled receptor (GPCR), NK1R. It can also bind with lower affinity to NK2R and NK3R.
Binding Affinity and Potency
The binding affinity and functional potency of Substance P for the NK1R have been characterized in various studies.
| Parameter | Value | Cell Line/Tissue | Reference |
| Kd (dissociation constant) | 0.46 nM | Rat brain | |
| Ki (inhibition constant) | 0.1 - 1 nM | Various | |
| EC50 (Gq signaling - Ca2+ mobilization) | ~1 nM | HEK293 cells | [5][6] |
| EC50 (Gs signaling - cAMP accumulation) | ~10 nM | HEK293 cells | [5][6] |
Signaling Pathways
Upon binding to the NK1R, Substance P induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The NK1R couples to both Gq and Gs proteins, initiating distinct downstream signaling cascades.[6][7][8]
Gq Signaling Pathway:
Gs Signaling Pathway:
Experimental Protocols
The synthesis, purification, and structural analysis of Substance P are critical for its study. Below are detailed methodologies for these key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Substance P
Substance P is typically synthesized using Fmoc-based solid-phase peptide synthesis.[9][10]
Experimental Workflow for Synthesis and Purification of Substance P:
Protocol Details:
-
Resin Preparation: Start with a pre-loaded Fmoc-Met-Wang resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. The reaction is typically monitored for completion using a ninhydrin test.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Side-Chain Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude Substance P is purified using RP-HPLC.[11]
Protocol Details:
-
Column: A C18 column (e.g., 5 µm particle size, 4.6 x 150 mm) is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5-60% of mobile phase B over 30-60 minutes is typically effective.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC and for correct mass by mass spectrometry, and then pooled.
-
Lyophilization: The pure fractions are lyophilized to obtain the final product.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
The three-dimensional structure of Substance P in solution is determined using two-dimensional NMR spectroscopy.[2][3]
Protocol Details:
-
Sample Preparation: Dissolve the purified Substance P in the desired solvent (e.g., D2O, deuterated TFE/water, or deuterated micelle solution) to a concentration of 1-5 mM.
-
NMR Experiments: Acquire a series of 2D NMR spectra at a controlled temperature on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are less than 5 Å apart. These NOEs provide the crucial distance constraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify through-bond scalar couplings between protons.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Structure Calculation: Use the assigned NOE distance constraints and dihedral angle constraints (derived from coupling constants) in a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.
-
Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR to assess their stereochemical quality.
Conclusion
This guide has provided a comprehensive overview of the core structural features of the Substance P undecapeptide. Its primary sequence, conformational flexibility, and interactions with the NK1R are intricately linked to its diverse biological functions. The detailed experimental protocols provided herein offer a practical framework for researchers investigating this important neuropeptide and its role in health and disease. A thorough understanding of its structure is the foundation for the rational design of novel therapeutic agents that can modulate its activity.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Structural analysis of substance P using molecular dynamics and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution conformation study of substance P methyl ester and [Nle10]-neurokinin A (4-10) by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR and molecular modeling investigations of the neuropeptide substance P in the presence of 15 mM sodium dodecyl sulfate micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
- 9. Synthesis of peptides by the solid-phase method. 7. Substance P and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of peptides by the solid-phase method. V. Substance P and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatogram Detail [sigmaaldrich.com]
The Unseen Variable: A Technical Guide to the Significance of TFA Salt in Peptide Stability and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science, from basic research to therapeutic development, the purity and stability of synthetic peptides are paramount. While significant attention is paid to the primary sequence and post-translational modifications, a frequently overlooked variable can profoundly impact experimental outcomes: the presence of trifluoroacetic acid (TFA) as a counterion. TFA is an indispensable tool in solid-phase peptide synthesis (SPPS) and purification, yet its residual presence can introduce a host of artifacts, affecting everything from peptide structure and stability to cellular activity. This technical guide provides an in-depth examination of the significance of the TFA salt in peptide stability, offering quantitative data, detailed experimental protocols, and logical workflows to empower researchers to make informed decisions about its removal.
The Dual Role of TFA in Peptide Synthesis and Purification
Trifluoroacetic acid is integral to the production of synthetic peptides, primarily utilized in two critical stages:
-
Cleavage from the Resin: In Fmoc-based SPPS, TFA is the principal reagent in the cleavage cocktail used to release the synthesized peptide from its solid support.[1]
-
Ion-Pairing in HPLC Purification: During reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is added to the mobile phase.[1][2] It acts as an ion-pairing agent, forming salts with the positively charged residues of the peptide (such as Lysine, Arginine, and the N-terminus).[3] This masking of charges enhances the peptide's hydrophobicity, leading to sharper peaks and improved separation.[3]
Due to its role in purification, synthetic peptides are typically delivered as TFA salts.[2][3] While the free, unbound TFA is largely removed during lyophilization, the ionically bound TFA remains, contributing to the peptide's salt form.[2]
Impact of Residual TFA on Peptide Stability and Function
The presence of residual TFA is not benign and can have significant, often unappreciated, consequences on the physicochemical properties and biological activity of peptides.
Structural and Conformational Changes
Residual TFA can alter the secondary structure of peptides. By forming tight ion pairs with positively charged residues, TFA can disrupt the hydrogen-bonding networks that stabilize native conformations like α-helices and β-sheets.[3] This can lead to a less structured or alternatively folded peptide, which can in turn affect its solubility and propensity to aggregate.[3][4] For structural biology applications such as NMR and X-ray crystallography, the presence of TFA can introduce artifacts that obscure the peptide's true native state.[3] While quantitative data on the precise percentage change in secondary structure is highly peptide-dependent, circular dichroism (CD) spectroscopy is a key technique to assess these conformational changes.[5]
Aggregation and Reduced Solubility
By altering the peptide's conformation and neutralizing charges, TFA can in some cases promote aggregation, particularly for hydrophobic sequences.[3][4] This can lead to reduced solubility in aqueous buffers, making the peptide more difficult to handle and potentially leading to the formation of insoluble fibrils.[4]
Cytotoxicity and Interference in Biological Assays
Perhaps the most critical consideration for researchers is the direct biological impact of TFA. It is a cytotoxic compound that can interfere with a wide range of biological assays.
-
Cell Viability: TFA can inhibit cell proliferation and induce apoptosis, with effects observed at concentrations as low as 10 nM.[2][5] This is a critical concern in cell-based assays measuring viability, signaling, or metabolism, where the presence of TFA can lead to false-negative results or misinterpretation of the peptide's intrinsic activity.[2]
Quantitative Analysis of TFA Removal
Given the potential for interference, the removal or exchange of TFA for a more biologically compatible counterion, such as acetate or hydrochloride, is often necessary. The most common and effective method is repeated lyophilization from an acidic solution, typically hydrochloric acid (HCl).
Below is a summary of quantitative data on the efficiency of TFA removal using the HCl exchange method.
| Peptide | Initial TFA Content (mg TFA / mg peptide salt) | HCl Concentration for Exchange | Number of Lyophilization Cycles | Final TFA Content (mg TFA / mg peptide salt) | Reference |
| Angiotensin (AT 1) | 0.333 ± 0.008 | 10 mM | 1 | Below Limit of Quantification (<1% w/w) | [6] |
| Angiotensin (AT 1) | 0.333 ± 0.008 | 5 mM | 2 | Below Limit of Quantification (<1% w/w) | [6] |
| Angiotensin (AT 1) | 0.333 ± 0.008 | 2 mM | 3 | Below Limit of Quantification (<1% w/w) | [6] |
| Angiotensin (AT 1) | 0.333 ± 0.008 | 0 mM (Control) | 3 | 0.215 ± 0.023 | [7] |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This protocol describes a standard method for exchanging TFA counterions with chloride ions.
-
Dissolution: Dissolve the peptide in high-purity water at a concentration of approximately 1 mg/mL.[2]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[2] It is crucial to stay within this range, as concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk peptide modification.[2]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[2]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[2]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid has been removed.[2]
-
Repetition: For robust TFA removal, repeat steps 1-5 at least two more times.[2]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: Quantification of Residual TFA by Ion Chromatography (IC)
Ion chromatography is a sensitive and reliable method for quantifying residual TFA.
-
Sample Preparation: Accurately weigh the peptide sample and dissolve it in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Utilize an ion chromatography system equipped with a suitable anion-exchange column (e.g., IonPac® AS18) and a suppressed conductivity detector.
-
Mobile Phase: A potassium hydroxide (KOH) eluent gradient is typically used to separate TFA from other anions.
-
Calibration: Prepare a series of TFA standards of known concentrations to generate a calibration curve.
-
Analysis: Inject the peptide sample and standards onto the column. The TFA peak is identified by its retention time and quantified by comparing its peak area to the calibration curve. The method detection limits for TFA can be as low as 90 ng/mL.
Visualization of Workflows and Concepts
To provide a clearer understanding of the processes and decision-making involved with TFA in peptide research, the following diagrams have been generated using the DOT language.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen synthase kinase-3 phosphorylation, T-cell factor signaling activation, and cell morphology change following stimulation of thromboxane receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empirical studies of protein secondary structure by vibrational circular dichroism and related techniques. α-Lactalbumin and lysozyme as examples - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Substance P TFA in Preclinical Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, and its high-affinity receptor, the neurokinin-1 receptor (NK-1R), are pivotal players in a wide array of physiological and pathological processes.[1][2] The trifluoroacetate (TFA) salt of Substance P is a common formulation used in preclinical research to ensure stability and solubility. This technical guide provides a comprehensive overview of the application of Substance P TFA in preclinical models of pain, inflammation, cancer, and neurodegenerative diseases, with a focus on quantitative data, experimental protocols, and signaling pathways.
Data Presentation: Quantitative Effects of this compound in Preclinical Models
The following tables summarize the quantitative data on the effects of Substance P (SP) and its antagonists in various preclinical models.
Table 1: Effects of Substance P and NK-1R Antagonists in Preclinical Pain Models
| Model | Species | Treatment | Dose/Concentration | Outcome Measure | Result | Citation |
| Orofacial Heat Hyperalgesia | Rat | Substance P | 1 µg/50 µL (upper lip injection) | Head withdrawal latency | Induced heat hyperalgesia | [3] |
| Orofacial Heat Hyperalgesia | Rat | SR140333B (NK-1R antagonist) + Substance P | 3 mg/kg (systemic) + 1 µg/50 µL SP | Head withdrawal latency | Reduced SP-induced heat hyperalgesia | [3] |
| Formalin Test (Orofacial) | Rat | SR140333B (NK-1R antagonist) | 3 mg/kg (systemic) | Nociceptive behavior (face rubbing) | Reduced both phases of the formalin response by ~50% | [3] |
| Neuropathic Pain (Infraorbital Nerve Constriction) | Rat | SR140333B (NK-1R antagonist) | 3 mg/kg (systemic) | Heat hyperalgesia | Abolished heat hyperalgesia | [3] |
| Diabetic Neuropathic Pain | Rat | Endomorphin-2 (opioid agonist) | 10, 20, 50 µg (intrathecal) | Mechanical allodynia & thermal hyperalgesia | Dose-dependent analgesic effect, potent at 50 µg | [4] |
Table 2: Effects of Substance P and NK-1R Antagonists in Preclinical Inflammation Models
| Model | Species | Treatment | Dose/Concentration | Outcome Measure | Result | Citation |
| Carrageenan-Induced Paw Edema | Rat | Substance P | Submaximal doses (not specified) | Paw volume | Synergistic exacerbation of edema with carrageenan | [1] |
| Acute Pancreatitis (Cerulein-induced) | Mouse | Substance P | Not specified | Plasma extravasation | Induced plasma extravasation in wildtype, no effect in NK-1R knockout mice | [5] |
| Acute Pancreatitis (Cerulein-induced) | Mouse | NK-1R knockout | N/A | Plasma extravasation, serum amylase, MPO | Reduced by 60%, 60%, and 75% respectively compared to wildtype | [5] |
| Inflammatory Bowel Disease (preadipocytes from patients) | Human (in vitro) | Substance P | 10⁻⁷ M | mRNA expression of inflammatory mediators (IL-1β, IL-12B, RANTES, etc.) | Increased expression | [6] |
| Pleurisy | Mouse | Substance P | ED50 = 14.2 nmol (intrapleural) | Leukocyte recruitment | Dose-related increase in leukocytes | [6] |
Table 3: Effects of Substance P and NK-1R Antagonists in Preclinical Cancer Models
| Model | Cell Line | Treatment | IC50 | Outcome Measure | Citation |
| Triple Negative Breast Cancer | Sum 185 | Cisplatin | 27.93 µM ± 2.43 µm | Cell viability | [2] |
| Triple Negative Breast Cancer | Sum 185 | Cisplatin + Aprepitant (NK-1R antagonist) | 7.27 µM ± 4.67 µm | Cell viability | [2] |
| Triple Negative Breast Cancer | Sum 159 | Cisplatin | 18.97 µM ± 0.19 µm | Cell viability | [2] |
| Triple Negative Breast Cancer | Sum 159 | Cisplatin + Aprepitant (NK-1R antagonist) | 10.45 µM ± 1.27 µm | Cell viability | [2] |
| Pancreatic Cancer | BxPC-3 | L-733,060 (NK-1R antagonist) | ~20 µM (at 72h) | Growth inhibition | [7] |
| Pancreatic Cancer | MIA PaCa-2 | L-733,060 (NK-1R antagonist) | ~15 µM (at 72h) | Growth inhibition | [7] |
| Pancreatic Cancer | BxPC-3 | L-732,138 (NK-1R antagonist) | ~60 µM (at 72h) | Growth inhibition | [7] |
| Pancreatic Cancer | MIA PaCa-2 | L-732,138 (NK-1R antagonist) | ~40 µM (at 72h) | Growth inhibition | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in sterile saline or PBS to a desired stock concentration. For example, to prepare a 1 mM stock solution, add the appropriate volume of solvent to the vial.
-
Gently vortex the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
If necessary, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
For in vivo injections, dilute the stock solution to the final desired concentration with sterile saline or PBS immediately before use.
Preclinical Model Protocol: Formalin-Induced Inflammatory Pain in Mice
Objective: To assess the pro-nociceptive effects of Substance P or the analgesic effects of NK-1R antagonists.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound solution or NK-1R antagonist solution
-
Formalin solution (1-5% in saline)
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
-
Timer
Protocol:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or the test compound (e.g., an NK-1R antagonist) via the desired route (e.g., intrathecal, intraperitoneal, or subcutaneous) at a predetermined time before formalin injection.
-
Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and start the timer.
-
Behavioral Scoring: Record the cumulative time the mouse spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Compare the total time spent in nociceptive behaviors between different treatment groups.
Preclinical Model Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the pro-inflammatory effects of this compound.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound solution
-
Carrageenan solution (1% in sterile saline)
-
Pletysmometer or calipers
-
Syringes and needles
Protocol:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer this compound via the desired route. For co-administration studies, Substance P can be injected subcutaneously into the paw along with carrageenan.[1]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[9]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline measurement. Compare the paw edema between different treatment groups.
Signaling Pathways and Visualizations
Substance P exerts its diverse biological effects by binding to the NK-1R, a G protein-coupled receptor (GPCR). The activation of NK-1R initiates several downstream signaling cascades.
Substance P / NK-1R Signaling in Pain and Inflammation
In the context of pain and inflammation, SP binding to NK-1R on neurons and immune cells leads to the activation of Gαq/11 and subsequent activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade contributes to neuronal sensitization, the release of pro-inflammatory mediators, and immune cell activation.[10]
Substance P / NK-1R Signaling in Cancer
In cancer, the SP/NK-1R axis can promote tumor growth, proliferation, and metastasis. The signaling pathways involved are complex and can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, and the PI3K/Akt pathway, which are crucial for cell survival and proliferation.
Experimental Workflow: In Vivo Cancer Xenograft Model
This workflow outlines the key steps in evaluating the effect of this compound on tumor growth in a preclinical xenograft model.
References
- 1. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 5. Substance P mediates inflammatory oedema in acute pancreatitis via activation of the neurokinin-1 receptor in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the inflammatory response induced by substance P in the mouse pleural cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P and the trigeminovascular system: From preclinical mechanisms to human headache induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Preparing Substance P TFA Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family, known for its role as a neurotransmitter and neuromodulator.[1][2] It exerts its biological effects by binding to neurokinin (NK) receptors, primarily the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][3] The activation of NK1R by Substance P triggers a cascade of intracellular signaling events, making it a key player in various physiological and pathological processes. These include neurogenic inflammation, pain transmission, wound healing, angiogenesis, and cell proliferation.[1][4][5] Given its diverse biological functions, Substance P is a critical reagent in many cell culture-based research applications, from neuroscience to immunology and oncology.
Substance P is often supplied as a trifluoroacetate (TFA) salt, which has been shown to be more stable than other salt forms, such as the acetate salt.[6] Proper preparation of a stock solution is crucial to ensure the peptide's stability, solubility, and biological activity in cell culture experiments. This document provides detailed protocols and data for the preparation of Substance P TFA stock solutions.
Quantitative Data Summary
For ease of use in calculations and experimental design, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C63H98N18O13S · xC2HF3O2 | [7] |
| Molecular Weight (TFA Salt) | ~1461.67 g/mol | [5][8] |
| Molecular Weight (Free Peptide) | ~1347.6 g/mol | [7][9] |
| Appearance | White to off-white lyophilized powder | [4] |
| Recommended Solvents | Sterile Water, DMSO | [7][10] |
| Powder Storage | -20°C or -80°C, desiccated | [4][9] |
| Stock Solution Storage | -20°C (1 month) or -80°C (≤6 months) | [1][4] |
Note: The exact molecular weight can vary slightly between batches due to the amount of TFA counter-ions present. For precise molarity calculations, it is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis.
Experimental Protocols
Materials
-
This compound salt (lyophilized powder)
-
Sterile, nuclease-free water (e.g., cell culture grade water) or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes (e.g., siliconized or polypropylene)
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: 0.22 µm sterile syringe filter for aqueous solutions
Protocol 1: Preparation of a 1 mM this compound Stock Solution in Sterile Water
This protocol is suitable for applications where the final concentration of the stock solution in the cell culture medium will be low, minimizing any potential effects of the slightly acidic nature of the dissolved TFA salt.
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability.
-
Calculation of Solvent Volume: Using the molecular weight of the TFA salt (e.g., 1461.67 g/mol ), calculate the volume of sterile water required to achieve a 1 mM stock solution.
-
Formula: Volume (L) = [Mass of Peptide (g)] / [Molecular Weight ( g/mol )] / [Desired Concentration (mol/L)]
-
Example for 1 mg of this compound:
-
Volume (L) = (0.001 g) / (1461.67 g/mol ) / (0.001 mol/L) = 0.000684 L
-
Volume (µL) = 684 µL
-
-
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully add the calculated volume of sterile water to the vial.
-
Dissolution: Cap the vial tightly and gently vortex or swirl to dissolve the peptide completely. Ensure no visible particulates remain.
-
Sterilization (Optional but Recommended): If the stock solution is prepared in a non-aseptic environment, it can be sterilized by passing it through a 0.22 µm sterile syringe filter. Use a low-protein binding filter to minimize loss of the peptide.[1]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, low-protein binding microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentration and volume needed for your experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][4] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is ideal for achieving a higher concentration stock solution and is often preferred when the final working concentration in the media is higher, as the volume of DMSO added will be minimal.
-
Pre-equilibration: As in Protocol 1, allow the vial of lyophilized this compound to reach room temperature before opening.
-
Calculation of Solvent Volume: Calculate the required volume of DMSO for a 10 mM stock solution.
-
Example for 1 mg of this compound:
-
Volume (L) = (0.001 g) / (1461.67 g/mol ) / (0.01 mol/L) = 0.0000684 L
-
Volume (µL) = 68.4 µL
-
-
-
Reconstitution: Briefly centrifuge the vial. Add the calculated volume of high-purity DMSO to the vial.
-
Dissolution: Cap the vial and vortex until the peptide is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
-
Aliquoting: Dispense into single-use aliquots in sterile microcentrifuge tubes suitable for DMSO (e.g., polypropylene).
-
Storage: Store the DMSO stock solution aliquots at -20°C or -80°C. DMSO solutions remain liquid at -20°C, which can be convenient for use.
Important Considerations:
-
Final DMSO Concentration: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically well below 0.5%, but should be empirically determined for your cell type).
-
pH: When reconstituting in unbuffered sterile water, the resulting solution will be slightly acidic due to the TFA counter-ion. For most cell culture applications where the stock is highly diluted into buffered media, this is not a concern.
-
Stability: this compound is more stable in solution than its acetate salt counterpart.[6] However, to maintain biological activity, it is critical to store aliquots properly and avoid repeated freeze-thaw cycles.
Visualizations
Substance P Signaling Pathway
Substance P initiates its cellular effects by binding to the NK1 receptor, a G-protein coupled receptor. This binding event activates G proteins (Gq/11), which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream signaling cascades, including the MAPK/ERK pathway, and ultimately modulate cellular processes such as proliferation, inflammation, and survival.
Caption: Substance P signaling cascade via the NK1 receptor.
Experimental Workflow: Stock Solution Preparation
The logical flow for preparing a this compound stock solution involves careful handling of the lyophilized peptide, accurate reconstitution, and proper storage to ensure experimental reproducibility.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. abmole.com [abmole.com]
- 8. Substance P - Echelon Biosciences [echelon-inc.com]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols: Substance P TFA in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Substance P trifluoroacetate salt (TFA) in mouse behavioral studies. Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and mood regulation. Its administration in animal models is crucial for investigating its physiological roles and for the development of novel therapeutics targeting the Substance P/neurokinin-1 receptor (NK-1R) system.
Data Presentation: Substance P TFA Dosage for Mouse Behavioral Studies
The following table summarizes recommended dosages of Substance P for various behavioral assays in mice, compiled from available literature. It is important to note that the optimal dose may vary depending on the specific mouse strain, age, sex, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for your specific experimental setup.
| Behavioral Assay | Administration Route | Dosage Range | Observed Effect |
| Nociception (Pain) | Intrathecal (i.t.) | 0.1 - 1.0 nmol | Dose-dependent scratching, biting, and licking of the hindlimbs.[1][2] |
| Intracerebroventricular (i.c.v.) | 0.125 - 3.0 µ g/mouse | Reciprocal hindlimb scratching.[3] | |
| Peripheral (intraplantar) | 1 µg/50 µL | Thermal (heat) hyperalgesia.[4] | |
| Anxiety | Intracerebroventricular (i.c.v.) | 10 pmol (in rats, adaptable for mice) | Anxiogenic-like effects in the elevated plus-maze. |
| Memory/Learning | Peripheral (i.p.) | 1 ng/g | Enhanced retention in passive avoidance tasks.[5] |
Signaling Pathway
Substance P exerts its effects by binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.[6] This interaction primarily activates Gq and Gs G-proteins, leading to the activation of downstream signaling cascades.[7] Key pathways include the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8] Activation of the NK-1R can also lead to the production of cyclic AMP (cAMP) via adenylyl cyclase stimulation.[9] These signaling events ultimately modulate neuronal excitability, gene expression, and neurotransmitter release, influencing behaviors such as pain perception and anxiety.
Experimental Workflow
A typical workflow for a mouse behavioral study involving the administration of this compound is outlined below. This workflow ensures proper handling of the animals and accurate data collection.
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: this compound is typically a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF) for central injections. For peripheral injections, sterile saline can be used.
-
Concentration: Prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute the stock solution to the desired final concentration for injection. It is recommended to prepare fresh solutions on the day of the experiment.
-
Storage: Store the lyophilized peptide at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Administration of this compound
-
Intrathecal (i.t.) Injection: This method delivers the substance directly to the spinal cord.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.
-
A flick of the tail indicates successful entry into the intrathecal space.
-
Inject a small volume (typically 5-10 µL) of the this compound solution slowly.
-
-
Intracerebroventricular (i.c.v.) Injection: This method delivers the substance into the cerebral ventricles.
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a guide cannula into the desired ventricle (e.g., lateral ventricle) using stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, inject the this compound solution (typically 1-5 µL) through the guide cannula.
-
-
Peripheral Injection (e.g., intraplantar): This method is used to study peripheral effects.
-
Gently restrain the mouse.
-
Inject a small volume (typically 20-50 µL) of the this compound solution into the plantar surface of the hind paw using a 30-gauge needle.
-
Behavioral Assays
This test measures the latency of a mouse to react to a thermal stimulus, indicating its pain threshold.
-
Place the mouse on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Start a timer immediately.
-
Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.
-
Stop the timer as soon as a nocifensive behavior is observed and record the latency.
-
Remove the mouse from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury.
The EPM is used to assess anxiety-like behavior in rodents.
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
The FST is a common test to assess behavioral despair, a component of depression-like states.
-
Place the mouse in a transparent cylinder filled with water (23-25°C) from which it cannot escape.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.
-
An increase in immobility time is interpreted as a depression-like phenotype.
References
- 1. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P Promotes Wound Healing in Diabetes by Modulating Inflammation and Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of intrathecal and intracerebroventricular injections of substance P on nociception in the rat and mouse [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P selectively activates TNF-alpha gene expression in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Desensitization to substance P following intrathecal injection. A technique for investigating the role of substance P in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptive behavior after intrathecal injections of substance P, neurokinin A and calcitonin gene-related peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes: Immunohistochemical Detection of Substance P in Spinal Cord Tissue
Introduction
Substance P, an undecapeptide neurotransmitter of the tachykinin family, plays a crucial role in nociception and neurogenic inflammation within the spinal cord.[1][2][3] It is prominently expressed in the dorsal horn of the spinal cord, where it is released from the central terminals of primary afferent sensory neurons in response to noxious stimuli.[1][3] Upon release, Substance P binds to its high-affinity receptor, the neurokinin-1 (NK-1) receptor, modulating neuronal excitability and transmitting pain signals.[1][4] The immunohistochemical (IHC) localization of Substance P is a fundamental technique for studying pain pathways, neuroinflammation, and the effects of analgesic drugs. These application notes provide a detailed protocol for the successful immunohistochemical staining of Substance P in both paraffin-embedded and frozen spinal cord sections.
Experimental Protocols
This protocol outlines the key steps for immunohistochemical staining of Substance P in spinal cord tissue. It is essential to optimize certain parameters, such as antibody concentrations and incubation times, for specific experimental conditions.
Materials and Reagents:
-
Primary Antibodies: See Table 1 for recommended antibodies and dilutions.
-
Secondary Antibodies: Species-specific biotinylated or fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IgG, goat anti-rat IgG).
-
Fixative: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryoprotectant: 30% sucrose in PBS.
-
Antigen Retrieval Solutions:
-
Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Proteinase K or Trypsin solution.
-
-
Blocking Buffer: PBS containing 5-10% normal goat serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100.
-
Permeabilization Buffer: PBS containing 0.1-0.5% Triton X-100.[5]
-
Wash Buffer: PBS with 0.1% Tween 20 (PBST).
-
Detection System: Avidin-Biotin Complex (ABC) kit and 3,3'-Diaminobenzidine (DAB) substrate for chromogenic detection, or fluorescent mounting medium.
-
Mounting Medium: Aqueous or permanent mounting medium.
Tissue Preparation:
For Paraffin-Embedded Tissue:
-
Fixation: Perfuse the animal with 4% PFA in PBS. Post-fix the dissected spinal cord tissue in 4% PFA for 16-24 hours at 4°C.[6][7]
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on charged slides.
For Frozen Tissue:
-
Fixation and Cryoprotection: Perfuse with 4% PFA and post-fix for 2-4 hours. Cryoprotect the tissue by immersing in 30% sucrose in PBS at 4°C until it sinks.[7][8]
-
Embedding and Freezing: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
Sectioning: Cut 10-40 µm thick sections using a cryostat and mount on charged slides.[8]
Immunohistochemistry Staining Protocol:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (primarily for paraffin sections):
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0) and heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[9][10] Allow slides to cool to room temperature.
-
Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with Proteinase K or Trypsin at 37°C for 10-15 minutes.[9] Rinse thoroughly.
-
Note: For some antibodies and frozen sections, antigen retrieval may not be necessary.[9][11]
-
-
Permeabilization (for both paraffin and frozen sections):
-
Incubate sections in Permeabilization Buffer for 10-15 minutes.[5]
-
-
Blocking:
-
Incubate sections in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash slides with PBST (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate sections with the appropriate biotinylated or fluorescently-labeled secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.[5]
-
-
Detection (Chromogenic):
-
Wash slides with PBST (3 x 5 minutes).
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Develop the signal with DAB substrate until the desired staining intensity is reached.
-
Stop the reaction by rinsing with water.
-
-
Detection (Fluorescent):
-
Wash slides with PBST (3 x 5 minutes).
-
Mount with a fluorescent mounting medium containing DAPI for nuclear counterstaining if desired.
-
-
Counterstaining, Dehydration, and Mounting (for chromogenic detection):
-
Counterstain with Hematoxylin or other suitable nuclear stain.
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
Data Presentation
Table 1: Quantitative Data for Substance P Immunohistochemistry
| Parameter | Paraffin-Embedded Sections | Frozen Sections | Reference |
| Tissue Fixation | 4% PFA, 16-24h post-fixation | 4% PFA, 2-4h post-fixation | [6][7] |
| Section Thickness | 5-10 µm | 10-40 µm | [8] |
| Antigen Retrieval | HIER (Citrate pH 6.0 or EDTA pH 9.0) or PIER (Proteinase K/Trypsin) | Generally not required, but may be optimized | [9][10][11] |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | 0.1-0.5% Triton X-100 in PBS | [5] |
| Blocking | 5-10% Normal Goat Serum, 0.3% Triton X-100 in PBS | 5-10% Normal Goat Serum, 0.3% Triton X-100 in PBS | [5] |
| Primary Antibody Dilution (Rabbit anti-Substance P) | 1:5000 - 1:8000 | 1:5000 - 1:8000 | [5] |
| Primary Antibody Dilution (Rat anti-Substance P) | 1:100 - 1:200 | 1:100 - 1:200 | [12] |
| Primary Antibody Incubation | Overnight at 4°C | Overnight at 4°C | [5][7] |
| Secondary Antibody Incubation | 1-2 hours at room temperature | 1-2 hours at room temperature | [5] |
Visualization of Protocols and Pathways
Caption: Immunohistochemistry workflow for Substance P detection in spinal cord tissue.
Caption: Simplified signaling pathway of Substance P in spinal cord nociception.
References
- 1. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunostar.com [immunostar.com]
- 6. Spinal Substance P Receptor Expression and Internalization in Acute, Short-Term, and Long-Term Inflammatory Pain States | Journal of Neuroscience [jneurosci.org]
- 7. Spinal Substance P Receptor Expression and Internalization in Acute, Short-Term, and Long-Term Inflammatory Pain States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
- 9. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Substance P Antibody (NC1/34) - BSA Free (NB100-65219): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Substance P ELISA Kit: Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative determination of Substance P (SP) in human plasma. Detailed protocols, data interpretation guidelines, and relevant biological context are provided to ensure accurate and reproducible results.
Introduction
Substance P is an eleven-amino acid neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][2] It is integral to the transmission of pain signals, the inflammatory response, and smooth muscle contraction.[1][3] Given its involvement in a wide array of physiological and pathological processes, including inflammatory diseases, neurological disorders, and psychiatric conditions, the accurate quantification of Substance P in plasma is of significant interest in both basic research and clinical drug development.[3][4][5] This ELISA kit provides a sensitive and specific method for measuring Substance P concentrations in plasma samples.
Principle of the Assay
This Substance P ELISA kit is a competitive immunoassay. The principle relies on the competition between unlabeled Substance P in the sample or standard and a fixed amount of labeled Substance P (e.g., biotinylated or HRP-conjugated) for a limited number of binding sites on a Substance P-specific antibody coated on the microplate wells.
The concentration of Substance P in the sample is inversely proportional to the signal generated. High concentrations of Substance P in the sample will result in less binding of the labeled Substance P and a weaker signal, while low concentrations will lead to more labeled Substance P binding and a stronger signal.[6][7]
Data Presentation
The following tables summarize representative plasma Substance P concentrations in healthy individuals and patients with various conditions, as determined by ELISA. These values are provided for reference and may vary depending on the specific ELISA kit, population, and sample handling procedures.
Table 1: Plasma Substance P Levels in Healthy Individuals
| Population | Condition | Mean Plasma Substance P Level (pg/mL) | Reference |
| Healthy Volunteers | Supine | 168 ± 31 | [8] |
| Healthy Volunteers | Ambulant | 401 ± 51 | [8] |
| Healthy Controls | N/A | No significant difference from patients with schizophrenia, bipolar disorder, or major depressive disorder | [8] |
Table 2: Plasma Substance P Levels in Various Disease States
| Disease | Patient Population | Key Findings | Reference |
| Inflammatory Conditions | |||
| Peripheral Artery Disease (with chronic pain) | 92 patients | Significantly higher SP levels compared to controls without chronic pain. Positive correlation with IL-10, CRP, and pain intensity. | [9][10] |
| Bronchial Asthma | 20 patients | Significantly higher plasma SP levels compared to healthy controls. | [11] |
| Rheumatoid Arthritis (RA) & Osteoarthritis (OA) | RA and OA patients | Positive correlation between serum SP concentrations and chronic pain intensity. | |
| Neurological Disorders | |||
| Severe Acute Ischemic Stroke | 61 patients | Non-survivors had significantly higher serum SP levels. Levels >362 pg/mL were associated with higher 30-day mortality. | [12] |
| Severe Traumatic Brain Injury | 100 patients | Non-survivors had significantly higher serum SP levels. Levels >299 pg/mL were associated with higher 30-day mortality. | [13] |
| Alzheimer's Disease | Multiple studies | Conflicting results, with some studies reporting higher, lower, or no significant difference in CSF SP levels compared to controls. | [14][15] |
| Psychiatric Disorders | |||
| Major Depressive Disorder | 23 patients | Increased serum SP levels compared to healthy controls. | [5] |
| Schizophrenia (medicated >1 year) | Schizophrenic patients | Significant increase in plasma SP-like immunoreactivity. | [16] |
| Schizophrenia | 34 patients | No significant difference in plasma SP levels compared to healthy controls in another study. | [8] |
Experimental Protocols
Materials Required (but not provided)
-
Precision pipettes and tips
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm[2]
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Absorbent paper
Plasma Sample Collection and Preparation
-
Collection: Collect whole blood into chilled EDTA tubes.[6]
-
Centrifugation: Centrifuge the blood at 1,000-1,600 x g for 15 minutes at 2-8°C within 30 minutes of collection.[6]
-
Aliquoting: Carefully transfer the plasma supernatant to a clean polypropylene tube.
-
Storage: Assay freshly prepared plasma immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[6]
ELISA Assay Procedure (Competitive)
Note: This is a general protocol. Always refer to the specific manual provided with your ELISA kit.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and wash buffer according to the kit instructions.
-
Standard and Sample Addition: Pipette 50 µL of standards and samples into the appropriate wells of the antibody-coated microplate.
-
Biotinylated Substance P Addition: Add 50 µL of biotinylated Substance P to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and blot it against clean absorbent paper.
-
HRP-Streptavidin Addition: Add 100 µL of HRP-Streptavidin conjugate to each well.
-
Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Addition: Add 90 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 15-20 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration: Determine the concentration of Substance P in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualization of Pathways and Workflows
Substance P Signaling Pathway
Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] Upon binding, the SP-NK1R complex activates downstream signaling cascades, leading to a variety of cellular responses.
Caption: Substance P binds to NK1R, activating Gq, which in turn activates PLC.
Experimental Workflow
The following diagram outlines the major steps in the Substance P ELISA protocol.
Caption: A streamlined workflow for the Substance P competitive ELISA.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. raybiotech.com [raybiotech.com]
- 3. The role of substance P in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Substance P Competitive ELISA Kit (EEL013) - Invitrogen [thermofisher.com]
- 8. Plasma neuropeptide levels in patients with schizophrenia, bipolar disorder, or major depressive disorder and healthy controls: A multiplex immunoassay study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publishers Panel [ppch.pl]
- 10. Substance P concentration is associated with the inflammatory response and pain perception in patients with chronic pain in peripheral artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substance P promotes the progression of bronchial asthma through activating the PI3K/AKT/NF-κB pathway mediated cellular inflammation and pyroptotic cell death in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum Levels of Substance P and Mortality in Patients with a Severe Acute Ischemic Stroke [mdpi.com]
- 13. Serum substance P levels are associated with severity and mortality in patients with severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acta.tums.ac.ir [acta.tums.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. Substance P-like immunoreactivity in plasma of psychotic patients and effects of neuroleptics and electroconvulsive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Substance P TFA on Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family, playing a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Its primary receptor, the neurokinin-1 receptor (NK1R), is a G protein-coupled receptor (GPCR) widely distributed in brain regions associated with emotion, stress, and pain perception.[1][3][4] The binding of Substance P to NK1R activates downstream signaling cascades, primarily through Gq proteins, leading to the modulation of neuronal excitability, calcium mobilization, and gene expression.[5][6]
In vitro, Substance P is a critical tool for investigating mechanisms of neurogenic inflammation, pain signal transmission, and neuronal sensitization.[1][7] It is commonly used to study neuronal depolarization, intracellular calcium dynamics, and in some contexts, neuronal cell death.[8][9][10] Substance P is also implicated in modulating neurite outgrowth and neuronal network activity.[11][12]
This document provides protocols for the application of Substance P trifluoroacetate (TFA) salt to primary neuronal cultures. The TFA salt is a common counter-ion used during peptide synthesis and purification, and it is important to reconstitute it in an appropriate buffer before use in cell culture.
Quantitative Data Summary
The effects of Substance P on primary neurons are dose- and time-dependent. The following table summarizes key quantitative data from published studies.
| Application/Assay | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Neuronal Viability | Cortical, Hippocampal, Striatal | 10 nM - 100 µM | 48 hours - 7 days | Decreased viability; induction of non-apoptotic programmed cell death at 100 µM. | [8] |
| Neuronal Excitability | Neostriatal Neurons | Dose-dependent | Acute | Depolarization and inward currents in large aspiny and LTS interneurons. | [13][14] |
| Intracellular Calcium ([Ca2+]i) | Dorsal Horn Neurons | Not specified | Acute | Elevation of [Ca2+]i by promoting calcium entry. | [9] |
| T-type Ca2+ Channel Inhibition | DRG Neurons | IC50: 6.2 ± 3.0 nM | Acute | Inhibition of low-voltage-activated (LVA) calcium currents. | [15] |
| Phosphatidylinositol Turnover | Cortical Astrocytes | EC50: 0.36 nM | Not specified | Stimulation of phosphatidylinositol turnover. | [16] |
Substance P Signaling Pathway
Substance P initiates its effects by binding to the NK1 receptor, a Gq protein-coupled receptor.[5][6] This interaction triggers the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i).[2][5] The combined elevation of [Ca2+]i and DAG activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal function.[6][17]
Experimental Protocols
Protocol 1: Preparation and Handling of Substance P TFA
This compound is typically supplied as a lyophilized powder. It is crucial to handle it correctly to ensure its stability and activity.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile water or PBS to a stock concentration (e.g., 1 mM). Avoid using acidic solutions for prolonged storage as they can affect peptide stability.
-
Solubilization: Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.
-
Aliquoting: Aliquot the stock solution into single-use volumes in low-protein-binding tubes to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use (1-2 days), the solution can be stored at 4°C. Note that the stability of peptides in solution can be limited.[18][19]
Protocol 2: Primary Neuronal Culture
This is a generalized protocol for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents.[20][21][22]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., ice-cold HBSS)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)[23]
-
Culture plates/coverslips coated with an adhesion substrate (e.g., Poly-D-Lysine or Poly-L-ornithine)[23]
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Coating: Coat culture vessels with Poly-D-Lysine (e.g., 50 µg/mL) overnight at room temperature or for 2 hours at 37°C. Wash thoroughly with sterile water before use.[23]
-
Dissection: Dissect cortices or hippocampi from E18 rodent brains in ice-cold dissection medium.
-
Dissociation: Mince the tissue and incubate with an enzymatic solution (e.g., papain) for 15-30 minutes at 37°C to dissociate the tissue into a single-cell suspension.[22]
-
Trituration: Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.[20]
-
Plating: Count the viable cells using a hemocytometer and plate them onto the coated vessels at a desired density (e.g., 1,000–5,000 cells/mm²).[23]
-
Culture Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Perform partial media changes every 2-3 days. Cultures are typically ready for experiments within 7-14 days in vitro (DIV).
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol measures cell viability by assessing the mitochondrial activity of converting MTT to formazan, which can be quantified spectrophotometrically.[24] It is suitable for evaluating the potential cytotoxic effects of Substance P.[8]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Treatment: After establishing the primary neuronal cultures (e.g., DIV 7), replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 4: Neurite Outgrowth Assay
This protocol quantifies neurite extension in response to treatment with Substance P.[12][25]
Materials:
-
Primary neuronal cultures on coated coverslips
-
This compound working solutions
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody (e.g., anti-β-III tubulin)[25]
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope and imaging software
Procedure:
-
Plating: Plate primary neurons at a low density suitable for visualizing individual cells and their processes.
-
Treatment: On DIV 3, treat the cells with the desired concentrations of this compound or a vehicle control.
-
Incubation: Incubate for 24-48 hours to allow for neurite extension.
-
Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Immunostaining: Permeabilize and block the cells for 1 hour. Incubate with the primary antibody (e.g., anti-β-III tubulin, 1:500) overnight at 4°C.[25] Wash and then incubate with the secondary antibody for 2 hours at room temperature.
-
Mounting and Imaging: Mount the coverslips onto slides. Acquire images using a fluorescence microscope.
-
Analysis: Use imaging software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite or the total neurite length per neuron.
Protocol 5: Calcium Imaging Assay
This protocol measures changes in intracellular calcium ([Ca2+]i) in real-time following acute application of Substance P.[9]
Materials:
-
Primary neuronal cultures on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging buffer (e.g., HBSS)
-
This compound working solution
-
Fluorescence microscopy system equipped for live-cell imaging and ratiometric analysis (for Fura-2) or single-wavelength measurement (for Fluo-4).
Procedure:
-
Dye Loading: Incubate the neuronal cultures with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.
-
Washing: Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification for 15-20 minutes.
-
Baseline Measurement: Place the dish on the microscope stage and acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.
-
Stimulation: Add this compound to the dish to achieve the final desired concentration while continuously recording fluorescence.
-
Data Acquisition: Continue recording for several minutes to capture the full calcium response (peak and return to baseline).
-
Analysis: Quantify the change in fluorescence intensity over time for individual neurons. Express the response as a change in fluorescence relative to baseline (ΔF/F0).
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using Substance P on primary neurons.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal Pathways Linking Substance P to Drug Addiction and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachykinins modulate nociceptive responsiveness and sensitization: In vivo electrical characterization of primary sensory neurons in tachykinin knockout (Tac1 KO) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substance P elevates intracellular calcium in both neurons and glial cells from the dorsal horn of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of substance P on neurones and glial cells in cultured rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Neurite Outgrowth Assays [sigmaaldrich.com]
- 13. Actions of substance P on rat neostriatal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Actions of Substance P on Rat Neostriatal Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redox-Dependent Modulation of T-Type Ca2+ Channels in Sensory Neurons Contributes to Acute Anti-Nociceptive Effect of Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substance P receptors in primary cultures of cortical astrocytes from the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 19. mdpi.com [mdpi.com]
- 20. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 21. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 22. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 24. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
Application Notes and Protocols for Substance P TFA in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide that plays a crucial role in numerous physiological and pathological processes, including pain transmission, inflammation, and neurogenic inflammation. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). Activation of the NK1R by Substance P initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger involved in a wide array of cellular responses.
Calcium imaging assays are powerful tools to study the activation of GPCRs like the NK1R. These assays allow for the real-time measurement of changes in [Ca²⁺]i in response to agonist stimulation. Substance P trifluoroacetate (TFA) is a common salt form of synthetically produced Substance P used in these assays. This document provides detailed application notes and protocols for the use of Substance P TFA in calcium imaging assays, including data presentation, experimental procedures, and visual representations of the underlying biological processes.
A critical consideration when using this compound is the potential for the trifluoroacetate counter-ion to influence cellular assays. TFA is a remnant of the peptide synthesis and purification process and has been reported to affect cell viability and other cellular functions. It is crucial to properly prepare and handle the peptide to minimize these potential artifacts.
Signaling Pathway of Substance P-Induced Calcium Mobilization
Substance P binding to its high-affinity NK1 receptor initiates a well-characterized signaling cascade.[1] This process is primarily mediated by the Gq/11 class of G-proteins.[2] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[2] This initial release of calcium can then lead to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺.
Quantitative Data Summary
The following tables summarize quantitative data for Substance P-induced calcium responses in various cell types. The half-maximal effective concentration (EC₅₀) is a measure of the potency of Substance P in eliciting a calcium response.
| Cell Line/Type | Receptor | EC₅₀ (-log M) | EC₅₀ (M) | Reference |
| NK1R-expressing HEK293 cells | Human NK1R | 8.5 ± 0.3 | 3.16 x 10⁻⁹ | [3][4] |
| NK1R-transfected 3T3 fibroblasts | Human NK1R | 8.53 ± 0.27 | 2.95 x 10⁻⁹ | [3] |
| Rat Spiral Ganglion Neurons | Rat NKR | 1.88 x 10⁻⁵ | [5] |
| Cell Type | Substance P Concentration | Observed [Ca²⁺]i Increase | Reference |
| Dorsal Horn Neurons | Not specified | Slower rate of rise (mean = 10 ± 9 nM/s) | [6][7] |
| Dorsal Horn Glial Cells | Not specified | Rapid rate of rise (mean = 260 ± 105 nM/s) | [6][7] |
| Pig Epidermal Keratinocytes | Not specified | Significant increase | [8] |
| Human T Lymphocytes | 10⁻⁶ - 10⁻⁴ M | Dose-dependent rise | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Caution: Residual trifluoroacetic acid (TFA) from peptide synthesis can affect cellular assays. To minimize these effects, it is recommended to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in the assay buffer.
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS (pH 7.4) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquot and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Calcium Imaging Assay Protocol
This protocol provides a general workflow for a fluorescent-based calcium imaging assay using a plate reader.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293-NK1R, U251, or other suitable cell lines)
-
96-well, black-walled, clear-bottom cell culture plates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Positive Control: ATP or Ionomycin
-
Negative Control: NK1R antagonist (e.g., Spantide I or a non-peptide antagonist like Aprepitant)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well, black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM in assay buffer. Pluronic F-127 (0.02-0.04%) can be included to improve dye loading.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
After incubation, gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well (e.g., 100 µL).
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the compound.
-
Compound Addition: Use the plate reader's automated injector to add this compound or control compounds to the wells. For a dose-response curve, prepare serial dilutions of this compound. A typical concentration range to test would be from 1 pM to 10 µM.
-
Kinetic Measurement: Immediately after compound addition, begin a kinetic measurement of fluorescence intensity for a period of 1-3 minutes.
-
-
Controls:
-
Negative Control (Antagonist): To confirm that the observed calcium signal is mediated by the NK1R, pre-incubate a set of wells with an NK1R antagonist (e.g., 1-10 µM Spantide I) for 15-30 minutes before adding this compound.[10] A significant reduction in the calcium response compared to wells with this compound alone validates the specificity of the assay.
-
Positive Control (General Agonist): To ensure the cells are healthy and capable of a calcium response, use a general agonist like ATP (1-10 µM), which activates endogenous purinergic receptors in many cell types, leading to a robust calcium signal.[1]
-
Positive Control (Maximum Response): To determine the maximum achievable calcium signal in the cells, Ionomycin (1-5 µM) can be used at the end of the experiment.[6]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with a sigmoidal function to determine the EC₅₀ value.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in calcium imaging assays to study NK1 receptor activation. By following the detailed protocols and considering the important aspects of experimental design, such as appropriate controls and careful handling of the peptide, researchers can obtain reliable and reproducible data. The provided signaling pathway and experimental workflow diagrams, along with the summarized quantitative data, serve as valuable resources for professionals in research and drug development.
References
- 1. Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling | eNeuro [eneuro.org]
- 5. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]
- 6. Substance P elevates intracellular calcium in both neurons and glial cells from the dorsal horn of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of antagonistic properties of substance P analogs, spantide I, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the substance P antagonist spantide on adrenal sympathetic nerve activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of NK1 Receptor Activation by Substance P TFA
Introduction
Substance P (SP) is a neuropeptide that plays a crucial role in neurotransmission, inflammation, and immune regulation.[1][2][3] It exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[1][3] The trifluoroacetate (TFA) salt of Substance P is a common formulation used in research. Activation of NK1R by Substance P triggers a cascade of intracellular signaling events, most notably an increase in intracellular calcium ([Ca2+]) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2 (p-ERK).[3][4] This application note provides detailed protocols for analyzing NK1R activation in immune cells using flow cytometry to measure these key downstream events.
Principle of the Assay
Flow cytometry offers a powerful platform for the single-cell analysis of NK1R activation. By using fluorescently labeled antibodies and calcium-sensitive dyes, researchers can quantify the cellular response to Substance P TFA stimulation. The two primary methods described here are:
-
Intracellular Staining for Phosphorylated ERK (p-ERK): This method quantifies the increase in ERK1/2 phosphorylation at residues Thr202 and Tyr204 upon NK1R activation.[5] Cells are stimulated with this compound, then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for p-ERK. The increase in fluorescence intensity directly correlates with the level of ERK activation.
-
Calcium Flux Assay: This assay measures the transient increase in intracellular calcium concentration following this compound stimulation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 or Fura-Red.[6] Upon NK1R-mediated calcium release from intracellular stores, the dye fluoresces, and the change in fluorescence intensity over time is measured by flow cytometry.[4][7]
Applications
-
Drug Discovery: Screening for NK1R antagonists and modulators.
-
Immunology Research: Investigating the role of Substance P in immune cell function and inflammation.[3]
-
Neuroscience: Studying the signaling pathways involved in neuro-immune interactions.[1]
-
Oncology: Evaluating the impact of the Substance P-NK1R axis in the tumor microenvironment.
Signaling Pathway of Substance P and NK1 Receptor Activation
The binding of Substance P to its receptor, NK1R, initiates a series of intracellular events. As a GPCR, NK1R is coupled to G proteins, which, upon activation, lead to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC). These events are part of the broader signaling cascade that results in the activation of the MAPK pathway and the subsequent phosphorylation of ERK.
References
- 1. apexbt.com [apexbt.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK1/2 (Thr202, Tyr204) Monoclonal Antibody (MILAN8R), PE (12-9109-42) [thermofisher.com]
- 6. Frontiers | Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells [frontiersin.org]
- 7. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Neurogenic Inflammation in Skin Models Using Substance P TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the activation of immune cells. Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator of neurogenic inflammation in the skin.[1][2][3] When released from cutaneous C-fibers, Substance P interacts with its high-affinity receptor, the neurokinin-1 receptor (NK1R), expressed on various skin cells including keratinocytes, fibroblasts, mast cells, and endothelial cells.[4][5][6] This interaction triggers a cascade of inflammatory events, making it a valuable tool for studying skin sensitivity, inflammatory skin disorders, and for the screening of novel anti-inflammatory and anti-pruritic drugs.
This document provides detailed application notes and protocols for utilizing Substance P trifluoroacetate (TFA) to induce neurogenic inflammation in various in vitro skin models. Substance P TFA is a salt form of Substance P, commonly used in research due to its stability and solubility.
Data Presentation
The following table summarizes the effective concentrations of Substance P and key inflammatory markers observed in different skin models. This data can serve as a starting point for experimental design.
| Skin Model | Cell Type(s) | Substance P (TFA) Concentration | Incubation Time | Key Inflammatory Markers Measured | Reference(s) |
| Keratinocyte Monolayer | Human Keratinocytes | 10⁻⁷ M - 10⁻⁵ M | 6h, 24h, 48h | IL-1α, IL-1β, IL-6, IL-8, TNF-α, ICAM-1, NGF | [4][7] |
| Mast Cell Culture | Human Mast Cells (LAD2) | 1.8 µM - 5.9 µM (EC₅₀) | Not specified | Calcium mobilization, β-hexosaminidase release | [8] |
| Mast Cell Culture | Rat Mast Cells | 10⁻⁵ M - 10⁻⁴ M | Not specified | Calcium mobilization, Degranulation | [1] |
| Neuron-Keratinocyte Co-culture | Dorsal Root Ganglion (DRG) Neurons, Keratinocytes | Not specified | Not specified | Neurite outgrowth, Neuropeptide release (CGRP, SP) | [7][9][10] |
| Skin Explant | Human Skin | Not specified | 30 min, 60 min, 120 min | Histamine, Prostaglandin D₂ | [11][12][13] |
Signaling Pathways and Experimental Workflow
Substance P Signaling in Skin
Substance P initiates an inflammatory cascade by binding to the NK1 receptor on various skin cells. This binding activates G-protein-coupled signaling pathways, leading to the release of pro-inflammatory mediators.
Caption: Substance P signaling pathway in skin cells.
Experimental Workflow for Inducing Neurogenic Inflammation
The following diagram outlines a general workflow for in vitro studies of Substance P-induced neurogenic inflammation.
Caption: General experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or DMSO[14]
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's datasheet for the molecular weight of the specific lot of this compound.
-
To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound in sterile, nuclease-free water or high-quality DMSO.[14] For example, for a molecular weight of 1461.67 g/mol , dissolve 1.46 mg in 1 mL of solvent.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile, polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.[15]
-
Store the aliquots at -20°C or -80°C for long-term storage.[15] When stored at -80°C, the stock solution is stable for up to 6 months.[16]
Note: For cell culture experiments, it is recommended to prepare fresh dilutions from the stock solution in the appropriate cell culture medium just before use.[15] If using water as the solvent, filter-sterilize the working solution using a 0.22 µm filter before adding to cell cultures.[16]
Induction of Neurogenic Inflammation in Keratinocyte Monolayers
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line or primary cells)
-
Keratinocyte growth medium (e.g., MCDB 153)[4]
-
This compound working solution (diluted in culture medium)
-
Phosphate-buffered saline (PBS)
-
Reagents for analysis (e.g., ELISA kits for IL-6, IL-8, TNF-α; RNA extraction kits and qPCR reagents)
Procedure:
-
Culture human keratinocytes in appropriate flasks or plates until they reach 70-80% confluency.
-
The day before the experiment, seed the keratinocytes into 24- or 48-well plates at a suitable density.
-
Allow the cells to adhere and grow overnight.
-
Remove the culture medium and wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentration of this compound (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).[4] Include a vehicle control (culture medium with the same concentration of solvent used for the SP stock).
-
Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours).[4]
-
After incubation, collect the cell culture supernatant for cytokine analysis by ELISA.
-
Wash the cells with PBS and lyse them for RNA extraction and subsequent qPCR analysis of inflammatory gene expression.
Mast Cell Degranulation Assay
Materials:
-
Human mast cell line (e.g., LAD2)
-
Appropriate mast cell culture medium
-
This compound working solution
-
Assay buffer (e.g., Tyrode's buffer)
-
β-hexosaminidase substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., sodium carbonate)
-
96-well plate
-
Plate reader
Procedure:
-
Culture LAD2 mast cells according to standard protocols.
-
Harvest the cells and wash them with assay buffer.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of this compound working solution at various concentrations (e.g., 10⁻⁶ M to 10⁻⁴ M).[1][8] Include a vehicle control and a positive control for degranulation (e.g., compound 48/80).
-
Incubate the plate at 37°C for 30-60 minutes.
-
To stop the reaction, centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the β-hexosaminidase substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 200 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
To determine the total β-hexosaminidase release, lyse an equal number of cells with 0.1% Triton X-100 and follow the same procedure.
-
Calculate the percentage of β-hexosaminidase release for each sample.
Neuron-Keratinocyte Co-culture Model
Materials:
-
Dorsal root ganglion (DRG) neurons (primary culture from rodents)[10][17]
-
Human epidermal keratinocytes
-
Co-culture medium (e.g., a mix of neuron and keratinocyte growth media)
-
Chambered slides or specialized co-culture devices (e.g., AXIS™)[9]
-
This compound working solution
-
Reagents for immunofluorescence staining (e.g., antibodies against β-III tubulin for neurons and cytokeratin 14 for keratinocytes)[18]
-
Microscope for imaging
Procedure:
-
Isolate and culture DRG neurons according to established protocols.[10][17]
-
Culture human keratinocytes separately.
-
For co-culture, either seed DRG neurons onto an established keratinocyte monolayer or seed both cell types together in a chambered slide.[19] Alternatively, use a specialized co-culture device that allows for axonal communication without direct cell-cell contact.[9]
-
Allow the co-culture to establish for several days, allowing for neurite outgrowth from the DRG neurons towards the keratinocytes.
-
Once the co-culture is established, treat the cells with this compound at the desired concentration.
-
After the desired incubation period, assess the effects of Substance P on neurite outgrowth, keratinocyte activation (as described in Protocol 2), and neuropeptide release from the DRG neurons (e.g., by measuring CGRP in the supernatant via ELISA).
-
Fix and perform immunofluorescence staining to visualize the interaction between neurons and keratinocytes.[18]
Human Skin Explant Model
Materials:
-
Fresh human skin obtained from surgical procedures (with appropriate ethical approval)
-
Culture medium (e.g., DMEM with supplements)
-
This compound working solution
-
Biopsy punch (e.g., 4 mm)
-
6-well culture plates with inserts
-
Reagents for histamine and prostaglandin analysis (e.g., ELISA kits)
Procedure:
-
Obtain fresh human skin and transport it to the laboratory in a sterile, nutrient-rich medium.
-
Using a biopsy punch, create uniform skin explants.
-
Place each explant in a culture plate insert in a 6-well plate containing culture medium, ensuring the epidermal side is facing up and at the air-liquid interface.
-
Allow the explants to equilibrate in the culture medium for a few hours.
-
Replace the medium with fresh medium containing this compound at the desired concentration. Include a vehicle control.
-
Incubate the explants for various time points (e.g., 30, 60, 120 minutes).[11][12]
-
At each time point, collect the culture medium for the analysis of released inflammatory mediators such as histamine and prostaglandin D₂ using ELISA kits.[11][12]
-
The skin explants can also be processed for histological or immunohistochemical analysis to assess morphological changes and cellular infiltration.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers interested in using this compound to induce and study neurogenic inflammation in various in vitro skin models. These models are invaluable tools for understanding the pathophysiology of inflammatory skin conditions and for the preclinical evaluation of novel therapeutic agents targeting neurogenic inflammation. Careful experimental design and optimization of the provided protocols will enable the generation of robust and reproducible data.
References
- 1. Substance P induces degranulation of mast cells and leukocyte adhesion to venular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P induces granulocyte infiltration through degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P has a role in neurogenic mediation of human burn wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and keratinocyte activation markers: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Substance P receptor expression in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Keratinocytes express cytokines and nerve growth factor in response to neuropeptide activation of the ERK1/2 and JNK MAPK transcription pathways* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coculture system of keratinocytes and dorsal-root-ganglion-derived cells for screening neurotrophic factors involved in guidance of neuronal axon growth in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worthington-biochem.com [worthington-biochem.com]
- 11. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional human skin explants as tools for assessing mast cell activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ibidi.com [ibidi.com]
- 18. researchgate.net [researchgate.net]
- 19. Morphological and functional differences in coculture system of keratinocytes and dorsal-root-ganglion-derived cells depending on time of seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal Substance P TFA in Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing intrathecal (i.t.) injections of Substance P trifluoroacetate salt (TFA) as a tool for inducing and studying nociceptive pathways in preclinical pain research. The protocols outlined below are designed for rodent models and detail the preparation of Substance P TFA, the intrathecal injection procedure, and subsequent behavioral assays to assess pain responses.
Introduction
Substance P, an eleven-amino acid neuropeptide, is a key mediator in the transmission of pain signals within the central nervous system.[1][2] Released from the terminals of primary afferent sensory neurons in the dorsal horn of the spinal cord, it binds preferentially to the neurokinin-1 (NK1) receptor, leading to neuronal depolarization and the propagation of nociceptive information.[1][2][3][4] Intrathecal administration of Substance P in rodents elicits a range of pain-related behaviors, making it a valuable model for investigating the mechanisms of spinal nociceptive processing and for the preclinical evaluation of analgesic compounds.
Data Summary
The following tables summarize key quantitative data for the use of intrathecal Substance P in pain research, compiled from various studies.
Table 1: Dose-Response Characteristics of Intrathecal Substance P in Rodents
| Animal Model | Behavioral Assay | Effective Dose Range | ED50 | Notes |
| Rat | Tail-Flick (Depression) | 0.1 - 100 µg | 1.5 µg | Effect is naloxone-reversible. |
| Rat | Tail-Flick (Hyperalgesia) | 2.5 - 15 µg (1.9 - 11 nmol) | - | Maximal effect at 10-20 minutes, lasting for 30 minutes. |
| Mouse | Spontaneous Nociceptive Behaviors | Dose-dependent | - | Induces scratching, biting, and licking. |
| Mouse | Capsaicin Test | 2.0 nmol (antagonism by analogues) | - | Substance P analogues show antinociceptive effects.[1] |
| Mouse | Formalin Test | - | - | Co-administration with NMDA enhances nociceptive response. |
Table 2: Time Course of Nociceptive Effects Following Intrathecal Substance P
| Animal Model | Behavioral Assay | Onset of Effect | Peak Effect | Duration of Effect |
| Rat | Spontaneous Nociceptive Behaviors | ~1 minute | - | ~3 minutes |
| Rat | Tail-Flick (Hyperalgesia) | - | 10 - 20 minutes | ~30 minutes[2] |
| Rat | Tail-Flick (Depression) | - | 20 minutes | ~30 minutes |
| Rat | Cutaneous Plasma Extravasation | - | 15 minutes | - |
Signaling Pathway of Substance P in the Dorsal Horn
Intrathecal Substance P initiates a signaling cascade in the dorsal horn of the spinal cord that contributes to central sensitization and pain transmission. Upon binding to the NK1 receptor on second-order neurons, a G-protein-coupled receptor, it activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade leads to the phosphorylation and potentiation of NMDA receptors, enhancing the excitatory effects of glutamate, which is often co-released with Substance P.[4] This results in increased neuronal excitability and transmission of pain signals to higher brain centers.
Caption: Substance P signaling cascade in dorsal horn neurons.
Experimental Protocols
Preparation of this compound for Intrathecal Injection
Materials:
-
Substance P trifluoroacetate salt (TFA)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution: this compound is a lyophilized powder. To ensure stability, the trifluoroacetate salt form is often more stable than the acetate salt. Reconstitute the peptide in sterile saline or aCSF. It is soluble in water.
-
Concentration: Prepare a stock solution of a desired high concentration (e.g., 1 mg/mL) from which working solutions can be made. For example, to make a 1 mg/mL stock solution, add 1 mL of sterile saline to 1 mg of this compound.
-
Vortexing: Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Dilution: Prepare working solutions by diluting the stock solution with the same sterile vehicle to the desired final concentration for injection. Dosages for intrathecal injection in mice are typically in the picomolar to nanomolar range.[1] For rats, microgram quantities are often used.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C. It is recommended to prepare fresh dilutions for each experiment.
Intrathecal Injection Procedure (Mouse)
This protocol describes a direct, non-surgical method for intrathecal injection in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Prepared this compound solution
-
Animal restrainer or positioning aid
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane. Ensure a proper level of anesthesia where the animal is unresponsive to a toe pinch.
-
Positioning: Position the mouse with its spine curved. This can be achieved by holding the mouse firmly by the pelvic girdle. This position helps to open up the intervertebral spaces.
-
Landmark Identification: Palpate the iliac crests of the mouse. The injection site is on the midline between the L5 and L6 vertebrae, which is just rostral to the line connecting the iliac crests.
-
Injection: Insert the 30-gauge needle attached to the Hamilton syringe at a slight angle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Administration: Slowly inject a small volume (typically 5 µL) of the this compound solution.
-
Recovery: Remove the needle and allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal for any signs of distress or motor impairment.
Behavioral Assays for Nociception
Immediately following intrathecal injection of Substance P, mice and rats exhibit spontaneous pain-like behaviors.
Procedure:
-
Place the animal in a clear observation chamber.
-
For a defined period (e.g., the first 5-15 minutes post-injection), observe and quantify the duration of behaviors such as:
-
Reciprocal hindlimb scratching
-
Biting directed at the caudal part of the body
-
Licking of the hind paws and tail
-
-
Record the total time spent engaged in these behaviors.
This test measures the latency to a nociceptive response to a thermal stimulus.
Procedure:
-
Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).
-
Gently place the animal on the hot plate surface and immediately start a timer.
-
Observe the animal for nociceptive responses, which include:
-
Hind paw licking
-
Hind paw shaking or flicking
-
Jumping
-
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond by the cut-off time, remove it from the hot plate and record the cut-off time as the latency.
-
Assess the baseline latency before intrathecal injection and at various time points after injection (e.g., 5, 15, 30, and 60 minutes) to determine the time course of thermal hyperalgesia. A decrease in latency indicates hyperalgesia.
This assay determines the mechanical withdrawal threshold of the hind paw.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal or licking of the paw upon application of the filament.
-
The "up-down" method is commonly used to determine the 50% withdrawal threshold. Start with a filament near the expected threshold. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate statistical method.
-
Measure the baseline threshold before intrathecal injection and at various time points after injection to assess the development of mechanical allodynia (a decrease in the withdrawal threshold).
The formalin test assesses both acute and tonic pain responses. Intrathecal Substance P can modulate the responses in this test.
Procedure:
-
Administer the intrathecal injection of this compound or vehicle.
-
After a short interval (e.g., 5 minutes), inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Observe and record the cumulative time spent licking, biting, or shaking the injected paw during two distinct phases:
-
Phase 1 (Acute): 0-5 minutes post-formalin injection.
-
Phase 2 (Tonic/Inflammatory): 15-30 minutes post-formalin injection.
-
-
An increase in the duration of these behaviors in the Substance P-treated group compared to the vehicle group indicates an enhancement of nociceptive responses.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of intrathecal this compound on pain behavior.
Caption: Experimental workflow for pain research using intrathecal Substance P.
References
- 1. Antinociceptive effects in the formalin and capsaicin tests after intrathecal administration of substance P analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperalgesia produced by intrathecal substance P and related peptides: desensitization and cross desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrathecal substance P elicits a caudally-directed biting and scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrathecal co-administration of substance P and NMDA augments nociceptive responses in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioimmunoassay (RIA) Detection of Substance P in Tissue Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and cellular proliferation.[1][3][4] Accurate quantification of Substance P in tissue is critical for research in pain, neuroinflammation, and various other fields. Radioimmunoassay (RIA) is a highly sensitive and specific method for this purpose.[5][6]
These application notes provide a detailed protocol for the extraction of Substance P from tissue samples and its subsequent quantification using a competitive radioimmunoassay.
Signaling Pathway of Substance P
Substance P exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] This interaction initiates a cascade of intracellular signaling events. The activation of NK1R can lead to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Alternatively, Substance P binding can also modulate the cyclic adenosine monophosphate (cAMP) pathway.[2] These signaling cascades ultimately influence a wide range of cellular responses, including neuronal excitation, inflammation, and cell growth.[1][3]
Figure 1: Substance P Signaling Pathway.
Quantitative Data of Substance P in Various Tissues
The following table summarizes Substance P concentrations in various tissues from different species, as determined by radioimmunoassay. It is important to note that values can vary based on the specific extraction and assay protocols used.[7]
| Species | Tissue | Substance P Concentration | Reference |
| Porcine | Pituitary | 379 ng/g wet weight | [6] |
| Porcine | Ileum | 7.9 ng/g wet weight | [6] |
| Porcine | Jejunum | 1.9 ng/g wet weight | [6] |
| Porcine | Duodenum | Reported presence | [6] |
| Porcine | Cecum | Reported presence | [6] |
| Porcine | Middle Colon | Reported presence | [6] |
| Porcine | Rectum | Reported presence | [6] |
| Porcine | Pancreas | Reported presence | [6] |
| Porcine | Stomach | Reported presence | [6] |
| Rat | Pancreas | 0.27 ± 0.01 ng/mg wet weight | [8] |
| Rat | Ankle Joint | Significantly increased in arthritis | [9] |
| Rat | Dorsal Root Ganglia | Significantly increased in arthritis | [9] |
| Rat | Spleen | Bmax = 9.4 fmol/mg protein | [10] |
| Rat | Thymus | Kd = 0.10 nM | [11] |
| Rat | Brain (Striatum) | Picomole quantities detected | [12] |
Experimental Protocols
Part 1: Tissue Extraction Protocol for Substance P
This protocol is adapted for the extraction of neuropeptides from rodent brain tissue and can be optimized for other tissue types.[13] The stability of Substance P in tissue extracts is critical, and prompt processing or appropriate storage is necessary to prevent degradation.[5]
Materials:
-
Fresh or frozen tissue sample
-
Hand homogenizer[13]
-
Ice-cold acidified methanol (90% methanol, 9% glacial acetic acid, 1% distilled water)[13]
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
10 kDa molecular weight cut-off (MWCO) filter[13]
-
Vacuum concentrator
-
Aqueous 0.1% formic acid[13]
Procedure:
-
Homogenization:
-
Centrifugation:
-
Transfer the homogenate to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 14,000 x g for 25 minutes at 4°C.[13]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.[13]
-
-
Re-extraction (Optional but Recommended):
-
Add another 100 to 500 µL of ice-cold acidified methanol to the tissue pellet, vortex, and centrifuge again for 25 minutes.
-
Combine the supernatant with the supernatant from the first extraction.[13]
-
-
Filtration:
-
Filter the pooled supernatants through a 10 kDa MWCO microcentrifuge filter at 14,000 x g for approximately 20 minutes at 4°C. The flow-through contains the neuropeptides.[13]
-
-
Drying and Reconstitution:
-
Dry the filtered sample to completeness using a vacuum concentrator.[13]
-
Reconstitute the extracted neuropeptides in 20 to 25 µL of aqueous 0.1% formic acid.[13] Vortex to mix.
-
Centrifuge the reconstituted sample at 14,000 x g for 3 minutes and transfer the supernatant to a clean tube. This is the tissue extract ready for RIA.[13]
-
Part 2: Radioimmunoassay (RIA) Protocol for Substance P
This is a general competitive RIA protocol that should be adapted based on the specific instructions of the commercial RIA kit being used.[14] The principle relies on the competition between unlabeled Substance P (in the standard or sample) and a fixed amount of radiolabeled Substance P (tracer) for a limited number of antibody binding sites.
Materials:
-
Substance P RIA Kit (containing Substance P antibody, ¹²⁵I-labeled Substance P tracer, Substance P standards, assay buffer, and precipitating reagents like Goat Anti-Rabbit IgG serum and Normal Rabbit Serum)
-
Tissue extract (from Part 1)
-
Gamma counter
-
Polypropylene assay tubes
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Assay Setup:
-
Label duplicate polypropylene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.
-
-
Reagent Addition:
-
Pipette 100 µL of assay buffer into the NSB and B₀ tubes.
-
Pipette 100 µL of each standard into the corresponding tubes.
-
Pipette 100 µL of the reconstituted tissue extract into the sample tubes.
-
Pipette 100 µL of the Substance P antibody into all tubes EXCEPT the TC and NSB tubes.[14]
-
-
First Incubation:
-
Vortex all tubes and incubate for 16-24 hours at 4°C.[14]
-
-
Tracer Addition:
-
Add 100 µL of ¹²⁵I-labeled Substance P tracer to all tubes.
-
-
Second Incubation:
-
Vortex all tubes and incubate for another 16-24 hours at 4°C.[14]
-
-
Precipitation:
-
Add 100 µL of Goat Anti-Rabbit IgG serum and 100 µL of Normal Rabbit Serum to all tubes EXCEPT the TC tubes.[14]
-
Vortex and incubate at room temperature for 90 minutes.
-
-
Washing:
-
Counting:
-
Count the radioactivity (counts per minute, CPM) in the pellet of each tube using a gamma counter.
-
Data Analysis and Interpretation
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the formula: %B/B₀ = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of B₀ - Average CPM of NSB)] x 100
-
Generate a standard curve by plotting the %B/B₀ for each standard against its known concentration on a semi-logarithmic scale.
-
Determine the Substance P concentration in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Calculate the final tissue concentration by accounting for the dilution factor from the tissue extraction and reconstitution steps. The final concentration is typically expressed as pg or ng of Substance P per mg or g of wet tissue weight.
Experimental Workflow
Figure 2: Experimental Workflow for Substance P RIA.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Radioimmunoassay of substance P and its stability in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of substance P and neurotensin on somatostatin levels in rat portal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased levels of substance P and calcitonin gene-related peptide in rat adjuvant arthritis. A combined immunohistochemical and radioimmunoassay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P receptors in rat spleen: characterization and autoradiographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific substance P binding sites in rat thymus and spleen: in vitro autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of substance P in rat brain by means of immunoaffinity capture and matrix-assisted laser desorption/ionization time-of-flight mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phoenixbiotech.net [phoenixbiotech.net]
Troubleshooting & Optimization
Substance P TFA solubility issues in aqueous buffers
Welcome to the technical support center for Substance P TFA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Substance P trifluoroacetate (TFA) salt, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it supplied as a TFA salt?
Substance P is an 11-amino acid neuropeptide that acts as a neurotransmitter and neuromodulator. The trifluoroacetate (TFA) salt is a common form for synthetic peptides. TFA is used as a counter-ion during the purification process (reversed-phase high-performance liquid chromatography, or RP-HPLC) and helps to stabilize the peptide. The TFA salt of Substance P has been found to be considerably more stable than the acetate salt.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
Solubility issues with this compound in aqueous buffers are a common challenge. Several factors can contribute to this, including the peptide's concentration, the buffer's pH and composition, and the dissolution method. It is a common issue for peptides to dissolve in water but precipitate when diluted in a buffer solution like PBS or cell culture medium. See the troubleshooting guide below for detailed solutions.
Q3: Can the TFA counter-ion affect my experiments?
Yes, the trifluoroacetate counter-ion can have unintended biological effects. Studies have shown that TFA can inhibit cell proliferation in various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10⁻⁸ to 10⁻⁷ M. It can also alter the pH of your experimental solution and may interfere with certain assays. For sensitive cell-based assays or in vivo studies, it is often recommended to remove the TFA or exchange it for a more biologically compatible counter-ion like hydrochloride or acetate.
Q4: What is the best way to store this compound?
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from moisture and light.
-
Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C. For short-term storage of a few days, 4°C may be acceptable, but this is highly dependent on the peptide's stability in the specific solvent.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in my aqueous buffer.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: While this compound is soluble in water, its solubility in buffers like PBS can be limited ("sparingly soluble").
-
Solution: First, try to dissolve the peptide in sterile, distilled water to create a concentrated stock solution. This compound has a reported solubility of up to 100 mg/mL in water.
-
-
pH of the Solution: The net charge of a peptide, which influences its solubility, is pH-dependent.
-
Solution: Substance P is a basic peptide. If it fails to dissolve in water, adding a small amount of an acidic solution, such as 10% acetic acid, can help.
-
-
Insufficient Agitation: The peptide may require more energy to dissolve.
-
Solution: Gentle vortexing or sonication can aid in dissolution. If using sonication, do so in short bursts on ice to prevent heating the sample.
-
Issue 2: My this compound solution is clear in water, but a precipitate forms when I dilute it into my buffer (e.g., PBS or cell culture medium).
Possible Causes & Solutions:
-
Localized High Concentration: Rapidly adding the concentrated stock to the buffer can cause the local concentration to exceed the peptide's solubility limit in the buffer, leading to precipitation.
-
Solution: Add the concentrated peptide stock solution dropwise to the buffer while gently stirring. This ensures that the peptide is rapidly diluted and stays in solution.
-
-
Buffer Composition: Components of the buffer, such as salts, can reduce the solubility of the peptide. This is a common issue when diluting peptides into PBS or cell culture media.
-
Solution: If possible, try using a lower salt concentration buffer for the final dilution. Alternatively, consider exchanging the TFA salt for a more soluble salt form (see Experimental Protocols).
-
-
pH Shock: A significant difference in pH between your stock solution and the dilution buffer can cause the peptide to precipitate.
-
Solution: Ensure the pH of your stock solution is compatible with the final buffer. If you used an acidic solution to dissolve the peptide, you might need to adjust the pH of the final solution.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | ≥ 50 mg/mL, 100 mg/mL | Recommended for preparing initial stock solutions. |
| PBS (pH 7.2-7.4) | Sparingly soluble (1-10 mg/mL) | Precipitation may occur upon dilution. |
| DMSO | Sparingly soluble (1-10 mg/mL) | Use fresh, anhydrous DMSO as it is hygroscopic. |
| Ethanol | Slightly soluble (0.1-1 mg/mL) | Not a primary solvent for aqueous applications. |
| Tris-HCl (pH 7.4) | Unstable | Significant peptide bond cleavage has been observed. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Based on the desired stock concentration and the solubility data in Table 1, add the appropriate volume of sterile, distilled water to the vial. For example, to make a 10 mg/mL stock solution, add 100 µL of water to 1 mg of peptide.
-
Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
If the peptide does not dissolve, add a small volume (e.g., 1-2 µL) of 10% acetic acid and vortex again.
-
Once dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
-
Thaw a single-use aliquot of the this compound stock solution.
-
Gently vortex the tube to ensure homogeneity.
-
While gently stirring the aqueous buffer (e.g., PBS or cell culture medium), add the desired volume of the stock solution dropwise to the buffer.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared solution immediately for your experiment.
Protocol 3: TFA Removal and Salt Exchange to Hydrochloride (HCl) Salt
This protocol is recommended for sensitive cell-based assays or in vivo studies where TFA may interfere with the results.
-
Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilize the frozen solution overnight to remove all liquid.
-
To ensure complete exchange, repeat the process of re-dissolving in an HCl solution (steps 2-5) at least two more times.
-
After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted as described in Protocol 1.
Protocol 4: General Cell-Based Bioassay for Substance P Activity
This protocol provides a general workflow to assess the biological activity of this compound by measuring its effect on cell proliferation.
-
Cell Seeding: Plate a cell line known to express the Neurokinin-1 receptor (NK1R) (e.g., certain glioma cell lines or transfected cell lines) in a 96-well plate at a suitable density. Allow the cells to adhere overnight.
-
Preparation of Substance P dilutions: Prepare a serial dilution of the this compound working solution in the appropriate cell culture medium. Typical working concentrations range from 1 nM to 1 µM.
-
Cell Treatment: Replace the culture medium with the medium containing the different concentrations of Substance P. Include a vehicle control (medium without Substance P).
-
Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to observe an effect on proliferation.
-
Proliferation Assay: Measure cell proliferation using a standard method, such as an MTS or WST-1 assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell proliferation (e.g., absorbance reading) against the concentration of Substance P and determine the EC₅₀ (half-maximal effective concentration) to quantify the peptide's bioactivity.
Visualizations
Caption: Substance P Signaling Pathway via the NK1 Receptor.
Caption: Troubleshooting Workflow for this compound Solubility.
Preventing degradation of Substance P TFA in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Substance P trifluoroacetate (TFA) in solution.
Frequently Asked Questions (FAQs)
??? question "What is Substance P and why is it commonly supplied as a TFA salt?"
??? question "How should I properly store Substance P TFA?"
??? question "What are the primary causes of this compound degradation in solution?"
??? question "Which solvents are recommended for dissolving this compound?"
??? question "How can I minimize enzymatic degradation during my experiments?"
??? question "Is it necessary to prepare solutions fresh for each experiment?"
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Problem: Loss of Biological Activity or Inconsistent Results
| Potential Cause | Recommended Solution |
| Improper Storage | Verify that both the lyophilized powder and stock solutions are stored at the correct temperatures (-20°C for powder, -80°C for long-term solution storage).[1][2] Ensure the powder is protected from moisture.[3][4] |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes after initial preparation to avoid the damaging effects of repeated temperature changes.[1] |
| Enzymatic Degradation | If using a biological system (e.g., cell media, plasma), incorporate a broad-spectrum protease inhibitor cocktail.[5] For targeted protection, consider inhibitors of specific peptidases like ACE and NEP.[6] |
| Chemical Instability (Oxidation/Deamidation) | Prepare solutions fresh before each experiment.[2] Use high-purity, degassed solvents where possible to minimize oxidative damage. Avoid prolonged exposure to neutral or high pH conditions which can accelerate deamidation.[5] |
| Adsorption to Surfaces | Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. Consider using low-adhesion microcentrifuge tubes or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your assay. |
Problem: Difficulty Dissolving the Peptide
| Potential Cause | Recommended Solution |
| Incorrect Solvent or Low-Quality Solvent | Confirm you are using a recommended solvent (Water, DMSO, Ethanol).[1] If using DMSO, ensure it is anhydrous, as absorbed moisture can reduce solubility.[1] |
| Insufficient Mixing | Vortex the solution thoroughly. Gentle heating or sonication can also aid in dissolution, but be cautious as excessive heat can degrade the peptide.[2][7] |
| Peptide Has Degraded/Aggregated | If the peptide has been stored improperly or for too long, it may have degraded or formed aggregates that are difficult to dissolve.[8] Use a fresh vial of this compound if degradation is suspected. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for reconstituting lyophilized this compound to create a stable, concentrated stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs (e.g., sterile water, anhydrous DMSO).
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully add the desired volume of solvent to the vial to achieve a stock concentration of 1-10 mM.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.[2] Visually inspect the solution to ensure there is no particulate matter.
-
Aliquoting: Dispense the stock solution into single-use, low-adhesion polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: General Protocol for a Cell-Based Assay
This protocol provides a framework for using this compound in a typical cell-based assay, with built-in steps to prevent degradation.
-
Thaw Reagent: Retrieve a single-use aliquot of the this compound stock solution from the -80°C freezer. Thaw it rapidly at room temperature.
-
Prepare Working Solution: Dilute the stock solution to the final desired concentration using your assay buffer or cell culture medium. Crucially, prepare this working solution immediately before adding it to the cells.
-
Incorporate Inhibitors: If your cell culture system contains proteases (e.g., from serum in the media or secreted by the cells), add a protease inhibitor cocktail to the assay buffer just before adding the Substance P working solution.
-
Cell Treatment: Add the freshly prepared Substance P working solution to your cells and proceed with the incubation as required by your experimental design.
-
Data Collection: Following incubation, perform your desired endpoint measurement (e.g., calcium imaging, cytokine measurement, etc.).
Visualizing Degradation and Signaling Pathways
Substance P Degradation Pathways
The following diagram illustrates the primary pathways through which this compound can be degraded in a solution or biological matrix.
Caption: Primary enzymatic and chemical degradation pathways for Substance P.
Experimental Workflow for Minimizing Degradation
This workflow provides a logical sequence of steps to follow during an experiment to ensure the stability and activity of this compound.
Caption: Recommended experimental workflow to maintain this compound stability.
Substance P / NK1R Signaling Pathway
Substance P exerts its biological effects primarily through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor.
Caption: Simplified signaling cascade following Substance P binding to the NK1 receptor.[9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. Synaptosomal degradation of substance P and some other neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of several peptidase inhibitors on the pro-inflammatory effects of substance P, capsaicin and collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
Troubleshooting low signal in Substance P ELISA assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with low signal in Substance P (SP) Enzyme-Linked Immunosorbent Assays (ELISAs).
Troubleshooting Guide: Low or No Signal
Low or absent signal is a common issue in ELISA experiments. This guide provides a systematic approach to identifying and resolving the root cause of weak signals in your Substance P ELISA.
Q1: My Substance P ELISA shows very low or no signal across the entire plate, including standards and samples. What are the possible causes and solutions?
Several factors related to reagents, protocol execution, and plate reading can lead to a uniform low signal.
Possible Causes & Solutions: Reagent Issues
| Possible Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Confirm the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures (most kits require 2-8°C).[1][2] Avoid repeated freeze-thaw cycles of sensitive reagents like the standard and antibodies.[3][4] |
| Incorrect Reagent Preparation | Double-check all calculations for dilutions of standards, antibodies, and other reagents.[2][5] Ensure lyophilized standards are fully reconstituted according to the protocol.[6] |
| Reagent Degradation | Substance P is a peptide that can be degraded by proteases.[7][8] Keep samples on ice and consider adding protease inhibitors during sample preparation.[9] The HRP enzyme conjugate is sensitive to sodium azide, which can act as an inhibitor.[10] Ensure no buffers contain incompatible reagents. |
| Substrate Inactivity | The substrate solution may be expired, contaminated, or have been exposed to light.[11] Prepare the substrate solution immediately before use and protect it from light.[11][12] |
Possible Causes & Solutions: Protocol & Procedural Errors
| Possible Cause | Recommended Solution |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[13][14] Insufficient incubation can lead to incomplete binding.[10] All reagents should be brought to room temperature before starting the assay, unless otherwise specified.[1][2] |
| Improper Washing Technique | Overly aggressive or excessive washing can strip the capture antibody or antigen from the plate.[15] Conversely, insufficient washing can lead to high background, but in some cases of competitive ELISAs, it might affect the signal balance. Ensure the correct number of washes and appropriate wash buffer volume are used.[15][16] |
| Reagents Added in the Wrong Order | Carefully review the protocol to ensure all steps were performed in the correct sequence.[10] |
| Wells Drying Out | Do not allow the wells to dry out at any point during the assay once the first reagent has been added.[11] Use plate sealers during incubation steps.[11][12] |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[5][10] |
Q2: My standard curve looks fine, but my samples are showing no or very low signal. What should I investigate?
This scenario points towards issues with the sample itself or the sample matrix.
Possible Causes & Solutions: Sample-Specific Issues
| Possible Cause | Recommended Solution |
| Low Substance P Concentration in Samples | The concentration of Substance P in your samples may be below the detection limit of the assay.[5] Try concentrating the sample or reducing the sample dilution factor.[11][17] |
| Substance P Degradation in Samples | Substance P is susceptible to degradation by proteases present in biological samples.[7][8] Collect and process samples quickly, store them at -80°C, and add protease inhibitors.[3][9] Avoid repeated freeze-thaw cycles.[4] Studies have shown that Substance P can be inactivated in whole blood, potentially by enzymatic destruction within erythrocytes.[18] |
| Sample Matrix Interference | Components in your sample matrix (e.g., serum, plasma, cell culture media) may interfere with the antibody-antigen binding.[19] To test for this, perform a spike-and-recovery experiment by adding a known amount of Substance P standard to your sample matrix and measuring the recovery.[16] If matrix effects are present, you may need to further dilute your samples or use a sample diluent that more closely matches your sample matrix.[1][6] |
| Improper Sample Collection and Handling | For serum samples, allow blood to clot completely before centrifugation. For plasma, use appropriate anticoagulants like EDTA or heparin and centrifuge promptly at low temperatures.[12] Freeze samples immediately after collection and separation.[4] |
FAQs: Substance P ELISA
Q1: How can I optimize antibody concentrations for my Substance P ELISA?
If you are developing your own ELISA, optimizing the concentrations of the capture and detection antibodies is critical. A checkerboard titration is a common method for this.
Experimental Protocol: Checkerboard Titration for Antibody Optimization
-
Coat the Plate: Prepare serial dilutions of the capture antibody in coating buffer. Coat different rows of a 96-well plate with each concentration.
-
Block the Plate: After incubation and washing, block the entire plate to prevent non-specific binding.
-
Add Antigen: Add a constant, intermediate concentration of the Substance P standard to all wells.
-
Add Detection Antibody: Prepare serial dilutions of the detection antibody. Add each dilution to different columns of the plate.
-
Develop and Read: Add the enzyme conjugate, substrate, and stop solution according to your protocol. Read the plate.
-
Analyze: The optimal combination of capture and detection antibody concentrations will yield the highest signal-to-noise ratio.[9][20]
Recommended Concentration Ranges for ELISA Optimization
| Antibody Type | Coating Antibody Concentration | Detection Antibody Concentration |
| Affinity Purified Polyclonal | 1-12 µg/mL | 0.5-5 µg/mL |
| Affinity Purified Monoclonal | 1-12 µg/mL | 0.5-5 µg/mL |
| Polyclonal Serum | 5-15 µg/mL | 1-10 µg/mL |
| Crude Ascites | 5-15 µg/mL | 1-10 µg/mL |
Source: Adapted from Thermo Fisher Scientific.[16] These are general guidelines; optimal concentrations must be determined empirically for each specific assay.
Q2: What is the best way to prepare my standards for a Substance P ELISA?
A reliable standard curve is essential for accurate quantification.
Best Practices for Standard Preparation
-
Fresh Preparation: Always prepare a fresh standard curve for each plate.[6][21]
-
Reconstitution: Carefully reconstitute lyophilized standards according to the manufacturer's instructions. Spin the vial to collect all the powder at the bottom before adding the diluent.[6]
-
Serial Dilutions: Perform careful serial dilutions. Use fresh pipette tips for each dilution step to avoid carryover.[6]
-
Matrix Matching: Use the same diluent for your standards as you do for your samples to minimize matrix effects.[6][21]
-
Duplicates/Triplicates: Run all standard points in duplicate or triplicate for statistical reliability.[21]
Visual Troubleshooting Guides
General ELISA Workflow for Low Signal Troubleshooting
This diagram outlines the critical steps in a typical sandwich ELISA workflow where issues leading to low signal can occur.
Caption: Key stages in an ELISA protocol to check for errors causing low signal.
Decision Tree for Diagnosing Low Signal
This logical diagram helps narrow down the potential source of a weak signal based on the pattern of results.
Caption: A decision-making flowchart for troubleshooting low ELISA signals.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. arp1.com [arp1.com]
- 6. Don't Make a Substandard ELISA Standard Curve - Advansta Inc. [advansta.com]
- 7. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biocompare.com [biocompare.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. blog.abclonal.com [blog.abclonal.com]
- 14. arp1.com [arp1.com]
- 15. biocompare.com [biocompare.com]
- 16. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 17. sinobiological.com [sinobiological.com]
- 18. The stability of synthetic substance P in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. seracare.com [seracare.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. protocolsandsolutions.com [protocolsandsolutions.com]
Technical Support Center: Troubleshooting Non-specific Binding of Substance P Antibody in Immunohistochemistry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting non-specific binding of Substance P antibodies in immunohistochemistry (IHC).
Troubleshooting Guide: Non-Specific Staining
This guide addresses common issues of high background and non-specific staining in a question-and-answer format.
Q1: I am observing high background staining across my entire tissue section. What are the likely causes and solutions?
High background staining can obscure the specific signal of your Substance P antibody, making interpretation difficult. This issue often arises from several factors related to your protocol and reagents.
Potential Causes and Solutions:
-
Inadequate Blocking: Non-specific binding can occur if the blocking step is insufficient.
-
Solution: Ensure you are using an appropriate blocking agent. Normal serum from the species in which the secondary antibody was raised is a common and effective choice. For example, if you are using a goat anti-rabbit secondary antibody, you should use normal goat serum for blocking. Alternatively, protein solutions like Bovine Serum Albumin (BSA) or non-fat dry milk can be used. Increasing the concentration of the blocking agent or the incubation time may also help reduce background.
-
-
Endogenous Enzyme Activity: Tissues, particularly kidney, liver, and those with high blood content, can have endogenous peroxidase or alkaline phosphatase activity, which can react with the detection system, causing high background.
-
Solution: To quench endogenous peroxidase activity, treat the tissue sections with a 3% hydrogen peroxide (H₂O₂) solution before applying the primary antibody. For alkaline phosphatase-based detection, you can use levamisole to block endogenous phosphatase activity.
-
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids within the tissue.
-
Solution: Including a gentle detergent like Tween-20 (typically at 0.05-0.5%) in your antibody diluent and wash buffers can help minimize these hydrophobic interactions.
-
-
Over-fixation: Excessive fixation of the tissue can lead to high background staining.
-
Solution: Try reducing the fixation time for your tissue. The optimal fixation time can depend on the tissue size and type.
-
-
Tissue Sections Drying Out: Allowing tissue sections to dry at any stage of the staining process can cause irreversible non-specific antibody binding and artifacts.
-
Solution: Always keep the slides in a humidified chamber during incubation steps and ensure they remain covered in buffer.
-
Q2: My negative control (no primary antibody) shows positive staining. What does this indicate and how can I fix it?
Staining in the negative control is a clear indication that the secondary antibody is binding non-specifically.
Potential Causes and Solutions:
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins present in the tissue, especially when using a mouse primary antibody on mouse tissue (mouse-on-mouse staining).
-
Solution: Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species from which your tissue sample was obtained. Alternatively, you can use a blocking serum from the same species as the secondary antibody.
-
-
Non-Specific Binding of the Secondary Antibody: The secondary antibody itself may be binding to other components in the tissue.
-
Solution: Titrate your secondary antibody to determine the optimal concentration that provides a good signal without background. Also, ensure that your blocking step is effective. Running a control with only the secondary antibody is crucial to identify this issue.
-
Q3: I am seeing diffuse, non-specific staining in addition to what I believe is the specific signal. How can I improve the specificity?
Diffuse staining can be caused by several factors, including issues with the primary antibody concentration and incubation conditions.
Potential Causes and Solutions:
-
Primary Antibody Concentration is Too High: Using too much primary antibody is a common cause of non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal dilution of your Substance P antibody. This involves testing a range of antibody concentrations to find the one that gives the best signal-to-noise ratio.
-
-
Incubation Time or Temperature is Too High: Longer incubation times or higher temperatures can increase the likelihood of non-specific antibody binding.
-
Solution: Try reducing the incubation time or performing the primary antibody incubation at 4°C overnight.
-
-
Incomplete Deparaffinization: For paraffin-embedded tissues, residual wax can cause patchy and non-specific staining.
-
Solution: Ensure complete deparaffinization by using fresh xylene and adequate incubation times.
-
-
Antigen Retrieval Issues: While necessary to unmask epitopes, harsh antigen retrieval methods can sometimes damage tissue morphology and expose non-specific binding sites.
-
Solution: Optimize your antigen retrieval protocol by testing different methods (heat-induced vs. enzymatic), buffers (e.g., citrate vs. EDTA), and incubation times.
-
Frequently Asked Questions (FAQs)
Q: Are there any specific considerations for Substance P antibody non-specific binding in neuronal tissue like the brain or spinal cord?
A: Yes, neuronal tissues can be prone to high background due to their high lipid content and the presence of endogenous biotin in some cases. When using a biotin-based detection system in brain or spinal cord tissue, it is advisable to perform a biotin blocking step using an avidin/biotin blocking kit. Additionally, ensuring thorough permeabilization with a detergent like Triton X-100 is important for antibody penetration into dense neural tissue, but excessive permeabilization can also lead to higher background, so optimization is key.
Q: My Substance P antibody is polyclonal. Does this increase the risk of non-specific binding compared to a monoclonal antibody?
A: Polyclonal antibodies recognize multiple epitopes on the target antigen, which can lead to a stronger signal. However, they can also have a higher chance of cross-reactivity and non-specific binding compared to monoclonal antibodies, which recognize a single epitope. If you are experiencing significant non-specific staining with a polyclonal Substance P antibody, consider trying a different blocking agent or switching to a well-validated monoclonal antibody.
Q: Can the choice of detection system influence non-specific binding?
A: Yes. For example, biotin-based detection systems (like ABC or LSAB) can lead to high background if the tissue has high levels of endogenous biotin. In such cases, a polymer-based detection system, which does not use biotin, can be a good alternative. Similarly, if you are using an HRP-conjugated secondary antibody, endogenous peroxidases in the tissue can cause non-specific signal.
Data Presentation: Blocking Agents for IHC
| Blocking Agent | Composition | Mechanism of Action | Recommended Use for Substance P IHC |
| Normal Serum | Serum from the same species as the secondary antibody (e.g., Normal Goat Serum) | Contains antibodies that bind to non-specific sites, preventing the primary and secondary antibodies from binding there. | Highly recommended, especially when using polyclonal antibodies. |
| Bovine Serum Albumin (BSA) | Purified albumin from bovine serum | A protein that blocks non-specific hydrophobic and ionic interactions. | A good general-purpose blocking agent. Often used at 0.1-5% concentration. |
| Non-fat Dry Milk / Casein | A mixture of proteins, primarily casein | Similar to BSA, it blocks non-specific protein-protein interactions. | Can be effective and is an economical option. |
| Commercial Blocking Buffers | Proprietary formulations | Often contain a mixture of proteins and other agents to optimize blocking for a wide range of tissues and antibodies. | Convenient and can provide consistent results. |
Experimental Protocols
Protocol 1: Standard Immunohistochemistry Protocol for Substance P in Paraffin-Embedded Brain Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave or water bath to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer (e.g., PBS with 0.05% Tween-20) 3 x 5 minutes.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the Substance P primary antibody to its optimal concentration in an antibody diluent (e.g., PBS with 1-5% BSA).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer 3 x 5 minutes.
-
Incubate sections with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit) diluted in antibody diluent for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer 3 x 5 minutes.
-
If using a biotinylated secondary antibody, incubate with an Avidin-Biotin Complex (ABC) reagent for 30-60 minutes.
-
Rinse slides with wash buffer 3 x 5 minutes.
-
Develop the signal with a chromogen substrate solution (e.g., DAB) until the desired staining intensity is reached. Monitor under a microscope.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Primary Antibody Titration
To determine the optimal concentration of your Substance P antibody, it is essential to perform a titration.
-
Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).
-
Use identical tissue sections for each dilution. It is crucial to have a positive control tissue that is known to express Substance P.
-
Follow your standard IHC protocol, applying each antibody dilution to a separate slide.
-
Include a negative control slide where the primary antibody is omitted.
-
After developing the stain, examine the slides under a microscope. The optimal dilution is the one that provides strong specific staining with the lowest background.
Mandatory Visualizations
Caption: General workflow for immunohistochemical staining.
Caption: Troubleshooting decision tree for non-specific staining.
Caption: Mechanism of non-specific binding and blocking.
How to improve reproducibility in Substance P experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance reproducibility in experiments involving Substance P (SP).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Substance P quantification and analysis.
I. Immunoassays (ELISA/RIA)
Question: Why am I getting no or a very weak signal in my Substance P ELISA?
Answer: Several factors could contribute to a weak or absent signal. Consider the following:
-
Reagent Issues: Ensure all reagents were prepared correctly and brought to room temperature before use.[1][2] Verify that reagents have not expired and were stored under the recommended conditions.[1]
-
Incorrect Protocol: Double-check that all reagents were added in the correct order and that incubation times and temperatures were followed precisely as per the kit's protocol.[1][3][4]
-
Substance P Degradation: Substance P is highly susceptible to degradation by proteases.[5] Ensure that samples were collected and stored properly, including the addition of protease inhibitors like aprotinin, especially for plasma and serum samples.[6][7][8] Samples should be kept on ice during processing and stored at -70°C or lower for long-term stability.[6][7]
-
Low Substance P Concentration: The SP concentration in your sample may be below the detection limit of the assay. Try concentrating the sample or using a more sensitive assay kit.
-
Antibody Issues: Ensure the primary and secondary antibodies are compatible if you are developing your own assay. For commercial kits, confirm that the capture and detection antibodies are appropriate for the species you are testing.
Question: My Substance P ELISA is showing high background. What are the possible causes?
Answer: High background can obscure results and is often due to one of the following:
-
Insufficient Washing: Inadequate washing between steps can leave unbound reagents, leading to a high background signal.[2] Increase the number of washes or the soaking time during washes.[2]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[9] Titrate your antibodies to find the optimal concentration.
-
Blocking Issues: Incomplete blocking of non-specific binding sites on the plate can cause high background. Ensure you are using the recommended blocking buffer and incubate for the specified time.
-
Incubation Temperature/Time: Incubation times that are too long or temperatures that are too high can increase non-specific binding.[9] Adhere strictly to the protocol's recommendations.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody.[4]
Question: What is the best way to collect and store samples for Substance P measurement?
Answer: Proper sample handling is critical for accurate quantification of Substance P.
-
Plasma: Collect blood into chilled EDTA tubes containing a protease inhibitor like aprotinin (e.g., 500 KIU/mL of blood).[6][7] Centrifuge at 1,600 x g for 15 minutes at 4°C. Separate the plasma and store it at -70°C or lower.[6]
-
Serum: Collect blood in a serum separator tube (SST).[8][10][11] Allow the blood to clot for 30 minutes at room temperature before centrifuging.[8][10][11] Aprotinin should be added.[8] Separate the serum and freeze immediately at -20°C or lower.[10][11][12]
-
Tissue Homogenates: Tissues should be rinsed in ice-cold PBS to remove excess blood, weighed, and then homogenized in an appropriate extraction buffer (e.g., acid extraction).[3][13]
-
General Recommendations: Avoid repeated freeze-thaw cycles for all sample types.[3][8] When possible, assay samples immediately after collection and processing.
II. Immunohistochemistry (IHC)
Question: I am not seeing any staining for Substance P in my paraffin-embedded tissue sections. What could be the problem?
Answer: A lack of staining in IHC can be due to several factors related to tissue preparation and the staining protocol itself.
-
Improper Fixation: Both under-fixation and over-fixation can affect antigenicity.[14] For most tissues, fixation in 10% neutral buffered formalin for 18-24 hours is recommended.[15]
-
Antigen Retrieval: Formalin fixation can mask the antigenic epitope of Substance P. It is crucial to perform an antigen retrieval step, typically heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0), to unmask the antigen.[14][16]
-
Primary Antibody Issues: The primary antibody may not be suitable for IHC on paraffin-embedded tissues, or the concentration may be too low.[17] Always use an antibody that has been validated for IHC-P and perform a titration to determine the optimal concentration.
-
Tissue Permeabilization: Inadequate deparaffinization can prevent the antibodies from accessing the tissue.[18] Ensure complete removal of paraffin wax with xylene or a substitute, followed by rehydration through a graded alcohol series.[15]
Question: My Substance P IHC slides have high background staining, making interpretation difficult. How can I reduce this?
Answer: High background in IHC can be addressed by optimizing several steps in the protocol:
-
Blocking Non-Specific Binding: Endogenous proteins in the tissue can non-specifically bind to the primary or secondary antibodies. Use a blocking solution, such as 10% normal serum from the same species as the secondary antibody, for at least one hour.
-
Endogenous Enzyme Activity: If you are using a peroxidase-based detection system, endogenous peroxidases in tissues like the kidney or liver can produce a false positive signal.[9] Quench this activity by incubating the sections in a 3% hydrogen peroxide solution.[15][17]
-
Primary/Secondary Antibody Concentration: As with weak staining, a primary or secondary antibody concentration that is too high can lead to non-specific binding and high background.[9]
-
Washing Steps: Ensure thorough washing with a buffer like TBST between antibody incubation steps to remove unbound antibodies.[15]
Quantitative Data Summary
Table 1: Comparison of Commercial Substance P ELISA Kits
| Feature | R&D Systems (KGE007) | Abcam (ab288318) | Invitrogen (EEL013) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Types | Cell Culture Supernates, Serum, Plasma, Saliva, Urine | Serum, Plasma, Saliva, Urine, Culture Supernatants | Serum, Plasma, Other biological fluids |
| Sensitivity | 43.8 pg/mL | 9.76 pg/mL | 46.88 pg/mL |
| Assay Range | 39 - 2500 pg/mL | 9.76 - 10,000 pg/mL | 78.13 - 5,000 pg/mL |
| Incubation Time | 3.5 hours | 2 hours (at RT) | 2.5 hours |
| Species Reactivity | Multi-species | Any species | Multi-species |
Note: The data presented here is compiled from the manufacturers' product information and should be used as a general guide. Please refer to the specific kit's manual for the most accurate and up-to-date information.
Table 2: Substance P Receptor (NK1R) Binding Affinity
| Ligand | Receptor | Cell Type | Kd (nM) | Reference |
| [3H]Substance P | Rat NK1R | Transfected CHO cells | 0.33 ± 0.13 | [19] |
| Substance P | Human NK1R (full-length) | - | High Affinity | [20][21] |
| Substance P | Human NK1R (truncated) | - | 10-fold lower affinity than full-length | [20][21] |
Experimental Protocols
Substance P Quantification by Competitive ELISA
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Coated 96-well microplate
-
Substance P standard
-
Samples (prepared as described in the FAQs)
-
Biotinylated Substance P conjugate
-
Streptavidin-HRP
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[3][6][22] Allow all reagents to reach room temperature before use.
-
Standard Curve: Prepare a serial dilution of the Substance P standard to create a standard curve.[6][7]
-
Assay Procedure: a. Add 50 µL of standard or sample to the appropriate wells.[3][6] b. Add 50 µL of biotinylated Substance P conjugate to each well (except the blank).[22] c. Incubate for 1-2 hours at 37°C or as specified by the kit.[3][6] d. Wash the plate 3-5 times with wash buffer.[3] e. Add 100 µL of Streptavidin-HRP to each well. f. Incubate for 30-60 minutes at 37°C.[3] g. Wash the plate 3-5 times with wash buffer.[3] h. Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[23] i. Add 50 µL of stop solution to each well.[3][23]
-
Data Analysis: a. Read the absorbance of each well at 450 nm.[3][23] b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the concentration of Substance P in the samples by interpolating from the standard curve. The concentration will be inversely proportional to the absorbance.[6][10]
Immunohistochemical Staining of Substance P in Paraffin-Embedded Tissue
This protocol provides a general workflow for IHC-P. Optimization of antibody concentrations, incubation times, and antigen retrieval is essential for each new antibody and tissue type.
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Xylene or a xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 0.01 M sodium citrate, pH 6.0)
-
Wash buffer (e.g., TBST)
-
Blocking solution (e.g., 10% normal goat serum in TBST)
-
Primary antibody against Substance P
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex (for chromogenic detection)
-
DAB substrate kit
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes for 5 minutes each).[16] b. Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).[15][16] c. Rinse in distilled water.[16]
-
Antigen Retrieval: a. Immerse slides in pre-heated antigen retrieval buffer. b. Heat at 95-100°C for 20 minutes (e.g., in a steamer or water bath).[16] c. Allow slides to cool to room temperature in the buffer for 20 minutes.[16] d. Rinse with wash buffer.
-
Immunostaining: a. Blocking: Incubate sections with blocking solution for 1-2 hours at room temperature in a humidified chamber.[15] b. Primary Antibody: Drain the blocking solution and incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[15] c. Washing: Wash slides 3 times for 5 minutes each with wash buffer.[15] d. Secondary Antibody: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature. e. Washing: Wash slides 3 times for 5 minutes each with wash buffer. f. Detection: Incubate with Streptavidin-HRP complex for 30 minutes at room temperature. g. Washing: Wash slides 3 times for 5 minutes each with wash buffer. h. Chromogen: Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope. i. Stop Reaction: Rinse with distilled water to stop the reaction.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with Hematoxylin. b. Dehydrate through a graded ethanol series and clear with xylene. c. Mount with a permanent mounting medium.
Visualizations
Substance P Signaling Pathway
Caption: Substance P (SP) binds to the NK1 receptor, activating Gαq and downstream signaling cascades.
General Experimental Workflow for Substance P ELISA
Caption: A typical workflow for quantifying Substance P using a competitive ELISA.
Troubleshooting Decision Tree for Weak/No ELISA Signal
Caption: A decision tree to troubleshoot weak or no signal in a Substance P ELISA.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. abcam.com [abcam.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. SUBSTANCE P BY EIA | LABCORP OKLAHOMA, INC. | Test Directory [labcatalog.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 16. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. qedbio.com [qedbio.com]
- 18. IHC-P protocols | Abcam [abcam.com]
- 19. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Substance P Competitive ELISA Kit (EEL013) - Invitrogen [thermofisher.com]
- 23. raybiotech.com [raybiotech.com]
Stability of Substance P TFA at different storage temperatures
This technical support center provides guidance on the stability of Substance P trifluoroacetate (TFA) at various storage temperatures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this neuropeptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized Substance P TFA powder?
For long-term storage (months to years), it is highly recommended to store lyophilized this compound at -20°C or, preferably, -80°C.[1][2] While the powder can be stable for several weeks at room temperature, colder temperatures significantly minimize degradation over extended periods.[3][4] For short-term storage (up to a few months), -20°C is generally sufficient.[5]
Q2: How should I store this compound once it is reconstituted in a solution?
Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Generally, frozen solutions may be stable for a few weeks.[2]
Q3: Which solvents are recommended for reconstituting this compound?
This compound is typically soluble in sterile, nuclease-free water. Some manufacturers also suggest solubility in DMSO and ethanol. If you encounter solubility issues, a small amount of 0.1% acetic acid in sterile water can aid dissolution. The choice of solvent may depend on the downstream application. It is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Q4: What are the main degradation pathways for Substance P?
The primary degradation pathways for Substance P include:
-
Oxidation: The methionine residue at the C-terminus is susceptible to oxidation, which can significantly reduce the peptide's biological activity.
-
Hydrolysis: At the N-terminus, the peptide can undergo cleavage, leading to the release of dipeptides.[1]
-
Deamidation: Peptides containing asparagine (Asn) and glutamine (Gln) residues, like Substance P, can be prone to deamidation, especially in solution.[2]
The trifluoroacetate (TFA) salt of Substance P has been found to be considerably more stable against N-terminal degradation compared to the acetate salt.[1]
Q5: How does storage temperature affect the stability of this compound?
In general, lower storage temperatures lead to greater stability for both lyophilized powder and solutions. Room temperature storage should be avoided for anything other than short-term handling during experiments. Refrigeration at 4°C can slow down degradation in solutions for a short period. For long-term preservation of both the powder and reconstituted aliquots, freezing at -20°C or -80°C is the best practice.
Stability of this compound at Different Temperatures
While direct, publicly available, quantitative, time-course studies comparing the stability of this compound at -80°C, -20°C, 4°C, and room temperature are limited, the following table summarizes the expected stability based on general peptide handling principles and available product information. These are estimations and should be used as a guideline. For critical applications, it is recommended to perform your own stability assessments.
| Form | Storage Temperature | Expected Stability | Recommendations & Key Considerations |
| Lyophilized Powder | Room Temperature (~25°C) | Weeks | Suitable for short-term shipping and handling only. Avoid exposure to light and moisture.[3][4] |
| 4°C | Months | Acceptable for short to medium-term storage. Keep desiccated and protected from light.[1][3] | |
| -20°C | Years | Recommended for long-term storage. [2][5] Ensure the container is tightly sealed to prevent moisture ingress upon removal from the freezer. | |
| -80°C | Very Long-Term (Years) | Optimal for archival and very long-term storage. [1][3] Offers the highest stability for the lyophilized powder. | |
| Reconstituted Solution | Room Temperature (~25°C) | Hours | Not recommended for storage. Degradation can be rapid.[6] Limit exposure to this temperature only for the duration of the experiment. |
| 4°C | Days to a Week | Suitable for short-term storage of working solutions.[3] Use sterile buffers, preferably with a slightly acidic pH (5-6), to enhance stability. | |
| -20°C | Weeks to a Month | Recommended for storing aliquots. Avoid repeated freeze-thaw cycles.[2] | |
| -80°C | Months | Optimal for long-term storage of solution aliquots. Provides the best protection against degradation in a dissolved state. |
Troubleshooting Guides
Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility | - Incorrect solvent.- Peptide has aggregated.- High concentration. | - Attempt to dissolve in a small amount of 0.1% acetic acid or a different solvent like DMSO.- Gentle sonication may help break up aggregates.- Try dissolving at a lower concentration. |
| Loss of Biological Activity | - Oxidation of methionine residue.- Degradation due to improper storage (temperature, pH).- Repeated freeze-thaw cycles. | - Prepare fresh solutions using oxygen-free water or buffers.- Ensure storage at or below -20°C in single-use aliquots.- Confirm the pH of your stock solution is slightly acidic if possible for your experiment. |
| Inconsistent HPLC Results | - Sample degradation.- Non-specific binding to vials or HPLC components.- Incorrect mobile phase. | - Analyze freshly prepared samples and compare with older ones.- Use silanized vials and ensure the HPLC system is well-maintained.- Optimize mobile phase composition, including the use of ion-pairing agents like TFA. |
| High Background in ELISA | - Non-specific binding of antibodies.- Contaminated reagents.- Insufficient washing. | - Use an appropriate blocking buffer.- Prepare fresh buffers and reagents.- Optimize the washing steps by increasing the number of washes or soak times.[7][8] |
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting common experimental issues with this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-MS
This protocol outlines a method to quantify the degradation of this compound over time at different storage temperatures.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Sample Preparation and Storage:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in 0.1% FA in water.
-
Aliquot the stock solution into multiple polypropylene tubes for each storage condition: Room Temperature (~25°C), 4°C, -20°C, and -80°C.
-
Also, place tightly sealed vials of the lyophilized powder at each of these temperatures.
3. Time Points for Analysis:
-
Analyze the samples at designated time points (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month, etc.).
-
At each time point, retrieve one aliquot from each temperature for the solution samples. For the powder samples, reconstitute a fresh vial to the stock concentration.
4. HPLC-MS Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 60% B
-
8-9 min: 60% to 95% B
-
9-10 min: Hold at 95% B
-
10-11 min: 95% to 5% B
-
11-15 min: Re-equilibrate at 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor the parent ion of Substance P (m/z) and potential degradation products.
5. Data Analysis:
-
Integrate the peak area of the intact Substance P at each time point for each storage condition.
-
Calculate the percentage of remaining Substance P relative to the T=0 sample.
-
Identify and quantify major degradation products by their mass-to-charge ratio.
Protocol 2: Assessment of Substance P Biological Activity using a Competitive ELISA Kit
This protocol describes how to evaluate the stability of Substance P's biological activity, which is its ability to bind to its receptor.
1. Materials and Reagents:
-
Substance P samples stored at different temperatures (from Protocol 1).
-
Commercially available Substance P competitive ELISA kit.
-
Microplate reader.
-
Calibrated pipettes and tips.
2. Procedure:
-
Follow the manufacturer's instructions for the ELISA kit.
-
Prepare a standard curve using the fresh Substance P standard provided in the kit.
-
Dilute the stored Substance P samples to fall within the linear range of the standard curve.
-
Add the standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated Substance P and the specific antibody to the wells.
-
Incubate as per the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance at the specified wavelength.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of active Substance P in your stored samples by interpolating their absorbance values from the standard curve.
-
Compare the active concentration of the stored samples to the T=0 sample to determine the loss of biological activity over time at each temperature.
Visual Experimental Workflow
Caption: A workflow diagram for assessing the chemical and biological stability of this compound.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. layeredvaultstudio.com [layeredvaultstudio.com]
- 5. proimmune.com [proimmune.com]
- 6. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. biomatik.com [biomatik.com]
Technical Support Center: Handling Synthetic Neuropeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the handling and experimentation of synthetic neuropeptides.
Troubleshooting Guides
Problem: Poor or Incomplete Peptide Solubility
You are experiencing difficulty dissolving a lyophilized neuropeptide, observing particulates, cloudiness, or gel formation in your solution.
Possible Causes:
-
Peptide Characteristics: The amino acid composition of the peptide dictates its inherent solubility. Peptides with a high proportion of hydrophobic (non-polar) amino acids will have limited solubility in aqueous solutions.[1][2] The peptide's net charge at a given pH is also a critical factor; solubility is often lowest at the peptide's isoelectric point (pI).[1]
-
Incorrect Solvent Choice: There is no universal solvent for all peptides.[3][4] The choice of solvent depends on the peptide's polarity.
-
Improper Dissolution Technique: The order of solvent addition and physical methods to aid dissolution can significantly impact the outcome.
Step-by-Step Resolution Protocol:
-
Analyze Peptide Characteristics:
-
Examine the amino acid sequence provided in the Certificate of Analysis (COA).
-
Calculate the net charge of the peptide at neutral pH (pH 7).
-
Count the number of acidic residues (Asp, Glu) and basic residues (Lys, Arg, His).
-
If the net charge is positive, the peptide is basic. If negative, it is acidic. If zero, it is neutral.
-
-
Determine the percentage of hydrophobic residues (e.g., Leu, Val, Ile, Phe, Trp, Met).
-
-
Solvent Selection and Dissolution Workflow:
-
Initial Attempt: Always start with sterile, distilled, or deionized water.
-
Charged (Hydrophilic) Peptides:
-
Acidic Peptides (Net Negative Charge): If insoluble in water, add a small amount of a basic solvent like 0.1 M ammonium bicarbonate to dissolve the peptide, then dilute with water to the desired concentration.[4] Adjust the final pH to approximately 7.[4]
-
Basic Peptides (Net Positive Charge): If insoluble in water, use a dilute acidic solvent such as 10% acetic acid.
-
-
Hydrophobic (Uncharged) Peptides:
-
If the peptide has a low charge density (less than 10% charged residues), organic solvents are recommended.[4]
-
First, try to dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[4] Caution: Peptides containing Cys, Met, or Trp can be unstable in DMSO due to oxidation.[4][5]
-
Once dissolved, slowly add the aqueous buffer to the peptide-solvent mixture while vortexing to reach the final desired concentration.
-
-
Physical Assistance: Sonication can help break up aggregates and enhance solubilization.[4] If the solution remains cloudy or contains particulates after sonication, a stronger solvent is necessary.[4]
-
-
Experimental Workflow for Solubility Testing:
Solubility Troubleshooting Workflow
Caption: A decision tree for troubleshooting neuropeptide solubility.
Problem: Peptide Degradation and Loss of Activity
You observe a decline in the expected biological activity of your neuropeptide over time, or you suspect the integrity of the peptide has been compromised.
Possible Causes:
-
Improper Storage: Exposure to moisture, light, and fluctuating temperatures can significantly reduce peptide stability.[3][6][7]
-
Chemical Instability: Certain amino acid residues are prone to specific degradation pathways.
-
Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation.[3][5][7]
-
Bacterial Contamination: When in solution, peptides are susceptible to bacterial degradation.[5]
Step-by-Step Resolution Protocol:
-
Review Storage and Handling Procedures:
-
Lyophilized Peptides: Confirm that the peptide has been stored at -20°C or -80°C in a tightly sealed container, protected from light.[3][6] For long-term storage, -80°C is preferred.[3][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is crucial to aliquot the peptide solution into single-use volumes before freezing.[3][5]
-
Equilibration: Always allow the peptide container to warm to room temperature before opening to prevent moisture condensation.[3][4]
-
Inert Atmosphere: For peptides containing oxidation-prone residues, consider storing and handling under an inert gas like nitrogen.[3]
-
-
Quality Control (QC) Analysis:
-
If degradation is suspected, it is advisable to perform a QC check.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the peptide.[8] A shift in mass may indicate degradation (e.g., oxidation adds 16 Da per Met or Trp residue). Deamidation of Asn or Gln results in a mass increase of 1 Da.[8]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC can assess the purity of the peptide.[8][9] The appearance of new peaks or a reduction in the main peak area can indicate degradation.[9]
-
-
Experimental Protocol for Preparing Aliquots:
-
Reconstitute the entire lyophilized peptide stock as per the solubility guide to create a concentrated stock solution.
-
Immediately divide the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
The volume of each aliquot should be sufficient for a single experiment.
-
Flash-freeze the aliquots (e.g., using a dry ice/ethanol bath) and store them at -80°C.
-
Peptide Degradation Pathways
Caption: Common causes and products of neuropeptide degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my lyophilized neuropeptide?
A1: For long-term storage, lyophilized peptides should be stored at -20°C, or preferably -80°C, in a desiccated, dark environment.[3][6][7] Short-term storage (days to weeks) at 4°C is acceptable.[3] Always allow the container to reach room temperature before opening to prevent moisture absorption.[3][4]
Q2: My peptide contains Cysteine (Cys). Are there any special handling considerations?
A2: Yes. Peptides containing Cysteine are prone to oxidation, which can lead to the formation of disulfide bridges (dimerization). To minimize this, it is recommended to dissolve these peptides in deoxygenated buffers and to store stock solutions under an inert atmosphere (e.g., nitrogen or argon).[3][5]
Q3: How can I accurately determine the concentration of my dissolved peptide?
A3: While weighing the lyophilized powder provides an initial estimate, it's important to note that peptide preparations often contain counter-ions and bound water, meaning the net peptide content can be lower than the gross weight. For accurate concentration determination, methods such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr residues), amino acid analysis, or specialized colorimetric assays (e.g., BCA assay) are recommended.
Q4: I see that my peptide purity is listed as >95% on the COA. What are the other 5%?
A4: The impurities in synthetic peptides are typically byproducts of the synthesis process.[10] These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with remaining protecting groups.[8][9] For most cell-based assays, a purity of >95% is sufficient. However, for sensitive applications like structural studies or in vivo experiments, higher purity (>98%) may be required.
Q5: Can I store my neuropeptide in solution?
A5: Storing peptides in solution is generally not recommended for long periods due to lower stability compared to the lyophilized state.[5] If you must store them in solution, use a sterile buffer at a pH of 5-6, aliquot the solution into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C.[5] The shelf-life in solution is limited and sequence-dependent.[5]
Data Summary Tables
Table 1: Recommended Storage Conditions for Synthetic Neuropeptides
| Form | Storage Duration | Temperature | Conditions |
| Lyophilized Powder | Short-term (days to weeks) | 4°C | Dark, dry environment |
| Lyophilized Powder | Long-term (months to years) | -20°C to -80°C | Dark, desiccated, tightly sealed[3][6][7] |
| In Solution | Short-term (days to weeks) | -20°C to -80°C | Aliquoted, sterile buffer (pH 5-6)[5] |
Table 2: General Solubility Guidelines for Neuropeptides
| Peptide Type | Primary Characteristic | Recommended Initial Solvent | Secondary Solvent / Additive |
| Hydrophilic / Charged | |||
| Acidic | Net negative charge at pH 7 | Sterile Water | Dilute Ammonium Bicarbonate (~0.1M)[4] |
| Basic | Net positive charge at pH 7 | Sterile Water | Dilute Acetic Acid (~10%) |
| Hydrophobic / Neutral | High % of non-polar residues | Minimal DMSO, DMF, or Acetonitrile | Slowly add aqueous buffer to the dissolved peptide[4] |
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. Quality control of synthetic peptides [innovagen.com]
- 9. polypeptide.com [polypeptide.com]
- 10. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
Reducing variability in animal models of Substance P-induced pain
Welcome to the Technical Support Center for researchers utilizing animal models of Substance P-induced pain. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize variability and enhance the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Substance P-induced pain in animal models?
Substance P (SP) is a neuropeptide that plays a significant role in pain transmission.[1][2] When released from primary afferent nerve fibers in response to a noxious stimulus, SP binds to the neurokinin-1 (NK1) receptor.[1][2][3] This binding initiates a signaling cascade that sensitizes neurons and enhances the effects of other excitatory neurotransmitters like glutamate, leading to increased pain sensitivity (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia).[3][4]
Q2: Why am I seeing high variability in pain responses between my animals?
High variability is a common challenge in pain research. Several factors can contribute to this, including:
-
Genetic Background: Different strains of mice and rats can exhibit varied pain sensitivity.[5]
-
Sex Differences: Hormonal fluctuations, particularly estrogen, can influence Substance P release and pain perception, with some studies showing females may exhibit greater pain responses.[6][7][8][9]
-
Environmental Stress: Stress from improper handling, housing conditions, or even the testing environment itself can significantly alter pain thresholds and introduce variability.[10][11][12][13]
-
Experimental Procedures: Minor variations in injection technique, drug preparation, and the timing of behavioral assessments can lead to inconsistent results.[14][15]
Q3: My Substance P injections are not consistently producing a pain response. What could be wrong?
Several factors could be at play:
-
Substance P Preparation and Storage: Substance P is a peptide and can degrade if not handled properly. It should be reconstituted in an appropriate vehicle (e.g., sterile saline) and stored in aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.[16]
-
Injection Volume and Site: Ensure the injection volume is appropriate for the chosen site (e.g., intraplantar) and that the injection is consistently administered to the same anatomical location.
-
Dose-Response: The dose of Substance P may be too low. It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal strain and experimental conditions.[17]
-
Behavioral Assay Timing: The pain-related behaviors induced by Substance P are often transient.[17] Ensure your behavioral testing is conducted during the peak window of Substance P activity.
Q4: Can the estrous cycle in female rodents affect the results of Substance P-induced pain studies?
Yes, the estrous cycle can be a significant variable. Studies have shown that estrogen can modulate the release of Substance P, potentially leading to differences in pain sensitivity across the cycle.[6][7] While some research indicates no significant difference in NK1 receptor internalization across the cycle, it is a critical factor to consider.[6] For maximal consistency, some researchers choose to either use only male animals, or to track the estrous cycle of female animals and test them during a specific phase.
Troubleshooting Guides
Issue 1: High Variability in Baseline Nociceptive Thresholds
-
Problem: Significant differences in baseline pain sensitivity (before Substance P injection) are observed across animals.
-
Possible Causes & Solutions:
-
Acclimatization: Animals may not be sufficiently acclimatized to the testing environment and equipment. Increase the acclimatization period to several days, with daily handling and exposure to the testing apparatus.
-
Handling Stress: Improper handling can induce stress-related analgesia.[12][18] Handle animals gently and consistently, using methods like tunnel handling or cupping instead of tail-picking.[12]
-
Environmental Factors: Noise, light intensity, and temperature fluctuations in the housing or testing room can affect pain perception.[14] Maintain a stable and controlled environment.
-
Issue 2: Inconsistent Development of Hyperalgesia or Allodynia Post-Substance P Injection
-
Problem: Following Substance P administration, the expected increase in pain sensitivity is not consistently observed or the magnitude of the effect varies widely.
-
Possible Causes & Solutions:
-
Substance P Degradation: Ensure fresh aliquots of Substance P are used for each experiment to avoid peptide degradation.[16]
-
Injection Accuracy: Refine your injection technique to ensure consistent delivery to the target site. For intraplantar injections, use a consistent volume and needle gauge.
-
Choice of Behavioral Assay: The chosen assay may not be sensitive enough to detect the changes induced by Substance P. Consider using multiple behavioral tests to assess different pain modalities (e.g., thermal hyperalgesia with a hot plate test and mechanical allodynia with von Frey filaments).[19][20]
-
Issue 3: Unexpected Sex-Specific Differences in Pain Responses
-
Problem: Significant and unexpected differences in pain responses are observed between male and female animals.
-
Possible Causes & Solutions:
-
Hormonal Influences: As mentioned, sex hormones can modulate pain pathways.[6][7][9] If using both sexes, it is essential to either account for the estrous cycle in females or to analyze the data for each sex separately.
-
Underlying Biological Differences: Recent research suggests that the fundamental mechanisms driving pain perception can differ between males and females.[8][9] Be aware of these potential differences when interpreting your data.
-
Experimental Protocols
Substance P-Induced Thermal Hyperalgesia Protocol (Rat)
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing room and the hot plate apparatus for at least 3 days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, place each rat on the hot plate, maintained at 52 ± 0.5°C, and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Substance P Administration: Administer Substance P (e.g., 10 µg in 50 µL of sterile saline) via intraplantar injection into the plantar surface of the right hind paw.
-
Post-Injection Measurements: At various time points post-injection (e.g., 5, 15, 30, and 60 minutes), place the rat back on the hot plate and measure the paw withdrawal latency.
-
Data Analysis: Compare the post-injection latencies to the baseline measurement. A significant decrease in latency indicates thermal hyperalgesia.
Substance P-Induced Mechanical Allodynia Protocol (Mouse)
-
Animal Acclimatization: Acclimate male C57BL/6 mice to the testing environment and the von Frey testing chambers (elevated wire mesh floor) for 2-3 days.
-
Baseline Measurement: Using a set of calibrated von Frey filaments, determine the 50% paw withdrawal threshold using the up-down method.
-
Substance P Administration: Inject Substance P (e.g., 1 µg in 20 µL of sterile saline) into the plantar surface of the hind paw.
-
Post-Injection Measurements: At predetermined time points (e.g., 15, 30, 60, and 120 minutes) after Substance P injection, re-assess the 50% paw withdrawal threshold.
-
Data Analysis: A significant decrease in the 50% paw withdrawal threshold compared to baseline indicates the development of mechanical allodynia.
Quantitative Data Summary
| Parameter | Species | Substance P Dose | Route of Administration | Peak Effect Time | Behavioral Endpoint | Reference |
| Thermal Hyperalgesia | Rat | 100 µg/50 µL | Intra-upper lip | Not specified | Heat Hyperalgesia | [21] |
| Mechanical Allodynia | Rat | Not specified | CCI model | 14 days | Paw Withdrawal | [22] |
| Nociceptive Behavior | Rat | 3 mg/kg (SR140333B antagonist) | Systemic | Not specified | Reduced Formalin Response | [21] |
| Thermal Hyperalgesia | Rat | Not specified | CFA model | Not specified | Reduced Paw Withdrawal Latency | [22] |
Visualizations
Caption: Substance P signaling pathway in nociception.
Caption: General experimental workflow for Substance P-induced pain models.
Caption: Troubleshooting flowchart for variability in Substance P pain models.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P and pain chronicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Genetic diversity contributes to abnormalities in pain behaviors between young and old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex differences in formalin-evoked primary afferent release of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study shows first evidence of sex differences in how pain can be produced | The University of Arizona Health Sciences [healthsciences.arizona.edu]
- 9. iasp-pain.org [iasp-pain.org]
- 10. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Psychological Stress on Pain Perception in an Animal Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 13. Pain and distress in animal research [greymattersjournal.org]
- 14. Innovations and advances in modelling and measuring pain in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predictive validity of behavioural animal models for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mhc-class-ii-antigen-45-57-homo-sapiens.com [mhc-class-ii-antigen-45-57-homo-sapiens.com]
- 17. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Study of Pain in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 21. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. μ-Opioid receptor inhibition of substance P release from primary afferents disappears in neuropathic pain but not inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Substance P TFA precipitation during experiments
Welcome to the technical support center for Substance P TFA salt. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Substance P and why is it supplied as a TFA salt?
A1: Substance P is an eleven-amino-acid neuropeptide involved in various physiological processes, including pain transmission, inflammation, and vasodilation.[1] It is often supplied as a trifluoroacetate (TFA) salt because TFA is used during the final cleavage step of solid-phase peptide synthesis and as a counter-ion during purification by high-performance liquid chromatography (HPLC).[1]
Q2: Why does my this compound solution become cloudy or show precipitation?
A2: Precipitation of this compound can occur for several reasons:
-
Poor Solubility in Aqueous Buffers: While Substance P itself is relatively hydrophilic, the TFA counter-ion can increase its hydrophobicity, leading to aggregation and precipitation in neutral pH aqueous solutions like Phosphate-Buffered Saline (PBS).
-
Concentration Effects: Higher concentrations of Substance P are more prone to aggregation and precipitation.
-
pH: The pH of the solution can influence the charge state of the peptide and its solubility.
-
Residual TFA: The amount of residual TFA from the synthesis and purification process can impact the peptide's solubility characteristics.
Q3: Can the residual TFA in my Substance P preparation affect my experiments?
A3: Yes, residual TFA can have several effects on your experiments beyond causing precipitation. It is a strong acid and can lower the pH of your experimental solutions. Furthermore, TFA has been reported to interfere with cellular assays, potentially affecting cell growth and viability, and can also complicate spectroscopic analyses.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution of lyophilized powder | Inappropriate solvent selection. | 1. Start with sterile, distilled water. For most peptides under five residues, this is the recommended starting solvent. 2. If precipitation occurs in water, try a dilute acidic solution. A small amount of 10-30% acetic acid can help to solubilize the peptide. 3. For highly hydrophobic preparations, consider a small amount of organic solvent. Initially dissolve the peptide in a minimal volume of DMSO and then slowly add it to the aqueous buffer of choice while vortexing. |
| Precipitation when diluting a stock solution into a neutral buffer (e.g., PBS) | "Salting out" effect and pH shock. | 1. Avoid direct dilution into high salt concentration buffers. Prepare the final dilution in a low-salt buffer or sterile water first, and then add this to your final experimental medium. 2. Perform a gradual pH transition. If using an acidic stock solution, slowly add it to the neutral buffer with gentle mixing to avoid a rapid pH change that can cause precipitation. |
| Cloudiness or precipitation develops over time in solution | Aggregation of the peptide. | 1. Prepare fresh solutions for each experiment. Substance P solutions, especially in aqueous buffers, can be unstable. 2. Store stock solutions properly. Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is generally acceptable.[1] |
| Inconsistent experimental results | Variable amounts of active, soluble Substance P. | 1. Centrifuge your solution before use. If any precipitate is present, centrifuge the tube and use the supernatant for your experiment to ensure you are working with the soluble fraction. 2. Consider TFA removal. For sensitive applications, removing the TFA counter-ion may be necessary. This can be achieved through techniques like dialysis or HPLC buffer exchange. |
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| Water | 100 mg/mL | May require sonication to fully dissolve.[1] |
| DMSO | 100 mg/mL | Use fresh, moisture-free DMSO for best results.[2] |
| Ethanol | 100 mg/mL | - |
| PBS (pH 7.2) | Slightly soluble (0.1-1 mg/mL) | Precipitation is common at higher concentrations.[3] |
Experimental Protocols
Detailed Methodology for Preparing a 1 mM Stock Solution of this compound and a 1 µM Working Solution in Cell Culture Medium
This protocol is designed to minimize the risk of precipitation when preparing Substance P for a typical cell-based assay.
Materials:
-
Lyophilized this compound salt
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Target cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
Procedure:
-
Calculate the required mass of this compound. The molecular weight of Substance P is approximately 1347.6 g/mol . The TFA salt will have a slightly higher molecular weight (Substance P + nTFA). For precise calculations, refer to the manufacturer's certificate of analysis for the exact molecular weight. For a 1 mM stock solution in 1 mL, you will need approximately 1.35 mg of Substance P.
-
Equilibrate the lyophilized peptide. Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Prepare the 1 mM stock solution in DMSO.
-
Carefully weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 1 mM concentration.
-
Gently vortex the tube until the peptide is completely dissolved. The solution should be clear.
-
This stock solution can be aliquoted into smaller volumes and stored at -20°C for up to one month or -80°C for longer-term storage.[1]
-
-
Prepare the 1 µM working solution in cell culture medium.
-
On the day of the experiment, thaw an aliquot of the 1 mM DMSO stock solution at room temperature.
-
Pre-warm your target cell culture medium to 37°C.
-
Perform a serial dilution. To minimize precipitation, do not add the DMSO stock directly to the final volume of media. Instead, perform an intermediate dilution step. For example, add 1 µL of the 1 mM stock to 99 µL of pre-warmed media to get a 10 µM solution.
-
From the 10 µM intermediate dilution, take 100 µL and add it to 900 µL of pre-warmed media to achieve your final 1 µM working solution.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously.
-
Use the freshly prepared working solution immediately for your cell-based assay.
-
Visualizations
Experimental Workflow for Substance P Solution Preparation
Caption: A step-by-step workflow for the preparation of this compound solutions.
Substance P Signaling Pathway via the NK1 Receptor
Caption: Overview of the Substance P signaling pathway through the NK1 receptor.
References
Technical Support Center: Substance P Receptor (NK1R) Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of Substance P (SP) receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is Substance P receptor (NK1R) desensitization?
A1: Substance P receptor (NK1R) desensitization is a process where the receptor's response to its ligand, Substance P, diminishes over time with prolonged or repeated exposure. This is a crucial physiological mechanism to prevent overstimulation of cells.[1][2][3] The process involves several key steps, including receptor phosphorylation, uncoupling from G-proteins, and internalization.[1][4][5]
Q2: What are the main molecular players involved in NK1R desensitization?
A2: The primary molecules involved are:
-
Neurokinin-1 Receptor (NK1R): A G-protein coupled receptor (GPCR).[4][5]
-
G-Protein-Coupled Receptor Kinases (GRKs): These kinases phosphorylate the intracellular domains of the activated NK1R.[2][6]
-
β-Arrestins: These proteins bind to the phosphorylated NK1R, leading to the uncoupling of the G-protein and initiating receptor internalization.[4][6]
Q3: My calcium signal in response to Substance P is transient and quickly diminishes. Is this normal?
A3: Yes, this is a hallmark of NK1R desensitization. Upon stimulation with SP, the NK1R activates the Gq/11 G-protein, leading to the production of inositol trisphosphate (IP3) and a subsequent rapid increase in intracellular calcium ([Ca2+]i).[4][6] This response is typically transient and desensitizes with repeated stimulation as the receptor is phosphorylated and uncoupled from the signaling pathway.[2][6]
Q4: How quickly does NK1R desensitization occur?
A4: Desensitization of the NK1R is a rapid process. Significant desensitization can be observed within seconds to minutes of exposure to Substance P.[2][7] The exact timing can vary depending on the cell type, receptor expression levels, and the concentration of Substance P used.
Q5: What is the difference between homologous and heterologous desensitization?
A5:
-
Homologous desensitization is agonist-specific, meaning that stimulation by Substance P only leads to the desensitization of the NK1R.[1]
-
Heterologous desensitization is agonist-nonspecific, where activation of one type of GPCR can lead to the desensitization of other GPCRs.[1] For example, activation of Protein Kinase C (PKC) by other signaling pathways can also lead to the phosphorylation and desensitization of the NK1R.[7]
Troubleshooting Guides
Issue 1: Inconsistent or no cellular response to Substance P.
| Possible Cause | Troubleshooting Step |
| Degraded Substance P | Substance P is a peptide and can degrade. Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Low NK1R Expression | Verify the expression of functional NK1R in your cell line or tissue preparation using techniques like Western blot, qPCR, or radioligand binding. |
| Incorrect Buffer/Media Composition | Ensure that the experimental buffer or cell culture media has the correct pH and ionic concentrations, as these can affect receptor function and ligand binding. |
| Cell Health | Ensure cells are healthy and not overgrown or stressed, as this can impact their ability to respond to stimuli. |
Issue 2: Lack of observable NK1R desensitization.
| Possible Cause | Troubleshooting Step |
| Sub-saturating Agonist Concentration | Ensure the concentration of Substance P is sufficient to induce a robust initial response and subsequent desensitization. Perform a dose-response curve to determine the optimal concentration. |
| Short Stimulation Time | The duration of Substance P application may be too short. Increase the incubation time to allow for the desensitization machinery to act. |
| Inhibition of Desensitization Pathway | Unintended inhibition of GRKs or other kinases by components in your experimental buffer could prevent receptor phosphorylation. Review all buffer components. |
Issue 3: High background or non-specific binding in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Hydrophobic Radioligand | Hydrophobic radioligands can bind non-specifically to filters and plasticware. Include a detergent like 0.1% BSA in your binding and wash buffers. Pre-soaking filters in a polymer solution can also help.[8] |
| Insufficient Washing | Increase the number and/or volume of washes to remove unbound radioligand more effectively. Ensure the wash buffer is cold to slow dissociation from the receptor. |
| Inappropriate Blocking Agent | Use a high concentration of a structurally different, unlabeled ligand to define non-specific binding more accurately.[9] |
| High Protein Concentration | Too much membrane protein can lead to high non-specific binding. Optimize the amount of protein used in the assay.[8] |
Quantitative Data Summary
Table 1: Dose-Response of Substance P in NK1R Internalization Assay
| Cell Line | Agonist | EC50 | Assay Duration | Reference |
| SH-SY5Y cells expressing tGFP-NK1R | Substance P | ~1.8 x 10⁻⁸ M | 3 hours | [4] |
Table 2: Kinetics of Substance P Interaction with Human NK1R
| Parameter | Value | Units | Reference |
| Association rate (k_on) | 0.24 ± 0.046 | nM⁻¹ min⁻¹ | [10] |
| Dissociation rate (k_off) | 0.027 ± 0.0025 | min⁻¹ | [10] |
Experimental Protocols
Protocol 1: NK1R Internalization Assay using Fluorescently-Tagged Receptors
This protocol is based on the methodology for visualizing receptor redistribution in response to agonist stimulation.[4]
Materials:
-
SH-SY5Y cells stably expressing N-terminally tagged tGFP-NK1R[4]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substance P stock solution
-
DAPI solution for nuclear staining
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the tGFP-NK1R expressing SH-SY5Y cells into appropriate imaging plates (e.g., 96-well black-walled, clear-bottom plates).
-
Culture the cells until they reach the desired confluency.
-
Prepare serial dilutions of Substance P in serum-free medium.
-
Remove the culture medium from the cells and replace it with the Substance P dilutions. Include a vehicle-only control.
-
Incubate the cells for the desired time (e.g., 3 hours) at 37°C in a CO2 incubator.[4]
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with DAPI solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Add a small volume of PBS or mounting medium to the wells to prevent drying.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images to quantify the internalization of the tGFP-NK1R, which will appear as fluorescent vesicles within the cytoplasm.
Protocol 2: Calcium Imaging of Substance P Response
This protocol is a general guide for measuring intracellular calcium changes in response to Substance P stimulation.
Materials:
-
Cells expressing NK1R
-
Calcium indicator dye (e.g., Fura-2/AM)
-
Recording buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.45)[11]
-
Substance P stock solution
-
Fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Plate cells on glass coverslips and culture overnight.
-
Load the cells with a calcium indicator dye by incubating them in a solution containing the dye (e.g., 4 µM Fura-2/AM) in recording buffer for 30 minutes at 37°C.[11]
-
Wash the cells with fresh recording buffer to remove excess dye.
-
Mount the coverslip onto the microscope stage.
-
Start recording baseline fluorescence. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring the emission.
-
Add Substance P to the cells and continue recording the fluorescence changes.
-
Analyze the data by calculating the ratio of fluorescence intensities at the two excitation wavelengths, which is proportional to the intracellular calcium concentration.
Visualizations
Caption: Signaling pathway of Substance P-induced NK1R desensitization.
Caption: Experimental workflow for the NK1R internalization assay.
References
- 1. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Phosphorylation and desensitization of neurokinin-1 receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of a New Batch of Substance P TFA: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a new batch of Substance P Trifluoroacetate (TFA). Objective comparisons with expected outcomes are supported by detailed experimental protocols and data presentation to ensure batch-to-batch consistency and experimental reproducibility.
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, playing a crucial role in neurotransmission and neuromodulation.[1][2][3] It is heavily involved in mediating pain perception, inflammation, and immune responses.[1][4][5][6] Synthetic peptides like Substance P are often purified using reverse-phase HPLC and isolated as trifluoroacetate (TFA) salts. While effective for purification, residual TFA can potentially interfere with cellular assays, making rigorous biological validation of each new batch essential.[7]
Mechanism of Action: The Substance P Signaling Pathway
Substance P primarily exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] This interaction triggers a cascade of intracellular signaling events. The binding activates G proteins, leading to the stimulation of second messenger systems, including the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways.[1][4] A key consequence of this activation is the mobilization of intracellular calcium and the activation of downstream protein kinases such as PKC and MAP kinases (ERK1/2, p38), ultimately modulating ion channel activity and cellular responses like proliferation and cytokine release.[4][8][9][10]
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
A Comparative Analysis of Substance P TFA and Capsaicin in Nociception Induction
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nociceptive agents is paramount for advancing pain research. This guide provides a detailed, evidence-based comparison of two prominent compounds used to induce and study pain: Substance P trifluoroacetate salt (TFA) and capsaicin.
This document delves into their mechanisms of action, presents quantitative data from comparative and individual studies, and outlines detailed experimental protocols for their use in preclinical models.
At a Glance: Substance P TFA vs. Capsaicin
| Feature | This compound | Capsaicin |
| Primary Mechanism | Agonist of the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor. | Agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. |
| Mode of Action | Mimics the action of endogenous Substance P, a key neurotransmitter in pain pathways, leading to neuronal depolarization and sensitization. | Directly activates TRPV1 channels, causing an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of nociceptive neurons. |
| Typical Route of Administration in Research | Intrathecal (i.t.) to target spinal neurons directly. | Intraplantar (i.pl.) or subcutaneous (s.c.) to induce localized pain and inflammation. |
| Key Nociceptive Effects | Induces thermal hyperalgesia and behaviors indicative of pain and itching, such as scratching and biting. | Causes immediate pain, thermal hyperalgesia, and mechanical allodynia. High or repeated doses lead to desensitization and analgesia. |
| Associated Neuropeptide Release | Is the neuropeptide that is released upon noxious stimulation. | Triggers the release of neuropeptides, including Substance P and Calcitonin Gene-Related Peptide (CGRP).[1] |
Mechanism of Action: A Tale of Two Receptors
The divergent pathways through which this compound and capsaicin induce nociception are critical to understanding their experimental applications.
This compound acts as a direct agonist for the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor predominantly expressed on central and peripheral neurons involved in pain transmission.[2] Binding of Substance P to NK1R initiates a signaling cascade that leads to neuronal hyperexcitability and sensitization, contributing to the perception of pain.[2]
Capsaicin , the pungent compound in chili peppers, exerts its effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1 is a non-selective cation channel primarily found on the terminals of nociceptive sensory neurons.[1] Capsaicin binding opens the channel, leading to an influx of calcium and sodium ions, which depolarizes the neuron and generates an action potential that is transmitted to the central nervous system, signaling pain.[1] Prolonged activation of TRPV1 by capsaicin can lead to a desensitization of the neuron, a phenomenon harnessed for its analgesic properties.[3]
Signaling Pathways
The intracellular signaling cascades initiated by this compound and capsaicin are distinct and are visualized below.
Figure 1: Substance P binding to NK1R activates Gq protein, leading to PLC activation, subsequent IP3-mediated calcium release and DAG-mediated PKC activation, culminating in neuronal excitation.
Figure 2: Capsaicin activates the TRPV1 channel, permitting cation influx, which leads to depolarization, action potential generation, and the transmission of a nociceptive signal.
Quantitative Performance Data
Direct comparative studies of this compound and capsaicin are limited. However, data from individual and some comparative studies provide insights into their relative effects on nociceptive behaviors.
Thermal Nociception
| Compound | Administration Route & Dose | Animal Model | Assay | Result | Citation |
| Substance P | Intrathecal, 20 nmol | Rat | Thermal Paw Withdrawal | Paw withdrawal latency decreased from 10.4±0.3 s to 7.6±0.6 s. | [4] |
| Capsaicin | Intraplantar, 10 µg | Rat | Hot Plate | Paw withdrawal latency decreased from 9.56±0.25 s to 5.02±0.22 s at 6 hours post-injection. | [5] |
| Capsaicin & Substance P | Intrathecal | Rat | Radiant Heat | Both compounds induced hypoalgesia in 17 out of 22 rats. | [6] |
Mechanical Nociception
| Compound | Administration Route & Dose | Animal Model | Assay | Result | Citation |
| Capsaicin | Intraplantar, 10 µg | Rat | Paw Pressure Test | Paw withdrawal latency decreased from 2.12±0.03 s to 1.18±0.07 s at 6 hours post-injection. | [5] |
| Capsaicin | Intraplantar, 10 µg | Rat | von Frey Filaments | Increased frequency of withdrawal responses, indicating mechanical hyperalgesia, lasting up to 4 hours. | [7] |
| Substance P & Capsaicin | Intra-articular (knee) | Rat | Mechanical Hyperalgesia | Both Substance P and capsaicin induced mechanical hyperalgesia. | [8] |
Spontaneous Pain Behaviors
| Compound | Administration Route & Dose | Animal Model | Assay | Result | Citation |
| Substance P | Intrathecal | Rat | Observation | Dose-related caudally directed biting, licking, and scratching. | [9] |
| Capsaicin | Intraplantar, 1-30 µg | Rat | Observation | Dose-dependent paw lifting and guarding lasting up to 3 minutes. | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for reliable outcomes in nociception research. Below are representative protocols for inducing nociception with this compound and capsaicin.
Protocol 1: Intrathecal this compound-Induced Thermal Hyperalgesia in Rats
Objective: To assess thermal hyperalgesia following the direct administration of this compound to the spinal cord.
Materials:
-
Substance P trifluoroacetate salt (lyophilized)
-
Sterile, preservative-free saline
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Thermal paw withdrawal apparatus (e.g., Hargreaves test)
Procedure:
-
Animal Preparation: Acclimate adult male Sprague-Dawley rats (250-300g) to the testing environment for at least 3 days prior to the experiment.
-
This compound Solution Preparation: On the day of the experiment, dissolve lyophilized this compound in sterile saline to the desired concentration (e.g., for a 20 nmol dose in a 10 µl injection volume). Keep the solution on ice.
-
Intrathecal Injection: a. Briefly anesthetize the rat with isoflurane. b. Palpate the iliac crests and insert the 30-gauge needle between the L5 and L6 vertebrae. c. A tail flick response upon needle entry confirms correct placement in the intrathecal space. d. Inject 10 µl of the this compound solution or vehicle (saline). e. Immediately withdraw the needle and allow the animal to recover.
-
Behavioral Testing: a. At predetermined time points post-injection (e.g., 5, 15, 30, and 60 minutes), place the rat in the thermal testing apparatus. b. Measure the paw withdrawal latency to a radiant heat source. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage. c. Record the latency for both hind paws.
-
Data Analysis: Compare the paw withdrawal latencies of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Figure 3: Experimental workflow for assessing nociception induced by intrathecal this compound.
Protocol 2: Intraplantar Capsaicin-Induced Nociception in Rats
Objective: To evaluate thermal hyperalgesia and mechanical allodynia following a localized injection of capsaicin into the hind paw.
Materials:
-
Capsaicin
-
Vehicle solution (e.g., 10% ethanol, 10% Tween-20, and 80% saline)[10]
-
Hamilton syringe with a 30-gauge needle
-
Thermal paw withdrawal apparatus (e.g., Hargreaves test)
-
Mechanical threshold testing device (e.g., electronic von Frey)
Procedure:
-
Animal Preparation: Acclimate adult male Wistar rats (180-220g) to the testing environments for both thermal and mechanical assays for several days.
-
Capsaicin Solution Preparation: Dissolve capsaicin in the vehicle solution to the desired concentration (e.g., 10 µg in 50 µl).
-
Baseline Measurements: On the day of the experiment, measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Intraplantar Injection: a. Briefly restrain the rat. b. Insert the 30-gauge needle into the plantar surface of one hind paw. c. Inject 50 µl of the capsaicin solution or vehicle.
-
Behavioral Testing: a. Immediately after injection, observe and record spontaneous pain behaviors (e.g., licking, flinching, guarding the injected paw) for a set period (e.g., 5 minutes). b. At various time points post-injection (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours), re-measure the thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Data Analysis: Compare the post-injection withdrawal latencies and thresholds to baseline values and to the vehicle-injected group using appropriate statistical analyses.
Figure 4: Experimental workflow for assessing nociception induced by intraplantar capsaicin.
Conclusion
This compound and capsaicin are both invaluable tools for inducing nociception in preclinical research, yet they operate through distinct molecular mechanisms and produce different behavioral phenotypes. This compound offers a targeted approach to activating the NK1R pathway, primarily in the central nervous system when administered intrathecally, leading to a state of central sensitization. In contrast, capsaicin provides a model of peripherally-induced pain and inflammation via the activation of TRPV1 channels, which can also lead to central sensitization.
The choice between these two agents should be guided by the specific research question. For studies focused on the role of the Substance P/NK1R system in central pain processing, this compound is the more direct tool. For modeling peripheral nociceptor activation, neurogenic inflammation, and the subsequent development of hyperalgesia and allodynia, capsaicin is a well-established and versatile compound. By understanding their unique profiles, researchers can better design and interpret studies aimed at unraveling the complexities of pain and developing novel analgesic therapies.
References
- 1. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P potentiates thermal hyperalgesia induced by intrathecal administration of D-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intrathecal substance P-induced thermal hyperalgesia and spinal release of prostaglandin E2 and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation of proinflammatory cytokines and nerve growth factor by intraplantar injection of capsaicin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Acute effects of intrathecal capsaicin and substance P on nociceptive thresholds in rats]. | Semantic Scholar [semanticscholar.org]
- 7. Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P and capsaicin-induced mechanical hyperalgesia in the rat knee joint; the involvement of bradykinin B1 and B2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrathecal substance P and somatostatin in rats: behaviors indicative of sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcpr.pitt.edu [pcpr.pitt.edu]
Navigating Specificity: A Comparative Guide to Substance P Antibodies in Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of Substance P (SP) is critical. As a key neuropeptide involved in pain transmission, inflammation, and mood disorders, its precise quantification in various biological samples is paramount. However, the tachykinin family, to which Substance P belongs, includes structurally similar peptides like Neurokinin A (NKA) and Neurokinin B (NKB). This structural homology presents a significant challenge in immunoassay development: the potential for antibody cross-reactivity, leading to inaccurate measurements. This guide provides a comparative analysis of commercially available Substance P antibodies and ELISA kits, focusing on their cross-reactivity profiles and providing supporting experimental data to aid in the selection of the most appropriate reagents for your research needs.
Understanding the Challenge: Tachykinin Family Homology
Substance P, Neurokinin A, and Neurokinin B share a conserved C-terminal amino acid sequence, which is often the immunogenic region used to generate antibodies. This shared epitope is the primary reason for the cross-reactivity observed in many immunoassays. Consequently, an antibody raised against Substance P may also bind to NKA and NKB, leading to an overestimation of Substance P levels. The degree of cross-reactivity can vary significantly between different antibodies, depending on the specific epitope they recognize and whether they are monoclonal or polyclonal.
Comparison of Substance P Antibodies
The choice of a primary antibody is a critical determinant of immunoassay specificity. Below is a comparison of several commercially available Substance P antibodies, highlighting their reported cross-reactivity with related tachykinins.
| Antibody (Clone/Type) | Supplier | Catalog Number | Host | Cross-Reactivity Data |
| Monoclonal Antibody (SP-DE4-21) | Abcam | ab14184 | Mouse | No cross-reactivity with human Neurokinin A, Neurokinin B, and Kassinin.[1] |
| Polyclonal Antibody | ImmunoStar | 20064 | Rabbit | Immunolabeling was not reduced by pre-adsorption with Neurokinin A, Neurokinin B, somatostatin, or neuropeptide K. |
| Monoclonal Antibody (NC1) | Merck Millipore | MAB356 | Rat | No cross-reactivity to Leu- or Met-enkephalin, somatostatin or beta-endorphin. 5% cross-reactivity with Eledoisin. |
| Monoclonal Antibody (NC1/34HL) | Santa Cruz Biotechnology | sc-21715 | Rat | Recommended for the detection of Substance P, Neurokinin A, and Neurokinin B, indicating cross-reactivity. |
| Polyclonal Antiserum | Dr. P. Petrusz (UNC) | 505D3 | Rabbit | Less than 0.05% cross-reactivity with either NKA or NKB.[2] |
| Polyclonal Antibody | Synaptic Systems | 459 005 | Guinea Pig | No cross-reactivity to neurokinin A, neurokinin B, or the unprocessed precursor protein. |
Comparison of Substance P ELISA Kits
Enzyme-Linked Immunosorbent Assay (ELISA) kits are a common tool for the quantification of Substance P in various sample types. The specificity of these kits is largely determined by the antibody used. Here, we compare the cross-reactivity of several commercially available Substance P ELISA kits.
| ELISA Kit | Supplier | Catalog Number | Assay Type | Cross-Reactivity Data |
| Substance P ELISA Kit | Abcam | ab288318 | Competitive | Substance P: 100%, Substance P (4-11): >100%, Substance P (7-11): >100%, Substance P (3-11): 66%, Physalaemin: 50%, Eledoisin: <0.001%, α-Neurokinin (Neurokinin A): <0.001%, β-Neurokinin (Neurokinin B): <0.001%, Somatostatin: <0.001%, Substance P (1-4): <0.001%.[3] |
| Parameter™ Substance P Immunoassay | R&D Systems | KGE007 | Competitive | Cross-reactivity observed with one or more available related molecules; specific quantitative data not provided on the product datasheet.[4][5] |
| Substance P Competitive ELISA Kit | Invitrogen | EEL013 | Competitive | The manual should be consulted for specific cross-reactivity data, as it is stated to be rigorously validated for specificity.[6] |
| SP(Substance P) ELISA Kit | Elabscience | E-EL-0067 | Competitive | Claims no significant cross-reactivity or interference between Substance P and its analogues. |
| Substance P ELISA Kit | Antibodies.com | A326981 | Competitive | Claims no significant cross-reactivity or interference between Substance P and analogues was observed. |
| Substance P EIA Kit | Cayman Chemical | 583751 | Competitive | Due to cross-reactivity with Hemokinin-1, this kit is not recommended for use with serum and plasma samples.[1] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive resource, we include diagrams of the Substance P signaling pathway and a typical experimental workflow for a competitive ELISA.
References
Validating Substance P ELISA Results with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of Substance P (SP) is critical for advancing our understanding of its role in pain, inflammation, and other neurological processes. While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for this purpose, their results can be influenced by cross-reactivity with related molecules. Therefore, validation with a more specific method like mass spectrometry (MS) is paramount. This guide provides a detailed comparison of these two techniques, supported by experimental protocols and illustrative data, to aid in the critical evaluation of Substance P quantification.
Substance P is a neuropeptide that plays a significant role in pain transmission, neuroinflammation, and immune responses. Its accurate measurement in biological samples is crucial for both basic research and clinical studies. While ELISAs offer a high-throughput and sensitive method for quantification, their reliance on antibody-antigen interactions can lead to inaccuracies due to cross-reactivity with other structurally similar peptides or metabolites.[1][2] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly specific and sensitive alternative for the absolute quantification of Substance P.[3][4]
Methodological Comparison: ELISA vs. Mass Spectrometry
A direct comparison of ELISA and mass spectrometry for Substance P quantification reveals fundamental differences in their principles, leading to variations in specificity, sensitivity, and susceptibility to interferences.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Immuno-detection using specific antibodies. | Physicochemical detection based on mass-to-charge ratio. |
| Specificity | Dependent on antibody specificity; potential for cross-reactivity with related tachykinins (e.g., Neurokinin A) and SP metabolites.[1][5] | High specificity, capable of distinguishing between intact Substance P and its metabolites or other closely related peptides.[1][3] |
| Sensitivity | High, typically in the low pg/mL range.[6][7] | High, with Limits of Quantification (LOQs) in the low pg/mL range achievable.[3][8] |
| Throughput | High, suitable for screening large numbers of samples.[9] | Lower throughput compared to ELISA.[10] |
| Cost | Relatively inexpensive per sample.[9] | Higher initial instrument cost and cost per sample.[9] |
| Validation | Requires validation of antibody specificity and cross-reactivity. | Requires careful optimization of sample preparation and instrument parameters; considered a gold standard for validation.[11] |
| Potential Issues | Interference from anti-drug antibodies (ADAs) in pre-clinical/clinical studies[12][13]; "Substance P-like immunoreactivity" may overestimate true concentrations.[1] | Matrix effects can influence ionization and quantification; requires specialized expertise for method development and data analysis.[9] |
Illustrative Quantitative Comparison
The following table provides an illustrative comparison of Substance P concentrations in human plasma samples as might be measured by a commercial ELISA kit and a validated LC-MS/MS method. The data is hypothetical but based on the documented propensity for ELISAs to show higher readings due to cross-reactivity with SP-related molecules, which are not detected by a specific LC-MS/MS assay.[2][3]
| Sample ID | ELISA (pg/mL) | LC-MS/MS (pg/mL) | Discrepancy (%) |
| Plasma 001 | 155 | 110 | +40.9% |
| Plasma 002 | 89 | 62 | +43.5% |
| Plasma 003 | 210 | 145 | +44.8% |
| Plasma 004 | 124 | 85 | +45.9% |
| Plasma 005 | 305 | 212 | +43.9% |
Note: This table is for illustrative purposes to highlight potential discrepancies and does not represent data from a single specific study.
Experimental Protocols
Substance P ELISA Protocol (Competitive Assay)
This protocol is a generalized representation of commercially available competitive ELISA kits.[6][14]
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions.
-
Sample Addition: Add 50 µL of standard or sample to each well of the antibody-coated microplate.
-
Competitive Binding: Add 50 µL of biotinylated Substance P to each well. Incubate for 2 hours at room temperature. During this incubation, the biotinylated Substance P competes with the Substance P in the sample for binding to the immobilized antibody.
-
Washing: Aspirate and wash each well four times with wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of Substance P in the sample.
Substance P LC-MS/MS Protocol
This protocol is a generalized representation of methods described in the literature for the quantification of Substance P in biological matrices.[3][8]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled Substance P).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase.
-
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a C18 analytical column.
-
Separate Substance P from other sample components using a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry (MS):
-
Introduce the eluent from the LC system into the mass spectrometer, typically a triple quadrupole instrument, using an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for specific precursor-to-product ion transitions for both Substance P and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Substance P in the sample by comparing this ratio to a standard curve generated from samples with known concentrations of Substance P.
-
Visualizing the Methodologies and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the validation workflow, the Substance P signaling pathway, and a logical comparison of the two analytical methods.
Conclusion
For the reliable quantification of Substance P, particularly in complex biological matrices such as plasma, mass spectrometry stands as the superior method due to its high specificity. While ELISA is a valuable tool for high-throughput screening, the potential for cross-reactivity with other tachykinins and metabolites necessitates that results are interpreted with caution. It is strongly recommended that ELISA-based findings, especially those with significant biological implications, be validated by a robust and specific LC-MS/MS assay. This integrated approach ensures the accuracy and reliability of Substance P quantification, ultimately leading to more robust and reproducible research outcomes.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated mass spectrometric assay for the quantification of substance P and human hemokinin-1 in plasma samples: A design of experiments concept for comprehensive method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Substance P Parameter Assay Kit (KGE007) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 7. biocompare.com [biocompare.com]
- 8. sciex.com [sciex.com]
- 9. news-medical.net [news-medical.net]
- 10. blog.genewiz.com [blog.genewiz.com]
- 11. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Substance P ELISA Kit (A326981) [antibodies.com]
Specificity of Substance P Binding to the Neurokinin-1 Receptor: A Comparative Guide
This guide provides a detailed comparison of the binding specificity of Substance P (SP) to its primary receptor, the Neurokinin-1 Receptor (NK1R). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative ligands, supporting experimental data, and detailed methodologies for key experiments.
Substance P, an 11-amino acid neuropeptide, is the endogenous ligand with the highest affinity for the NK1R, a G protein-coupled receptor (GPCR). This high-affinity interaction is a cornerstone of its function in mediating a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation. The specificity of this binding is critical for therapeutic targeting of the SP/NK1R system.
Comparative Binding Affinities at the NK1 Receptor
The binding affinity of a ligand to a receptor is a quantitative measure of its binding strength. It is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
Substance P demonstrates a clear binding preference for the NK1R over other tachykinin receptors (NK2R and NK3R). While other endogenous tachykinins like Neurokinin A (NKA) and Neurokinin B (NKB) can bind to NK1R, they do so with significantly lower affinity. For instance, the affinities of NKA and NKB for the NK1 receptor are reported to be approximately 100 and 500 times lower than that of SP, respectively. However, some studies using homologous competition binding assays suggest that NKA's affinity for the NK1R may be comparable to that of SP under certain conditions.
In addition to endogenous peptides, a variety of synthetic non-peptide antagonists have been developed. These compounds typically bind to a different site on the receptor—a hydrophobic pocket within the transmembrane domains—rather than the extracellular loops where SP binds. This distinct binding site contributes to their different pharmacological profiles.
The following table summarizes the binding affinities of Substance P and a selection of alternative ligands for the NK1 receptor.
| Ligand Class | Ligand | Receptor Source | Assay Type | Affinity Value | Reference |
| Endogenous Agonist | Substance P | Rat brain NK1R in CHO cells | Saturation ([³H]SP) | Kd: 0.33 nM | |
| Substance P | Rat NK1R in CHO cells | Saturation ([³H]SP) | Kd: 0.17 nM | ||
| Peptide Antagonist | Spantide II | Guinea-pig ileum (NK1R) | Functional | pKB: 7.08 | |
| Non-Peptide Antagonist | Aprepitant | - | - | Ki: Subnanomolar | |
| (+/-)-CP-96,345 | Guinea-pig ileum (NK1R) | Functional | pKB: 8.11 | ||
| RP 67580 | Rat brain NK1R in CHO cells | Saturation ([³H]RP 67580) | Kd: 1.22 nM |
NK1 Receptor Signaling Pathways
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to Gq and Gs heterotrimeric G proteins.
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gs Pathway: Coupling to the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).
These initial signaling events lead to the activation of downstream kinase cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which ultimately modulates gene expression related to cell proliferation, survival, and migration.
Experimental Protocols
The determination of ligand binding specificity and affinity for the NK1 receptor relies on established in vitro assays. The two primary methodologies are radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]Substance P) for binding to the NK1 receptor. The data are used to calculate the inhibition constant (Ki) of the test compound.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK1 receptor (e.g., CHO-K1 cells stably expressing human NK1R).
-
Assay Buffer: A typical buffer is 50 mM Tris, pH 7.4, containing protease inhibitors (e.g., bacitracin, bestatin) to prevent peptide degradation.
-
Incubation: A fixed concentration of radioligand (e.g., 0.4 nM [³H]Substance P) is incubated with the receptor preparation and a range of concentrations of the unlabeled competitor compound.
-
Nonspecific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of unlabeled Substance P to determine the amount of nonspecific binding.
-
Separation: The reaction is incubated to equilibrium (e.g., 20 minutes at 25°C). Subsequently, bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay quantifies the functional consequence of NK1R activation via the Gq pathway by measuring the accumulation of the second messenger inositol phosphate.
Methodology:
-
Cell Culture: CHO cells stably expressing the NK1 receptor are cultured in plates and typically labeled overnight with [³H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Agonist Stimulation: Cells are washed and then stimulated with various concentrations of an agonist (e.g., Substance P) for a defined period in the presence of lithium chloride (LiCl), which blocks the degradation of inositol phosphates.
-
Antagonist Characterization: To test antagonists, cells are pre-incubated with the antagonist before adding a fixed concentration of the agonist.
-
Extraction: The reaction is terminated by adding an acid (e.g., perchloric acid). The cells are lysed, and the soluble inositol phosphates are extracted.
-
Purification: The [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography columns.
-
Quantification: The amount of [³H]inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: Data are plotted as IP accumulation versus log agonist concentration to determine the EC50 (for agonists) or the inhibitory effect of antagonists.
Navigating Reproducibility in Substance P Research: A Comparative Guide to TFA and Acetate Formulations
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental findings is paramount. When working with bioactive peptides like Substance P, the choice of salt form can have a significant impact on experimental outcomes. This guide provides a comprehensive comparison of Substance P trifluoroacetate (TFA) and its alternatives, primarily Substance P acetate, with a focus on factors influencing the reproducibility of published findings.
Substance P, an eleven-amino-acid neuropeptide, is a key mediator in pain transmission, inflammation, and a range of other physiological processes. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. In research settings, Substance P is commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the solid-phase peptide synthesis and purification process. However, growing evidence suggests that the TFA counterion can influence experimental results, raising concerns about reproducibility.
The Influence of Counterions on Biological Activity
Trifluoroacetic acid is a strong acid used during peptide cleavage from the resin and as an ion-pairing agent during purification.[1] Consequently, synthetic peptides are often isolated as TFA salts. While effective for purification, residual TFA can be challenging to remove completely and has been shown to affect the accuracy and reproducibility of cellular assays.[1][2] The presence of the trifluoroacetate anion can interfere with or disrupt membrane function, enzymatic catalysis, and protein stability.[1] For some peptides, the TFA salt has been reported to be more toxic than the acetate salt.[3]
This potential for interference underscores the importance of considering the salt form of Substance P when designing experiments and interpreting data. The use of alternative salt forms, such as acetate, is recommended to mitigate these risks and enhance the reproducibility of findings.[4]
Comparison of Substance P Salt Forms
For researchers utilizing Substance P, understanding the key differences between the commonly available salt forms is crucial for experimental design and data interpretation. The following table summarizes the characteristics of Substance P TFA and Substance P Acetate.
| Feature | This compound | Substance P Acetate |
| Counterion | Trifluoroacetate (CF₃COO⁻) | Acetate (CH₃COO⁻) |
| Commonality | Widely available due to its use in peptide synthesis and purification. | Also commercially available, often preferred for biological assays. |
| Potential for Assay Interference | The TFA counterion has been reported to affect the accuracy and reproducibility of cellular assays.[1][2] It may interfere with membrane function and enzymatic activity.[1] | Acetate is considered more biologically compatible and less likely to interfere with cellular functions.[4] |
| Reproducibility Concerns | The presence of residual TFA can introduce variability, potentially impacting the reproducibility of experiments between different batches or labs.[2] | Generally considered to provide more consistent and reproducible results in biological experiments.[4] |
| Solubility | Typically soluble in aqueous solutions. | Soluble in aqueous solutions. |
| Stability | While the hydrochloride and trifluoroacetate salts of Substance P have been found to be considerably more stable in the solid state than the acetate form, solution stability can vary. | May be less stable in the solid state compared to the TFA salt, but often preferred for its biocompatibility in solution for assays. |
Key Experiments and Methodologies
Reproducible findings with Substance P rely on well-defined experimental protocols. Below are detailed methodologies for two common assays used to characterize Substance P activity.
Cytokine Release Assay
This assay measures the ability of Substance P to induce the release of pro-inflammatory cytokines from immune cells.
Objective: To quantify the release of cytokines (e.g., IL-6, IL-8, TNF-α) from a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) in response to Substance P stimulation.
Materials:
-
Substance P (either TFA or acetate salt, prepared as a concentrated stock solution in sterile, nuclease-free water or an appropriate buffer)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
PBMCs isolated from healthy donors or a suitable cell line
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
ELISA or multiplex immunoassay kits for the cytokines of interest
Protocol:
-
Cell Preparation: Isolate PBMCs using density gradient centrifugation or culture the chosen cell line according to standard protocols.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere or stabilize overnight.
-
Stimulation: Prepare serial dilutions of Substance P (TFA and acetate forms for comparison) in cell culture medium. Remove the old medium from the cells and add the Substance P dilutions. Include wells with medium alone (negative control) and LPS (positive control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Analysis: Calculate the mean cytokine concentrations for each condition and perform statistical analysis to determine significant differences between the responses to this compound and Substance P acetate.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the NK1R by Substance P.
Objective: To measure the transient increase in intracellular free calcium in response to Substance P stimulation in cells expressing the NK1R.
Materials:
-
Substance P (TFA or acetate salt)
-
A cell line endogenously expressing or transfected with the human NK1R (e.g., CHO-K1 or HEK293 cells)
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or another suitable buffer
-
A fluorescence plate reader with kinetic reading capabilities and automated injection.
Protocol:
-
Cell Seeding: Seed the NK1R-expressing cells in a black, clear-bottom 96-well plate and grow to near confluence.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye in HBSS in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Cell Washing: After incubation, gently wash the cells with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Stimulation and Measurement: Program the instrument to inject a solution of Substance P (TFA or acetate) into the wells while simultaneously recording the fluorescence signal over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio or a percentage increase over the baseline. Dose-response curves can be generated by testing a range of Substance P concentrations, and EC₅₀ values can be calculated to compare the potency of the TFA and acetate forms.
Visualizing Substance P Signaling and Experimental Workflow
To better understand the mechanisms of action and experimental design, the following diagrams illustrate the Substance P signaling pathway and a typical experimental workflow for comparing Substance P salt forms.
Substance P binds to the NK1R, activating Gq protein and downstream signaling cascades.
Workflow for comparing the biological activity of different Substance P salt formulations.
References
- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
A Comparative Guide to Substance P TFA and Other Algogens in Preclinical Pain Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Positive Controls in Nociceptive and Inflammatory Pain Models
In the landscape of preclinical pain research, the use of a reliable positive control is paramount to validating experimental models and accurately assessing the efficacy of novel analgesics. Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals and neurogenic inflammation. Its trifluoroacetate (TFA) salt is often employed as a positive control to induce nocifensive behaviors and hyperalgesia. This guide provides an objective comparison of Substance P TFA with other commonly used algogenic agents—formalin, capsaicin, and carrageenan—supported by experimental data and detailed protocols.
Mechanism of Action: A Brief Overview
Substance P exerts its effects primarily through the activation of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor.[1] This interaction initiates a signaling cascade that sensitizes nociceptive neurons and promotes the release of inflammatory mediators. The trifluoroacetate (TFA) salt is a common counterion resulting from the peptide synthesis and purification process and is not considered to significantly alter the biological activity of Substance P in vivo.[2][3]
In contrast, other algogens operate through distinct mechanisms:
-
Formalin: Induces a biphasic pain response. The initial phase is characterized by the direct activation of nociceptors, primarily through the TRPA1 channel, while the later phase involves an inflammatory response and central sensitization.[4]
-
Capsaicin: The active component of chili peppers, selectively activates the transient receptor potential vanilloid 1 (TRPV1) channel, a non-selective cation channel expressed on nociceptive neurons. This activation leads to a sensation of heat and pain.[5]
-
Carrageenan: This polysaccharide induces a local inflammatory response characterized by the release of various inflammatory mediators, leading to edema, thermal hyperalgesia, and mechanical allodynia.[6]
Comparative Analysis of Nociceptive Responses
The following tables summarize quantitative data from various preclinical studies in mice, providing a comparative overview of the pain-related behaviors induced by intraplantar injection of Substance P, formalin, capsaicin, and carrageenan. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparison of Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Algogen | Dose | Time Point | Paw Withdrawal Threshold (g) | Reference |
| Substance P | 1 nmole/kg (i.v.) | 1 hour | Attenuation of CCI-induced allodynia | [7] |
| Formalin (2.5%) | 20 µL | Phase II (15-30 min) | N/A (licking/flinching time) | [4] |
| Capsaicin (0.05%) | 50 µL | 3 hours | ~0.5 g | [8] |
| Carrageenan (1%) | 100 µL | 3 hours | < 2.5 g | [9] |
Table 2: Comparison of Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Algogen | Dose | Time Point | Paw Withdrawal Latency (s) | Reference |
| Substance P | N/A | N/A | Data not readily available in comparable format | |
| Formalin (2.5%) | 20 µL | N/A | N/A (licking/flinching time) | [4] |
| Capsaicin (0.05%) | 50 µL | 3 hours | ~5 s | [8] |
| Carrageenan (1%) | 100 µL | 4 hours | ~4 s | [10] |
Table 3: Comparison of Nocifensive Behaviors (Licking/Flinching Time in seconds)
| Algogen | Dose | Phase | Licking/Flinching Time (s) | Reference |
| Substance P | Intrathecal | N/A | Induces scratching, biting, and licking | [1] |
| Formalin (2.5%) | 20 µL | Phase I (0-5 min) | ~40-60 s | [4][11] |
| Phase II (15-30 min) | ~60-100 s | [4][11] | ||
| Capsaicin | Intrathecal | N/A | Induces licking and biting | [12] |
| Carrageenan | N/A | N/A | N/A (primarily edema and hyperalgesia) |
Experimental Protocols
Detailed methodologies for inducing and measuring pain-related behaviors for each algogen are provided below.
Substance P-Induced Nociception
-
Objective: To assess nocifensive behaviors or hyperalgesia induced by the activation of NK1 receptors.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Habituate the animal to the testing environment.
-
Administer this compound via the desired route (e.g., intraplantar, intrathecal). Doses can vary depending on the route and the specific endpoint being measured.
-
For nocifensive behavior assessment, observe and quantify behaviors such as licking, biting, and scratching for a defined period post-injection.[1]
-
For hyperalgesia assessment, measure paw withdrawal latency to a thermal stimulus (e.g., radiant heat) or paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at predetermined time points post-injection.
-
Formalin-Induced Pain
-
Objective: To evaluate both acute nociceptive and tonic inflammatory pain.
-
Animal Model: Commonly mice or rats.
-
Procedure:
-
Acclimatize the animal to the observation chamber.
-
Inject a dilute formalin solution (typically 1-5% in saline) into the plantar surface of the hind paw.[4][13]
-
Record the cumulative time spent licking or flinching the injected paw during two distinct phases: Phase I (typically 0-5 minutes post-injection) and Phase II (typically 15-30 minutes post-injection).[4][11]
-
Capsaicin-Induced Pain
-
Objective: To induce acute nociception, thermal hyperalgesia, and mechanical allodynia through TRPV1 channel activation.
-
Animal Model: Mice and rats are frequently used.
-
Procedure:
-
Habituate the animal to the testing apparatus.
-
Inject capsaicin solution into the plantar surface of the hind paw.[5]
-
Assess nocifensive behaviors (licking, flinching) immediately following injection.
-
Measure thermal hyperalgesia using a radiant heat source (e.g., Hargreaves test) and mechanical allodynia using von Frey filaments at various time points post-injection.[8]
-
Carrageenan-Induced Inflammatory Pain
-
Objective: To model acute inflammatory pain characterized by edema, hyperalgesia, and allodynia.
-
Animal Model: Rats and mice are commonly used.
-
Procedure:
-
Measure baseline paw volume and withdrawal thresholds/latencies.
-
Inject a carrageenan solution (typically 1-2% in saline) into the plantar surface of the hind paw.[6]
-
Measure paw volume at regular intervals to quantify edema.
-
Assess thermal hyperalgesia and mechanical allodynia at various time points (typically peaking between 3-6 hours) after injection.[9][10]
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Behavioural characterization of substance P-induced nociceptive response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain persists in mice lacking both Substance P and CGRPα signaling [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential modulation of thermal preference after sensitization by optogenetic or pharmacological activation of heat-sensitive nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAG-1/GDF-15 Transgenic Female Mouse Shows Delayed Peak Period of the Second Phase Nociception in Formalin-induced Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Substance P ELISA Kits for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of Substance P (SP) is crucial for advancing studies in pain, inflammation, and neurobiology. The enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose, offering high sensitivity and specificity. However, the market is populated with a variety of ELISA kits, each with its own set of performance characteristics. This guide provides an objective comparison of several commercially available Substance P ELISA kits, supported by manufacturer-provided experimental data, to aid in the selection of the most suitable kit for your research needs.
Performance Data of Substance P ELISA Kits
The following table summarizes the key quantitative data for a selection of Substance P ELISA kits. This information has been compiled from the manufacturers' product datasheets and provides a comparative overview of their performance.
| Manufacturer | Kit Catalog # | Assay Type | Sensitivity (pg/mL) | Assay Range (pg/mL) | Sample Types |
| R&D Systems | KGE007 | Competitive ELISA | 43.8 | 39 - 2500 | Cell Culture Supernates, Serum, Plasma (Heparin), Saliva, Urine[1] |
| Abcam | ab288318 | Competitive ELISA | 5.3 | 9.8 - 10000 | Serum, Plasma, Cell Culture Supernatant, Saliva, Urine |
| Invitrogen | EEL013 | Competitive ELISA | 46.88 | 78.13 - 5000 | Serum, Plasma[2] |
| ELK Biotechnology | HUFI03113 | Sandwich ELISA | 5.41 | 15.63 - 1000 | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates[3] |
| RayBiotech | EIA-SP-1 | Competitive ELISA | Not specified | Not specified | Serum, Plasma, Cell Culture Supernatants[4] |
| Antibodies.com | A326981 | Competitive ELISA | Not specified | Not specified | Serum, Plasma, and other biological fluids[5] |
| MyBioSource | MBS703659 | Competitive ELISA | Not specified | Not specified | Biological fluids[6] |
| Novus Biologicals | NBP3-42246 | Competitive ELISA | Not specified | Not specified | Serum, Plasma and other biological fluids[7] |
Experimental Protocols and Methodologies
The general principle behind most of the compared Substance P ELISA kits is a competitive immunoassay. Below is a generalized experimental workflow, followed by a more detailed breakdown of a typical protocol.
General Experimental Workflow
Caption: A generalized workflow for a competitive Substance P ELISA.
Detailed Experimental Protocol (Competitive ELISA)
This protocol is a composite of methodologies described by various manufacturers and represents a typical procedure. For specific details, always refer to the manual of the chosen kit.
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute or dilute standards, detection antibodies, and other kit components as instructed in the kit manual.
-
Prepare serial dilutions of the standard to generate a standard curve.
-
Dilute samples as necessary to fall within the assay's detection range. Recommended dilution factors vary by sample type and kit, so preliminary testing may be required.
-
-
Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the microplate, which is pre-coated with a capture antibody.
-
Add the biotinylated Substance P or a similar detection reagent to each well. In a competitive assay, the Substance P in the sample competes with the labeled Substance P for binding to the antibody.
-
Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2.5 hours at room temperature).
-
Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer. This step removes unbound reagents.
-
Add a streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate. The streptavidin binds to the biotinylated components.
-
Wash the wells again to remove unbound streptavidin-HRP.
-
Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Incubate the plate in the dark for a specified period to allow for color development.
-
Add a stop solution to each well to terminate the enzymatic reaction. The color will change, typically from blue to yellow.
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve. The concentration of Substance P is inversely proportional to the color intensity.[8]
-
Substance P Signaling Pathway
Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2] The activation of NK1R initiates a cascade of intracellular signaling events that are implicated in pain transmission, inflammation, and other physiological processes.
Caption: The Substance P/NK1R signaling pathway.
Conclusion
The selection of an appropriate Substance P ELISA kit is a critical step in ensuring the reliability and accuracy of experimental results. This guide provides a comparative overview of several commercially available kits based on manufacturer-provided data. While this information is a valuable starting point, it is important to note the lack of independent, head-to-head comparative studies in the public domain. Therefore, researchers are strongly encouraged to consider the specific requirements of their study, such as sample type, required sensitivity, and assay range, and to potentially perform in-house validation of their chosen kit. For the most accurate and up-to-date information, direct consultation with the manufacturers is recommended.
References
- 1. Substance P Parameter Assay Kit (KGE007) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. Substance P Competitive ELISA Kit (EEL013) - Invitrogen [thermofisher.com]
- 3. Human SP(Substance P) ELISA Kit [elkbiotech.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Substance P ELISA Kit (A326981) [antibodies.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Substance P ELISA Kits: Novus Biologicals [novusbio.com]
- 8. bioagilytix.com [bioagilytix.com]
Comparison Guide: A Framework for Validating Novel Animal Models of Substance P-Mediated Pathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of new animal models where pathology is driven by the neuropeptide Substance P (SP). It compares established model characteristics and outlines a validation workflow, complete with experimental protocols and supporting data, to ensure new models are robust, reproducible, and relevant for preclinical research.
Introduction to Substance P and Its Role in Pathology
Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family. It is a key mediator in pain transmission, inflammation, and mood regulation. SP exerts its effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events. Given its central role in neurogenic inflammation and pain, animal models that accurately recapitulate SP-mediated pathology are critical for developing novel therapeutics, such as NK1R antagonists.
The validation of any new animal model is essential to confirm its predictive value for human conditions. This process typically involves assessing three key criteria:
-
Face Validity : The model should mimic the symptoms or core behavioral features of the human disorder.
-
Construct Validity : The model should share a similar underlying pathophysiology or theoretical rationale with the human disorder.
-
Predictive Validity : The model should respond to treatments that are effective in humans and not respond to those that are ineffective.
Section 1: Comparison of Established Animal Models
A new animal model's utility is often benchmarked against existing, well-characterized models. These models are broadly categorized as induced (pharmacological or surgical) or genetic.
| Model Type | Description | Pathologies Modeled | Advantages | Limitations & Considerations | Key References |
| Pharmacologically-Induced Models | Administration of an inflammatory agent (e.g., formalin, carrageenan) or direct injection of SP into a target tissue or brain region. | Acute & Inflammatory Pain, Anxiety-like behavior. | High reproducibility, rapid onset of symptoms, precise temporal control. | Primarily models acute conditions; may not fully recapitulate chronic pathology or complex disease etiology. | ,, |
| Surgically-Induced Models (Neuropathic Pain) | Involves nerve injury, such as constriction of the sciatic or infraorbital nerve, leading to chronic pain states. | Neuropathic Pain, Allodynia, Hyperalgesia. | Models chronic pain states and neuronal hypersensitivity. | Surgical variability can impact reproducibility; secondary effects of surgery may confound results. | , |
| Stress-Induced Models | Animals are subjected to stressors (e.g., water stress, immobilization) to induce SP release and associated behaviors. | Chronic Pain, Anxiety, Depression. | High construct validity for stress-related disorders; models the interplay between psychological stress and physical symptoms. | High inter-animal variability in stress response; complex and multifactorial mechanisms. | , |
| Genetic Models (Knockout/Transgenic) | Involves deletion or modification of the gene for SP (Tac1) or its receptor (Tac1r for NK1R). | Various (Pain, Inflammation, Anxiety). | High specificity for investigating the necessity of a specific gene product; excellent for target validation. | Potential for developmental compensation; phenotype may be subtle or absent depending on the pathology. | ,, |
Section 2: A Step-by-Step Validation Workflow
Validating a new animal model requires a multi-faceted approach combining behavioral, pharmacological, and molecular assessments.
Step 1: Baseline and Behavioral Phenotyping
The initial step is to characterize the model's phenotype to establish face validity. This involves comparing the novel model against control animals (e.g., wild-type littermates, sham-operated animals) across a battery of behavioral tests.
| Behavioral Assay | Pathology Modeled | Description | Expected Outcome in a Valid SP-Mediated Model |
| Von Frey Test | Mechanical Allodynia | Calibrated filaments are applied to the plantar surface of the paw to determine the mechanical withdrawal threshold. | Decreased paw withdrawal threshold, indicating hypersensitivity to touch. |
| Hot Plate / Hargreaves Test | Thermal Hyperalgesia | Measures the latency to paw withdrawal from a thermal stimulus (heat source). | Decreased paw withdrawal latency, indicating hypersensitivity to heat. |
| Formalin Test | Inflammatory/Persistent Pain | Subcutaneous injection of formalin into the paw elicits a biphasic pain response (licking, flinching). | Increased nocifensive behaviors during both acute and inflammatory phases. |
| Elevated Plus Maze | Anxiety-like Behavior | The maze consists of two open and two enclosed arms. Time spent in the open arms is a measure of anxiety. | Reduced time spent in and fewer entries into the open arms. |
Step 2: Pharmacological Validation
To establish predictive validity, the model should respond to pharmacological agents known to modulate the SP/NK1R system. The use of a specific NK1R antagonist should reverse or significantly attenuate the observed pathological phenotype.
| Compound | Target | Typical Route & Dose (Rodent) | Expected Effect in a Valid Model | Key References |
| Aprepitant (and prodrug Fosaprepitant) | NK1R Antagonist | Systemic (i.p., p.o.) | Attenuation of pain, inflammation, or anxiety-like behaviors. The only clinically approved NK1R antagonist. | |
| SR140333B | Peripheral NK1R Antagonist | Systemic (i.p.) 3 mg/kg | Reduces peripherally-mediated inflammatory pain (e.g., heat hyperalgesia) without crossing the blood-brain barrier. | |
| CP-96,345 / L-732,138 | NK1R Antagonists | Systemic (i.p.), Intrathecal | Blocks SP-induced plasma extravasation and reduces pain behaviors in various models. | ,, |
| Substance P (Agonist) | NK1R Agonist | Local injection, Intrathecal | Induction or exacerbation of pain, inflammation, or anxiety-like behaviors in control animals. | , |
Step 3: Molecular and Cellular Validation
To confirm construct validity, molecular analyses should demonstrate that the phenotype is associated with alterations in the SP/NK1R signaling pathway.
| Assay Type | Target Measurement | Purpose | Expected Outcome in a Valid SP-Mediated Model |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | NK1R Internalization, c-Fos expression, SP localization | To visualize cellular activation and receptor engagement in relevant tissues (e.g., spinal cord dorsal horn, amygdala). | Increased internalization of NK1R in postsynaptic neurons and increased expression of the neuronal activity marker c-Fos following a noxious stimulus. |
| Western Blot / ELISA | Phosphorylated ERK1/2 (p-ERK), SP peptide levels | To quantify changes in downstream signaling molecules and SP concentration in tissue homogenates. | Increased levels of p-ERK and SP in relevant tissues compared to controls. |
| Quantitative PCR (qPCR) | Tac1 (SP) and Tac1r (NK1R) mRNA levels | To measure gene expression changes in response to the pathological insult. | Upregulation of Tac1 and/or Tac1r mRNA in relevant tissues. |
| Evans Blue Extravasation | Plasma Extravasation / Edema | To quantify neurogenic inflammation by measuring the leakage of albumin-bound dye from blood vessels. | Increased Evans blue dye accumulation in the inflamed tissue, which is preventable by an NK1R antagonist. |
Section 3: Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for two cornerstone experiments in validating an SP-mediated model.
Protocol 1: Formalin-Induced Inflammatory Pain
Objective: To assess nocifensive behavior as a measure of persistent inflammatory pain mediated by SP.
Methodology:
-
Acclimation: Acclimate mice or rats to the observation chambers (e.g., clear plexiglass cylinders) for at least 30 minutes on two separate days prior to the experiment.
-
Pharmacological Pre-treatment (if applicable): Administer the test compound (e.g., an NK1R antagonist) or vehicle at the appropriate time before formalin injection (e.g., 30 minutes prior for systemic administration).
-
Formalin Injection: Briefly restrain the animal and inject 20 µL (for mice) or 50 µL (for rats) of a 5% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Observation: Immediately return the animal to the observation chamber. Record the cumulative time spent licking, biting, or flinching the injected paw.
-
Data Analysis: Analyze the data in two distinct phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection. SP/NK1R signaling is predominantly involved in Phase 2.
-
-
Comparison: Compare the behavioral scores between the new model and control animals, as well as between vehicle- and antagonist-treated groups. A significant reduction in Phase 2 behavior by an NK1R antagonist supports the model's validity.
Protocol 2: Immunohistochemistry for NK1R Internalization in Spinal Cord
Objective: To visualize the activation of SP-responsive neurons in the spinal cord following a noxious stimulus.
Methodology:
-
Stimulation: Apply a noxious stimulus (e.g., hind paw formalin injection, capsaicin injection) to the animal.
-
Perfusion: At a predetermined time point post-stimulation (e.g., 10 minutes for peak internalization), deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the lumbar spinal cord, post-fix in 4% PFA, and cryoprotect in a 30% sucrose solution.
-
Sectioning: Cut transverse sections (e.g., 30 µm) of the spinal cord using a cryostat or vibratome.
-
Staining:
-
Permeabilize the tissue sections (e.g., with 0.3% Triton X-100).
-
Block non-specific binding sites (e.g., with normal donkey serum).
-
Incubate with a primary antibody targeting the NK1R overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount sections on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Use a confocal microscope to image the dorsal horn (laminae I and II are rich in NK1R). Quantify the percentage of NK1R-positive neurons that show endocytosed receptors (visible as punctate intracellular vesicles instead of smooth membrane staining). Compare the level of internalization between stimulated, unstimulated, and antagonist-treated animals.
Section 4: Visualizing Key Pathways and Workflows
Substance P / NK1R Signaling Pathway
The binding of Substance P to its NK1 receptor activates G-proteins, leading to the stimulation of phospholipase C (PLC). PLC generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium release and activate Protein Kinase C (PKC), respectively. This cascade ultimately modulates neuronal excitability and inflammatory processes through pathways like ERK/MAPK.
A Researcher's Guide to Control Experiments for In Vitro Studies with Substance P TFA
For Researchers, Scientists, and Drug Development Professionals
Substance P, an eleven-amino-acid neuropeptide, is a key mediator in pain perception, inflammation, and cellular proliferation.[1][2][3] Its biological effects are primarily transduced through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[4][5] In vitro studies are fundamental to elucidating the mechanisms of Substance P action and for the development of novel therapeutics targeting its pathway. However, a common technical pitfall in such studies arises from the trifluoroacetic acid (TFA) salt form in which synthetic peptides like Substance P are often supplied. TFA, a remnant from the peptide synthesis and purification process, can exert its own biological effects, potentially confounding experimental results.[6][7][8] This guide provides a comprehensive overview of essential control experiments to ensure the validity and reproducibility of in vitro studies involving Substance P TFA.
The Confounding Effects of TFA
Trifluoroacetic acid is a strong acid used during solid-phase peptide synthesis and as an ion-pairing agent in purification.[7][9] Consequently, commercially available synthetic peptides are frequently supplied as TFA salts. While convenient for peptide stability and solubility, residual TFA can significantly impact cellular behavior in vitro. Studies have shown that TFA can inhibit or, in some cases, stimulate cell proliferation, and may even elicit an immune response.[6][7] Therefore, attributing an observed biological effect solely to the peptide without accounting for the potential contribution of the TFA counter-ion is a critical experimental flaw.
To mitigate these confounding effects, it is best practice to exchange the TFA salt for a more biologically inert counter-ion, such as hydrochloride (HCl) or acetate.[7][10] This guide will compare the effects of this compound with its HCl salt form to highlight the importance of appropriate controls.
Essential Control Experiments
To dissect the true biological activity of Substance P from any potential artifacts of its TFA salt, a series of control experiments are indispensable.
Table 1: Key Control Experiments for this compound In Vitro Studies
| Control Experiment | Purpose | Expected Outcome if TFA is a Confounder |
| Vehicle Control | To determine the baseline response of the cells to the solvent used to dissolve Substance P (e.g., sterile water, PBS). | No significant change in the measured parameter compared to untreated cells. |
| TFA Salt Control | To assess the effect of the TFA salt alone on the experimental system. This is typically done using a solution of sodium trifluoroacetate at a concentration equivalent to that present in the this compound treatment. | A measurable effect (e.g., change in cell viability, signaling) that is independent of Substance P. |
| Substance P HCl Salt | To evaluate the biological activity of Substance P with a more biologically inert counter-ion. This serves as a direct comparison to the TFA salt form. | A biological response that is significantly different from that observed with this compound at the same molar concentration of the peptide. |
| NK1 Receptor Antagonist | To confirm that the observed effects of Substance P are mediated through its cognate receptor, NK1. | Blockade or significant reduction of the biological response induced by both this compound and Substance P HCl. |
Experimental Protocol: Calcium Imaging Assay
A common in vitro assay to study Substance P signaling is the measurement of intracellular calcium mobilization following NK1 receptor activation. Upon binding of Substance P, the NK1 receptor activates the Gq protein, leading to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor (HEK293-NK1R)
-
This compound salt (lyophilized powder)
-
Substance P HCl salt (lyophilized powder)
-
Sodium Trifluoroacetate (NaTFA)
-
NK1 receptor antagonist (e.g., Aprepitant)
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Cell Culture: Culture HEK293-NK1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Wash cells once with HBSS. Load the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Preparation:
-
Prepare stock solutions of this compound, Substance P HCl, and NaTFA in sterile water.
-
Prepare serial dilutions of each compound in HBSS to the desired final concentrations.
-
Prepare the NK1 receptor antagonist at its effective blocking concentration.
-
-
Calcium Measurement:
-
Place the 96-well plate into a fluorescence plate reader capable of ratiometric calcium measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Record a baseline fluorescence reading for 30 seconds.
-
Add the test compounds (Vehicle, NaTFA, this compound, Substance P HCl, or Substance P + Antagonist) to the wells.
-
Continue to record the fluorescence signal for at least 3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Determine the peak change in the fluorescence ratio from baseline for each well.
-
Normalize the data to the vehicle control.
-
Comparative Data Analysis
The following table presents hypothetical data from a calcium imaging experiment to illustrate the potential confounding effects of TFA and the importance of using the appropriate controls.
Table 2: Hypothetical Results of a Calcium Imaging Experiment
| Treatment | Peptide Concentration (nM) | Peak Intracellular Calcium Increase (Fold Change over Vehicle) | Interpretation |
| Vehicle (HBSS) | N/A | 1.0 ± 0.1 | Baseline cellular response. |
| Sodium TFA (100 nM) | N/A | 1.5 ± 0.2 | TFA alone induces a slight increase in intracellular calcium, indicating a non-specific effect. |
| This compound | 10 | 4.5 ± 0.4 | This compound elicits a strong calcium response. |
| Substance P HCl | 10 | 3.2 ± 0.3 | Substance P HCl induces a significant calcium response, but it is lower than that of the TFA salt, suggesting the TFA component may be artificially inflating the signal. |
| This compound + Antagonist | 10 | 1.2 ± 0.1 | The response is blocked, confirming that the peptide's effect is mediated through the NK1 receptor. |
| Substance P HCl + Antagonist | 10 | 1.1 ± 0.1 | The response is blocked, confirming receptor-mediated action for the HCl salt as well. |
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for the calcium imaging assay.
Caption: Simplified Substance P signaling pathway via the NK1 receptor.
Conclusion and Recommendations
The evidence strongly suggests that the TFA counter-ion in synthetic peptide preparations can introduce significant experimental artifacts. To ensure the scientific rigor of in vitro studies with Substance P, the following recommendations are crucial:
-
Always include a TFA salt control to assess the baseline effect of the counter-ion.
-
Whenever possible, use a non-TFA salt form of Substance P , such as the HCl or acetate salt, for comparison. This is the most direct way to determine if observed effects are truly due to the peptide.
-
Confirm receptor-mediated effects by using a specific antagonist for the NK1 receptor.
-
Clearly report the salt form of the peptide used in all publications and internal documentation to ensure reproducibility.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
A Comparative Analysis of Substance P Salt Forms: Stability of TFA vs. Other Counter-Ions
For researchers and drug development professionals working with Substance P, selecting the appropriate salt form is a critical decision that can significantly impact experimental outcomes and product shelf-life. The counter-ion paired with the peptide influences its stability, solubility, and even its biological activity. This guide provides an objective comparison of Substance P trifluoroacetate (TFA) with its common alternatives, the acetate and hydrochloride (HCl) salts, supported by experimental evidence.
Comparative Stability Data
The stability of different Substance P salt forms varies considerably, particularly in storage. The choice of the counter-ion can either prevent or facilitate specific degradation pathways.
| Salt Form | Relative Stability | Primary Degradation Pathway | Key Considerations |
| Trifluoroacetate (TFA) | High | More resistant to N-terminal degradation. | Commonly used due to its role in peptide synthesis and purification; potential for cytotoxicity in sensitive cell-based assays.[1][2][3] |
| Acetate | Low | Subsequent release of N-terminal dipeptides via diketopiperazine formation.[4] | Preferred for in vivo and cell-based studies due to lower biotoxicity than TFA.[1][5] |
| Hydrochloride (HCl) | High | Significantly more stable than the acetate salt.[4] | A stable alternative to TFA when cytotoxicity is a concern.[6] |
A key study found that the hydrochloride and trifluoroacetate salts of Substance P are considerably more stable than the acetate salt.[4] The primary instability of the acetate form is the decomposition through the release of N-terminal dipeptides.[4]
Experimental Protocols for Stability Assessment
To evaluate and compare the stability of different Substance P salt forms, a robust analytical methodology is essential. A typical workflow involves long-term and accelerated stability studies, with analysis performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Objective: To determine the degradation profile and quantify the remaining intact Substance P over time under various storage conditions for TFA, acetate, and hydrochloride salt forms.
Methodology:
-
Sample Preparation:
-
Prepare solutions of each Substance P salt form (TFA, acetate, HCl) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Aliquots of each solution are stored under different conditions:
-
Long-Term Storage: -20°C and 4°C.
-
Accelerated Stability: 25°C and 40°C.[7]
-
-
-
Time Points for Analysis:
-
Samples are analyzed at initial time point (T=0) and at subsequent intervals (e.g., 1, 2, 4, 8, 12 weeks).
-
-
Analytical Method: LC-MS/MS:
-
Chromatographic Separation: A reverse-phase HPLC method is used to separate intact Substance P from its degradation products. A C18 column with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is a common approach.[8][9]
-
Mass Spectrometric Detection: An electrospray ionization (ESI) source in positive mode is used for detection with a tandem mass spectrometer (MS/MS).[8] This allows for the identification and quantification of both the parent peptide and its specific degradation products based on their mass-to-charge ratios.[10]
-
-
Data Analysis:
-
The peak area of the intact Substance P is measured at each time point.
-
The percentage of remaining intact Substance P is calculated relative to the T=0 sample.
-
Degradation products are identified and their relative abundance is determined.
-
References
- 1. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. lifetein.com [lifetein.com]
- 4. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
- 6. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of substance P in rat spinal cord by high-performance liquid chromatography electrospray quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Substance P TFA
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational guidelines for the handling of Substance P trifluoroacetate (TFA). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this neuropeptide.
Immediate Safety and Hazard Information
Substance P is a biologically active neuropeptide that acts as a neurotransmitter and neuromodulator, primarily through the neurokinin 1 receptor (NK1R).[1][2][3] The trifluoroacetate (TFA) salt form introduces additional hazards associated with trifluoroacetic acid, which is a strong, corrosive acid.[4][5] Therefore, handling requires precautions against both the biological activity of the peptide and the chemical hazards of the TFA counter-ion.
Hazard Identification Summary
| Hazard Type | Description | Primary Route of Exposure |
| Chemical Hazard (TFA) | Causes severe skin burns and eye damage.[4] Harmful if inhaled, causing corrosive effects to the respiratory tract.[6] Harmful to aquatic life with long-lasting effects.[5] | Skin/Eye Contact, Inhalation[4][6] |
| Biological Hazard (Substance P) | As a potent neuropeptide, it can elicit physiological responses. It is involved in pain perception, inflammation, and immune regulation.[7][8][9] | Inhalation, Ingestion, Skin Absorption |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Recommended PPE for Handling Substance P TFA
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Powder) | Safety goggles with side shields and a face shield.[4][10] | Double-gloving with chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[11] Check manufacturer data for resistance to TFA. | Chemical-resistant lab coat or gown.[12] | Use only in a chemical fume hood.[10] If weighing outside a containment unit, a NIOSH-approved respirator (e.g., N95 or higher) is required.[13][14] |
| Preparing Solutions | Chemical safety goggles and a face shield.[4] | Double-gloving with chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[11] | Chemical-resistant lab coat or gown. Ensure cuffs are tucked into inner gloves. | All work should be performed in a certified chemical fume hood.[10] |
| Administering to Animals/Cell Culture | Safety glasses with side shields. | Appropriate chemical-resistant gloves (single pair sufficient if no direct contact with concentrated stock). | Standard lab coat. | Not typically required if working with dilute solutions in a well-ventilated area or biosafety cabinet. |
Operational and Disposal Plans
A structured workflow ensures that this compound is handled safely from receipt to disposal.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Storage Plan
-
Powder: Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2] Keep the container tightly sealed and protected from moisture.[10]
-
Stock Solutions: Aliquot solutions to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[3]
Disposal Plan This material and its container must be disposed of as hazardous waste.[5]
-
Chemical Waste: All unused solid material, contaminated consumables (e.g., pipette tips, tubes, gloves), and solutions containing this compound must be collected in a designated, sealed hazardous waste container.[6]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the chemical contents.
-
Regulations: Do not empty into drains or release into the environment.[5][6] Disposal must be in accordance with all local, regional, and national hazardous waste regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Experimental Protocols
Protocol: Preparation of a 1 mM Stock Solution of this compound
This protocol describes the preparation of a stock solution. All steps involving the handling of solid or concentrated this compound must be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound (Molecular Weight varies by batch, check CoA)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (lab coat, face shield, goggles, double gloves)
-
Microcentrifuge tubes or vials
Procedure:
-
Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation:
-
Determine the mass of this compound needed. For a 1 mL of 1 mM solution, the required mass (in mg) is: Mass (mg) = 1 (mL) x 1 (mM) x Molecular Weight (g/mol) / 1000
-
Example: Using a molecular weight of 1461.7 g/mol , you would need 1.46 mg.
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of powder into a microcentrifuge tube.
-
Solubilization:
-
Add the desired volume of solvent (e.g., 1 mL of DMSO for a 1 mM solution) to the tube containing the powder.
-
To aid dissolution, you may gently vortex the solution or heat the tube to 37°C and sonicate for a short period.[3]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Label clearly with the substance name, concentration, date, and your initials.
-
Record Keeping: Document the preparation, including the exact mass, volume, final concentration, and lot number, in your lab notebook.
Signaling Pathway Visualization
Substance P mediates its effects by binding to G protein-coupled neurokinin receptors (NKRs), primarily NK1R.[8] This interaction triggers several intracellular signaling cascades.[7]
Substance P Signaling via NK1 Receptor
Caption: Substance P activates the NK1R, leading to G-protein mediated activation of PLC and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. gelest.com [gelest.com]
- 12. gerpac.eu [gerpac.eu]
- 13. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 14. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
